Evonimine
Description
Properties
Molecular Formula |
C36H43NO17 |
|---|---|
Molecular Weight |
761.7 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |
InChI |
InChI=1S/C36H43NO17/c1-16-11-12-23-22(10-9-13-37-23)32(45)48-14-33(7)24-25(43)28(51-20(5)41)35(15-47-17(2)38)30(52-21(6)42)26(49-18(3)39)29(53-31(16)44)34(8,46)36(35,54-33)27(24)50-19(4)40/h9-10,13,16,24,26-30,46H,11-12,14-15H2,1-8H3/t16-,24-,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1 |
InChI Key |
QFMYKKJPSVFBKJ-BGOPWFHYSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@]5(O3)[C@@]([C@H]([C@@H]([C@@H]([C@]5([C@@H](C4=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C5(O3)C(C(C(C(C5(C(C4=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Molecular Weight: 805.78 g/mol
-
CAS Number: 41758-69-4
The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.
2D Chemical Structure of this compound (Euonine)
Caption: 2D chemical structure of this compound (Euonine).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 148-153 °C | --INVALID-LINK-- |
| LogP | 0.86260 | --INVALID-LINK-- |
| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |
Biological Activity
This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.
Insecticidal Activity
This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.
| Bioassay | Test Organism | Parameter | Value | Reference |
| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |
Immunosuppressive and Anti-inflammatory Activity
While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.
Experimental Protocols
Isolation of this compound from Tripterygium wilfordii
The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]
-
Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Spectroscopic Characterization
The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
In Vitro Biological Assays
Lymphocyte Proliferation Assay (General Protocol)
This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.
-
CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.
NF-κB Translocation Assay (General Protocol)
This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.
-
Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.
-
Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.
-
Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.
-
Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.
Signaling Pathway
Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition
The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.
Conclusion
This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.
References
Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Molecular Weight: 805.78 g/mol
-
CAS Number: 41758-69-4
The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.
2D Chemical Structure of this compound (Euonine)
Caption: 2D chemical structure of this compound (Euonine).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 148-153 °C | --INVALID-LINK-- |
| LogP | 0.86260 | --INVALID-LINK-- |
| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |
Biological Activity
This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.
Insecticidal Activity
This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.
| Bioassay | Test Organism | Parameter | Value | Reference |
| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |
Immunosuppressive and Anti-inflammatory Activity
While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.
Experimental Protocols
Isolation of this compound from Tripterygium wilfordii
The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]
-
Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Spectroscopic Characterization
The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
In Vitro Biological Assays
Lymphocyte Proliferation Assay (General Protocol)
This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.
-
CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.
NF-κB Translocation Assay (General Protocol)
This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.
-
Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.
-
Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.
-
Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.
-
Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.
Signaling Pathway
Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition
The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.
Conclusion
This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.
References
Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:
-
Molecular Formula: C₃₈H₄₇NO₁₈
-
Molecular Weight: 805.78 g/mol
-
CAS Number: 41758-69-4
The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine ring incorporated into a macrocyclic ester bridge.
2D Chemical Structure of this compound (Euonine)
Caption: 2D chemical structure of this compound (Euonine).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 148-153 °C | --INVALID-LINK-- |
| LogP | 0.86260 | --INVALID-LINK-- |
| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |
Biological Activity
This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.
Insecticidal Activity
This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.
| Bioassay | Test Organism | Parameter | Value | Reference |
| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |
Immunosuppressive and Anti-inflammatory Activity
While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.
Experimental Protocols
Isolation of this compound from Tripterygium wilfordii
The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]
-
Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Spectroscopic Characterization
The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
In Vitro Biological Assays
Lymphocyte Proliferation Assay (General Protocol)
This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured.
-
CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan product.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.
NF-κB Translocation Assay (General Protocol)
This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.
-
Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.
-
Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.
-
Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.
-
Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.
Signaling Pathway
Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition
The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.
Conclusion
This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.
References
Evonimine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.
| Plant Species | Plant Part | Common Name | Reference |
| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |
| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |
Isolation of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.
Extraction
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.
Protocol:
-
Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
-
Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.
Protocol:
-
Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.
-
Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.
-
Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.
Protocol:
-
Stationary Phase: A suitable adsorbent, such as silica (B1680970) gel or neutral alumina, is used as the stationary phase.
-
Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.
-
Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.
For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.
Protocol:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of solvents, such as methanol (B129727) and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.
-
Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.
Quantitative Data
The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Root bark of Euonymus japonicus | [1] |
| Extraction Solvent | Ethyl acetate | [1] |
| Purification | ||
| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |
| HPLC Column Type | Reversed-phase (e.g., C18) | |
| Solubility | ||
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Visualizations
This compound Isolation Workflow
Caption: A flowchart illustrating the general workflow for the isolation of this compound.
Signaling Pathway (Placeholder)
As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.
References
Evonimine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.
| Plant Species | Plant Part | Common Name | Reference |
| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |
| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |
Isolation of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.
Extraction
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.
Protocol:
-
Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
-
Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.
Protocol:
-
Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.
-
Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.
-
Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.
Protocol:
-
Stationary Phase: A suitable adsorbent, such as silica (B1680970) gel or neutral alumina, is used as the stationary phase.
-
Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.
-
Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.
For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.
Protocol:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of solvents, such as methanol (B129727) and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.
-
Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.
Quantitative Data
The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Root bark of Euonymus japonicus | [1] |
| Extraction Solvent | Ethyl acetate | [1] |
| Purification | ||
| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |
| HPLC Column Type | Reversed-phase (e.g., C18) | |
| Solubility | ||
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Visualizations
This compound Isolation Workflow
Caption: A flowchart illustrating the general workflow for the isolation of this compound.
Signaling Pathway (Placeholder)
As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.
References
Evonimine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a naturally occurring sesquiterpene pyridine alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.
| Plant Species | Plant Part | Common Name | Reference |
| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |
| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |
Isolation of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.
Extraction
The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.
Protocol:
-
Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
-
Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.
Protocol:
-
Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.
-
Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.
-
Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform or dichloromethane. The free alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.
Protocol:
-
Stationary Phase: A suitable adsorbent, such as silica gel or neutral alumina, is used as the stationary phase.
-
Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.
-
Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.
For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.
Protocol:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of solvents, such as methanol and water or acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.
-
Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.
Quantitative Data
The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Root bark of Euonymus japonicus | [1] |
| Extraction Solvent | Ethyl acetate | [1] |
| Purification | ||
| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |
| HPLC Column Type | Reversed-phase (e.g., C18) | |
| Solubility | ||
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Visualizations
This compound Isolation Workflow
Caption: A flowchart illustrating the general workflow for the isolation of this compound.
Signaling Pathway (Placeholder)
As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.
References
The Biosynthesis of Evonimine in Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in the medicinal plant Tripterygium wilfordii. As a member of the dihydro-β-agarofuran class of natural products, it exhibits significant biological activities, including immunosuppressive effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid and alkaloid metabolism in plants. It details the formation of the characteristic dihydro-β-agarofuran core, the biosynthesis of the nicotinic acid-derived pyridine moiety, and their subsequent esterification. This document also compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for the elucidation of this complex biosynthetic pathway, aiming to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a traditional Chinese medicinal plant renowned for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid pyridine alkaloids (SPAs), a class of compounds characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. This compound is a prominent member of this class, exhibiting potent immunosuppressive activities.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel derivatives with improved therapeutic properties.
This guide outlines the proposed biosynthetic route to this compound, which can be conceptually divided into three key stages:
-
Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core: The biosynthesis of the C15 isoprenoid scaffold.
-
Biosynthesis of the Pyridine Moiety: The formation of the nitrogen-containing aromatic ring.
-
Assembly and Tailoring: The esterification of the sesquiterpenoid core with the pyridine acid and subsequent modifications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general principles of terpenoid and alkaloid formation in plants. While the complete pathway has not been fully elucidated in T. wilfordii, a plausible route can be proposed based on known enzymatic reactions in related pathways.
Formation of the Dihydro-β-agarofuran Core
The biosynthesis of the sesquiterpenoid core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Cyclization: A specific sesquiterpene synthase (STS), likely a germacrene A synthase, catalyzes the cyclization of FPP to form a germacrene intermediate.
-
Formation of the Eudesmane (B1671778) Cation: The germacrene intermediate is then protonated and undergoes further cyclization to form a eudesmane-type carbocation.
-
Formation of the Dihydro-β-agarofuran Skeleton: The eudesmane cation is then likely attacked by a water molecule, leading to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton, a hallmark of many natural products from the Celastraceae family.[3][4]
-
Oxidative Modifications: The dihydro-β-agarofuran core undergoes extensive oxidative modifications, including hydroxylations and acetylations. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, leading to the highly oxygenated pattern observed in this compound.
Biosynthesis of the Pyridine Dicarboxylic Acid Moiety
The pyridine ring of this compound is likely derived from nicotinic acid (niacin or vitamin B3), a primary metabolite. In plants, nicotinic acid is synthesized via two main routes:
-
De novo synthesis from Tryptophan: The oxidative degradation of tryptophan through the kynurenine (B1673888) pathway.[5]
-
De novo synthesis from Aspartate: The condensation of aspartate and dihydroxyacetone phosphate.
The resulting quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPT), a key enzyme in the NAD salvage pathway. Further modifications, including carboxylations, would lead to the specific pyridine dicarboxylic acid that is incorporated into this compound.
Assembly of this compound
The final step in the biosynthesis of this compound is the esterification of the polyoxygenated dihydro-β-agarofuran core with the pyridine dicarboxylic acid. This reaction is likely catalyzed by a specific acyltransferase, which forms a macrocyclic ester linkage, resulting in the final complex structure of this compound.
Quantitative Data
While specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not yet available, studies on the total alkaloid content and the biological activity of related compounds in T. wilfordii provide valuable context. The immunosuppressive activity of sesquiterpenoid pyridine alkaloids highlights their importance as bioactive constituents.
| Compound/Extract | Assay | IC50 Value | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | |
| Wilfordatine E (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | |
| Wilfordatine F (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | |
| Wilfordatine G (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.
Identification of Candidate Genes via Transcriptomics
A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of tissues with high and low accumulation of the target compound.
Protocol: RNA-Seq and Differential Gene Expression Analysis
-
Plant Material: Collect tissues from T. wilfordii, such as roots (known to accumulate alkaloids) and leaves.
-
RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome or perform de novo transcriptome assembly.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between root and leaf tissues.
-
-
Candidate Gene Selection: Prioritize upregulated genes in the root tissue that are annotated as terpene synthases, cytochrome P450s, acyltransferases, and enzymes of the NAD biosynthesis pathway.
Heterologous Expression and Functional Characterization of Enzymes
Candidate genes are functionally characterized by expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli
-
Gene Cloning: Amplify the open reading frame of the candidate terpene synthase gene from T. wilfordii cDNA and clone it into an E. coli expression vector (e.g., pET-28a).
-
Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Protocol: In Vitro Enzyme Assay for Terpene Synthase Activity
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant terpene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.
Metabolic Profiling of T. wilfordii
Metabolic profiling can be used to identify known and novel alkaloids and potential biosynthetic intermediates in different tissues of T. wilfordii.
Protocol: UPLC-Q-TOF-MS/MS Analysis of Alkaloids
-
Sample Preparation:
-
Grind plant tissues (e.g., roots, stems, leaves) to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to remove cell debris and filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the extract onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.
-
Acquire data in both full scan mode for metabolite profiling and tandem MS (MS/MS) mode for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using metabolomics software to detect and align peaks.
-
Identify known alkaloids by comparing retention times and MS/MS spectra with authentic standards or databases.
-
Propose structures for unknown compounds based on their accurate mass and fragmentation patterns.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Tripterygium wilfordii is a complex process involving the convergence of sesquiterpenoid and alkaloid pathways. While the proposed pathway presented in this guide provides a solid framework, further research is needed to identify and characterize the specific enzymes involved. The application of modern 'omics' technologies, combined with traditional enzymology and analytical chemistry, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this and other valuable medicinal compounds from T. wilfordii.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Evonimine in Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in the medicinal plant Tripterygium wilfordii. As a member of the dihydro-β-agarofuran class of natural products, it exhibits significant biological activities, including immunosuppressive effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid and alkaloid metabolism in plants. It details the formation of the characteristic dihydro-β-agarofuran core, the biosynthesis of the nicotinic acid-derived pyridine moiety, and their subsequent esterification. This document also compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for the elucidation of this complex biosynthetic pathway, aiming to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a traditional Chinese medicinal plant renowned for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid pyridine alkaloids (SPAs), a class of compounds characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. This compound is a prominent member of this class, exhibiting potent immunosuppressive activities.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel derivatives with improved therapeutic properties.
This guide outlines the proposed biosynthetic route to this compound, which can be conceptually divided into three key stages:
-
Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core: The biosynthesis of the C15 isoprenoid scaffold.
-
Biosynthesis of the Pyridine Moiety: The formation of the nitrogen-containing aromatic ring.
-
Assembly and Tailoring: The esterification of the sesquiterpenoid core with the pyridine acid and subsequent modifications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general principles of terpenoid and alkaloid formation in plants. While the complete pathway has not been fully elucidated in T. wilfordii, a plausible route can be proposed based on known enzymatic reactions in related pathways.
Formation of the Dihydro-β-agarofuran Core
The biosynthesis of the sesquiterpenoid core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Cyclization: A specific sesquiterpene synthase (STS), likely a germacrene A synthase, catalyzes the cyclization of FPP to form a germacrene intermediate.
-
Formation of the Eudesmane (B1671778) Cation: The germacrene intermediate is then protonated and undergoes further cyclization to form a eudesmane-type carbocation.
-
Formation of the Dihydro-β-agarofuran Skeleton: The eudesmane cation is then likely attacked by a water molecule, leading to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton, a hallmark of many natural products from the Celastraceae family.[3][4]
-
Oxidative Modifications: The dihydro-β-agarofuran core undergoes extensive oxidative modifications, including hydroxylations and acetylations. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, leading to the highly oxygenated pattern observed in this compound.
Biosynthesis of the Pyridine Dicarboxylic Acid Moiety
The pyridine ring of this compound is likely derived from nicotinic acid (niacin or vitamin B3), a primary metabolite. In plants, nicotinic acid is synthesized via two main routes:
-
De novo synthesis from Tryptophan: The oxidative degradation of tryptophan through the kynurenine (B1673888) pathway.[5]
-
De novo synthesis from Aspartate: The condensation of aspartate and dihydroxyacetone phosphate.
The resulting quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPT), a key enzyme in the NAD salvage pathway. Further modifications, including carboxylations, would lead to the specific pyridine dicarboxylic acid that is incorporated into this compound.
Assembly of this compound
The final step in the biosynthesis of this compound is the esterification of the polyoxygenated dihydro-β-agarofuran core with the pyridine dicarboxylic acid. This reaction is likely catalyzed by a specific acyltransferase, which forms a macrocyclic ester linkage, resulting in the final complex structure of this compound.
Quantitative Data
While specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not yet available, studies on the total alkaloid content and the biological activity of related compounds in T. wilfordii provide valuable context. The immunosuppressive activity of sesquiterpenoid pyridine alkaloids highlights their importance as bioactive constituents.
| Compound/Extract | Assay | IC50 Value | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | |
| Wilfordatine E (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | |
| Wilfordatine F (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | |
| Wilfordatine G (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.
Identification of Candidate Genes via Transcriptomics
A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of tissues with high and low accumulation of the target compound.
Protocol: RNA-Seq and Differential Gene Expression Analysis
-
Plant Material: Collect tissues from T. wilfordii, such as roots (known to accumulate alkaloids) and leaves.
-
RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome or perform de novo transcriptome assembly.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between root and leaf tissues.
-
-
Candidate Gene Selection: Prioritize upregulated genes in the root tissue that are annotated as terpene synthases, cytochrome P450s, acyltransferases, and enzymes of the NAD biosynthesis pathway.
Heterologous Expression and Functional Characterization of Enzymes
Candidate genes are functionally characterized by expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli
-
Gene Cloning: Amplify the open reading frame of the candidate terpene synthase gene from T. wilfordii cDNA and clone it into an E. coli expression vector (e.g., pET-28a).
-
Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Protocol: In Vitro Enzyme Assay for Terpene Synthase Activity
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant terpene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.
Metabolic Profiling of T. wilfordii
Metabolic profiling can be used to identify known and novel alkaloids and potential biosynthetic intermediates in different tissues of T. wilfordii.
Protocol: UPLC-Q-TOF-MS/MS Analysis of Alkaloids
-
Sample Preparation:
-
Grind plant tissues (e.g., roots, stems, leaves) to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to remove cell debris and filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the extract onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.
-
Acquire data in both full scan mode for metabolite profiling and tandem MS (MS/MS) mode for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using metabolomics software to detect and align peaks.
-
Identify known alkaloids by comparing retention times and MS/MS spectra with authentic standards or databases.
-
Propose structures for unknown compounds based on their accurate mass and fragmentation patterns.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Tripterygium wilfordii is a complex process involving the convergence of sesquiterpenoid and alkaloid pathways. While the proposed pathway presented in this guide provides a solid framework, further research is needed to identify and characterize the specific enzymes involved. The application of modern 'omics' technologies, combined with traditional enzymology and analytical chemistry, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this and other valuable medicinal compounds from T. wilfordii.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Evonimine in Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine is a complex sesquiterpenoid pyridine alkaloid found in the medicinal plant Tripterygium wilfordii. As a member of the dihydro-β-agarofuran class of natural products, it exhibits significant biological activities, including immunosuppressive effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid and alkaloid metabolism in plants. It details the formation of the characteristic dihydro-β-agarofuran core, the biosynthesis of the nicotinic acid-derived pyridine moiety, and their subsequent esterification. This document also compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for the elucidation of this complex biosynthetic pathway, aiming to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a traditional Chinese medicinal plant renowned for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid pyridine alkaloids (SPAs), a class of compounds characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. This compound is a prominent member of this class, exhibiting potent immunosuppressive activities.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel derivatives with improved therapeutic properties.
This guide outlines the proposed biosynthetic route to this compound, which can be conceptually divided into three key stages:
-
Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core: The biosynthesis of the C15 isoprenoid scaffold.
-
Biosynthesis of the Pyridine Moiety: The formation of the nitrogen-containing aromatic ring.
-
Assembly and Tailoring: The esterification of the sesquiterpenoid core with the pyridine acid and subsequent modifications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general principles of terpenoid and alkaloid formation in plants. While the complete pathway has not been fully elucidated in T. wilfordii, a plausible route can be proposed based on known enzymatic reactions in related pathways.
Formation of the Dihydro-β-agarofuran Core
The biosynthesis of the sesquiterpenoid core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Cyclization: A specific sesquiterpene synthase (STS), likely a germacrene A synthase, catalyzes the cyclization of FPP to form a germacrene intermediate.
-
Formation of the Eudesmane Cation: The germacrene intermediate is then protonated and undergoes further cyclization to form a eudesmane-type carbocation.
-
Formation of the Dihydro-β-agarofuran Skeleton: The eudesmane cation is then likely attacked by a water molecule, leading to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton, a hallmark of many natural products from the Celastraceae family.[3][4]
-
Oxidative Modifications: The dihydro-β-agarofuran core undergoes extensive oxidative modifications, including hydroxylations and acetylations. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, leading to the highly oxygenated pattern observed in this compound.
Biosynthesis of the Pyridine Dicarboxylic Acid Moiety
The pyridine ring of this compound is likely derived from nicotinic acid (niacin or vitamin B3), a primary metabolite. In plants, nicotinic acid is synthesized via two main routes:
-
De novo synthesis from Tryptophan: The oxidative degradation of tryptophan through the kynurenine pathway.[5]
-
De novo synthesis from Aspartate: The condensation of aspartate and dihydroxyacetone phosphate.
The resulting quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPT), a key enzyme in the NAD salvage pathway. Further modifications, including carboxylations, would lead to the specific pyridine dicarboxylic acid that is incorporated into this compound.
Assembly of this compound
The final step in the biosynthesis of this compound is the esterification of the polyoxygenated dihydro-β-agarofuran core with the pyridine dicarboxylic acid. This reaction is likely catalyzed by a specific acyltransferase, which forms a macrocyclic ester linkage, resulting in the final complex structure of this compound.
Quantitative Data
While specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not yet available, studies on the total alkaloid content and the biological activity of related compounds in T. wilfordii provide valuable context. The immunosuppressive activity of sesquiterpenoid pyridine alkaloids highlights their importance as bioactive constituents.
| Compound/Extract | Assay | IC50 Value | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | |
| Wilfordatine E (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | |
| Wilfordatine F (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | |
| Wilfordatine G (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.
Identification of Candidate Genes via Transcriptomics
A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of tissues with high and low accumulation of the target compound.
Protocol: RNA-Seq and Differential Gene Expression Analysis
-
Plant Material: Collect tissues from T. wilfordii, such as roots (known to accumulate alkaloids) and leaves.
-
RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome or perform de novo transcriptome assembly.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between root and leaf tissues.
-
-
Candidate Gene Selection: Prioritize upregulated genes in the root tissue that are annotated as terpene synthases, cytochrome P450s, acyltransferases, and enzymes of the NAD biosynthesis pathway.
Heterologous Expression and Functional Characterization of Enzymes
Candidate genes are functionally characterized by expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli
-
Gene Cloning: Amplify the open reading frame of the candidate terpene synthase gene from T. wilfordii cDNA and clone it into an E. coli expression vector (e.g., pET-28a).
-
Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells by sonication.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Protocol: In Vitro Enzyme Assay for Terpene Synthase Activity
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant terpene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.
Metabolic Profiling of T. wilfordii
Metabolic profiling can be used to identify known and novel alkaloids and potential biosynthetic intermediates in different tissues of T. wilfordii.
Protocol: UPLC-Q-TOF-MS/MS Analysis of Alkaloids
-
Sample Preparation:
-
Grind plant tissues (e.g., roots, stems, leaves) to a fine powder in liquid nitrogen.
-
Extract the metabolites with a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to remove cell debris and filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the extract onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.
-
Acquire data in both full scan mode for metabolite profiling and tandem MS (MS/MS) mode for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using metabolomics software to detect and align peaks.
-
Identify known alkaloids by comparing retention times and MS/MS spectra with authentic standards or databases.
-
Propose structures for unknown compounds based on their accurate mass and fragmentation patterns.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Tripterygium wilfordii is a complex process involving the convergence of sesquiterpenoid and alkaloid pathways. While the proposed pathway presented in this guide provides a solid framework, further research is needed to identify and characterize the specific enzymes involved. The application of modern 'omics' technologies, combined with traditional enzymology and analytical chemistry, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this and other valuable medicinal compounds from T. wilfordii.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evonimine Alkaloid: A Review of an Obscure Natural Compound
A Note on Nomenclature: The term "Evonimine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Evonine , a known sesquiterpene alkaloid isolated from plant species of the Euonymus genus, such as Euonymus sieboldiana and Euonymus japonicus. This document will proceed under the assumption that the query pertains to Evonine.
Introduction
Evonine is a structurally complex alkaloid belonging to the class of sesquiterpenoids.[1] Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are known for their wide range of pharmacological activities.[2][3] While many alkaloids have been developed into therapeutic agents, the pharmacological properties of Evonine remain largely unexplored in the context of human health. This guide provides a comprehensive overview of the currently available, albeit limited, scientific information regarding Evonine and the broader pharmacological context of alkaloids from the Euonymus genus.
Pharmacological Properties
The available scientific literature on the specific pharmacological properties of Evonine is sparse. The primary reported activity is its insecticidal effect .
Insecticidal Activity
Studies have demonstrated that Evonine and its derivatives possess insecticidal properties. Research on the insecticidal activity of sesquiterpene pyridine (B92270) alkaloids from Euonymus japonicus identified Evonine as an active constituent against Mythimna separata (the armyworm).[4]
Table 1: Insecticidal Activity of Evonine and Related Compounds against Mythimna separata
| Compound | LC50 (mg/mL) |
| Evonine | 23.23[4] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.
Broader Pharmacological Context: Euonymus Alkaloids
While data on Evonine is limited, various extracts from plants of the Euonymus genus have been reported to exhibit a range of pharmacological activities. These activities are generally attributed to the complex mixture of phytochemicals present, which include alkaloids, flavonoids, and steroids. It is important to note that these effects have not been specifically linked to Evonine itself.
Reported activities of Euonymus extracts include:
-
Anticancer
-
Antitumor
-
Antidiabetic
-
Anti-inflammatory
-
Antimicrobial
-
Antioxidant
Further research is required to isolate and identify the specific compounds responsible for these effects and to determine if Evonine plays any role.
Experimental Protocols
Due to the limited research on the therapeutic properties of Evonine in mammalian systems, detailed experimental protocols for such investigations are not available in the published literature. However, a general methodology for the isolation and initial screening of such a compound can be described.
General Protocol for Isolation and Insecticidal Bioassay of Evonine
This protocol is a generalized representation based on standard phytochemical and entomological research practices.
1. Plant Material Collection and Preparation:
- Collect root bark of Euonymus japonicus.
- Air-dry the plant material and grind it into a fine powder.
2. Extraction:
- Perform extraction of the powdered plant material with an organic solvent such as ethyl acetate (B1210297).
- Concentrate the resulting extract under reduced pressure to obtain a crude extract.
3. Isolation and Purification:
- Subject the crude extract to column chromatography over silica (B1680970) gel.
- Elute with a gradient of solvents (e.g., a hexane-ethyl acetate mixture of increasing polarity) to separate fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC).
4. Structural Elucidation:
- Identify the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
5. Insecticidal Bioassay (against Mythimna separata):
- Rear a healthy population of Mythimna separata larvae.
- Prepare various concentrations of the isolated Evonine in a suitable solvent.
- Apply the solutions to leaf discs of a host plant.
- Allow the solvent to evaporate.
- Place a set number of larvae on the treated leaf discs in a controlled environment.
- Use leaf discs treated with solvent only as a control.
- Record mortality rates after a specified period (e.g., 24 or 48 hours).
- Calculate the LC50 value using statistical methods such as Probit analysis.
Signaling Pathways and Mechanism of Action
There is no information available in the scientific literature regarding the signaling pathways modulated by Evonine in mammalian cells or its mechanism of action related to any potential therapeutic effects. The mechanism of its insecticidal activity is also not well-defined.
Conclusion and Future Directions
Evonine is a known alkaloid with a defined chemical structure, primarily recognized for its insecticidal properties. However, there is a significant gap in the scientific knowledge regarding its pharmacological effects on human health. The broad bioactivities reported for extracts of the Euonymus genus suggest that their constituent compounds, potentially including Evonine, may have therapeutic potential.
Future research should focus on:
-
Comprehensive screening of Evonine for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
In-depth studies to elucidate the mechanism of action of Evonine if any therapeutic activity is identified.
-
Toxicological evaluation to determine the safety profile of Evonine.
Until such studies are conducted, the pharmacological properties of the Evonine alkaloid remain largely uncharacterized, and its potential for drug development is unknown.
Visualizations
As there is no information on the signaling pathways of Evonine, a diagram illustrating a general workflow for the pharmacological screening of a natural product like Evonine is provided below.
References
- 1. Structure of new alkaloids, evonine and neoevonine: X-ray analysis of bromoacetylneoevonine monohydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. florajournal.com [florajournal.com]
- 4. Evonine | CAS:33458-82-1 | Manufacturer ChemFaces [chemfaces.com]
Evonimine Alkaloid: A Review of an Obscure Natural Compound
A Note on Nomenclature: The term "Evonimine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Evonine , a known sesquiterpene alkaloid isolated from plant species of the Euonymus genus, such as Euonymus sieboldiana and Euonymus japonicus. This document will proceed under the assumption that the query pertains to Evonine.
Introduction
Evonine is a structurally complex alkaloid belonging to the class of sesquiterpenoids.[1] Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are known for their wide range of pharmacological activities.[2][3] While many alkaloids have been developed into therapeutic agents, the pharmacological properties of Evonine remain largely unexplored in the context of human health. This guide provides a comprehensive overview of the currently available, albeit limited, scientific information regarding Evonine and the broader pharmacological context of alkaloids from the Euonymus genus.
Pharmacological Properties
The available scientific literature on the specific pharmacological properties of Evonine is sparse. The primary reported activity is its insecticidal effect .
Insecticidal Activity
Studies have demonstrated that Evonine and its derivatives possess insecticidal properties. Research on the insecticidal activity of sesquiterpene pyridine (B92270) alkaloids from Euonymus japonicus identified Evonine as an active constituent against Mythimna separata (the armyworm).[4]
Table 1: Insecticidal Activity of Evonine and Related Compounds against Mythimna separata
| Compound | LC50 (mg/mL) |
| Evonine | 23.23[4] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.
Broader Pharmacological Context: Euonymus Alkaloids
While data on Evonine is limited, various extracts from plants of the Euonymus genus have been reported to exhibit a range of pharmacological activities. These activities are generally attributed to the complex mixture of phytochemicals present, which include alkaloids, flavonoids, and steroids. It is important to note that these effects have not been specifically linked to Evonine itself.
Reported activities of Euonymus extracts include:
-
Anticancer
-
Antitumor
-
Antidiabetic
-
Anti-inflammatory
-
Antimicrobial
-
Antioxidant
Further research is required to isolate and identify the specific compounds responsible for these effects and to determine if Evonine plays any role.
Experimental Protocols
Due to the limited research on the therapeutic properties of Evonine in mammalian systems, detailed experimental protocols for such investigations are not available in the published literature. However, a general methodology for the isolation and initial screening of such a compound can be described.
General Protocol for Isolation and Insecticidal Bioassay of Evonine
This protocol is a generalized representation based on standard phytochemical and entomological research practices.
1. Plant Material Collection and Preparation:
- Collect root bark of Euonymus japonicus.
- Air-dry the plant material and grind it into a fine powder.
2. Extraction:
- Perform extraction of the powdered plant material with an organic solvent such as ethyl acetate (B1210297).
- Concentrate the resulting extract under reduced pressure to obtain a crude extract.
3. Isolation and Purification:
- Subject the crude extract to column chromatography over silica (B1680970) gel.
- Elute with a gradient of solvents (e.g., a hexane-ethyl acetate mixture of increasing polarity) to separate fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC).
4. Structural Elucidation:
- Identify the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
5. Insecticidal Bioassay (against Mythimna separata):
- Rear a healthy population of Mythimna separata larvae.
- Prepare various concentrations of the isolated Evonine in a suitable solvent.
- Apply the solutions to leaf discs of a host plant.
- Allow the solvent to evaporate.
- Place a set number of larvae on the treated leaf discs in a controlled environment.
- Use leaf discs treated with solvent only as a control.
- Record mortality rates after a specified period (e.g., 24 or 48 hours).
- Calculate the LC50 value using statistical methods such as Probit analysis.
Signaling Pathways and Mechanism of Action
There is no information available in the scientific literature regarding the signaling pathways modulated by Evonine in mammalian cells or its mechanism of action related to any potential therapeutic effects. The mechanism of its insecticidal activity is also not well-defined.
Conclusion and Future Directions
Evonine is a known alkaloid with a defined chemical structure, primarily recognized for its insecticidal properties. However, there is a significant gap in the scientific knowledge regarding its pharmacological effects on human health. The broad bioactivities reported for extracts of the Euonymus genus suggest that their constituent compounds, potentially including Evonine, may have therapeutic potential.
Future research should focus on:
-
Comprehensive screening of Evonine for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
In-depth studies to elucidate the mechanism of action of Evonine if any therapeutic activity is identified.
-
Toxicological evaluation to determine the safety profile of Evonine.
Until such studies are conducted, the pharmacological properties of the Evonine alkaloid remain largely uncharacterized, and its potential for drug development is unknown.
Visualizations
As there is no information on the signaling pathways of Evonine, a diagram illustrating a general workflow for the pharmacological screening of a natural product like Evonine is provided below.
References
- 1. Structure of new alkaloids, evonine and neoevonine: X-ray analysis of bromoacetylneoevonine monohydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. florajournal.com [florajournal.com]
- 4. Evonine | CAS:33458-82-1 | Manufacturer ChemFaces [chemfaces.com]
Evonimine Alkaloid: A Review of an Obscure Natural Compound
A Note on Nomenclature: The term "Evonimine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of Evonine , a known sesquiterpene alkaloid isolated from plant species of the Euonymus genus, such as Euonymus sieboldiana and Euonymus japonicus. This document will proceed under the assumption that the query pertains to Evonine.
Introduction
Evonine is a structurally complex alkaloid belonging to the class of sesquiterpenoids.[1] Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are known for their wide range of pharmacological activities.[2][3] While many alkaloids have been developed into therapeutic agents, the pharmacological properties of Evonine remain largely unexplored in the context of human health. This guide provides a comprehensive overview of the currently available, albeit limited, scientific information regarding Evonine and the broader pharmacological context of alkaloids from the Euonymus genus.
Pharmacological Properties
The available scientific literature on the specific pharmacological properties of Evonine is sparse. The primary reported activity is its insecticidal effect .
Insecticidal Activity
Studies have demonstrated that Evonine and its derivatives possess insecticidal properties. Research on the insecticidal activity of sesquiterpene pyridine alkaloids from Euonymus japonicus identified Evonine as an active constituent against Mythimna separata (the armyworm).[4]
Table 1: Insecticidal Activity of Evonine and Related Compounds against Mythimna separata
| Compound | LC50 (mg/mL) |
| Evonine | 23.23[4] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.
Broader Pharmacological Context: Euonymus Alkaloids
While data on Evonine is limited, various extracts from plants of the Euonymus genus have been reported to exhibit a range of pharmacological activities. These activities are generally attributed to the complex mixture of phytochemicals present, which include alkaloids, flavonoids, and steroids. It is important to note that these effects have not been specifically linked to Evonine itself.
Reported activities of Euonymus extracts include:
-
Anticancer
-
Antitumor
-
Antidiabetic
-
Anti-inflammatory
-
Antimicrobial
-
Antioxidant
Further research is required to isolate and identify the specific compounds responsible for these effects and to determine if Evonine plays any role.
Experimental Protocols
Due to the limited research on the therapeutic properties of Evonine in mammalian systems, detailed experimental protocols for such investigations are not available in the published literature. However, a general methodology for the isolation and initial screening of such a compound can be described.
General Protocol for Isolation and Insecticidal Bioassay of Evonine
This protocol is a generalized representation based on standard phytochemical and entomological research practices.
1. Plant Material Collection and Preparation:
- Collect root bark of Euonymus japonicus.
- Air-dry the plant material and grind it into a fine powder.
2. Extraction:
- Perform extraction of the powdered plant material with an organic solvent such as ethyl acetate.
- Concentrate the resulting extract under reduced pressure to obtain a crude extract.
3. Isolation and Purification:
- Subject the crude extract to column chromatography over silica gel.
- Elute with a gradient of solvents (e.g., a hexane-ethyl acetate mixture of increasing polarity) to separate fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC).
4. Structural Elucidation:
- Identify the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
5. Insecticidal Bioassay (against Mythimna separata):
- Rear a healthy population of Mythimna separata larvae.
- Prepare various concentrations of the isolated Evonine in a suitable solvent.
- Apply the solutions to leaf discs of a host plant.
- Allow the solvent to evaporate.
- Place a set number of larvae on the treated leaf discs in a controlled environment.
- Use leaf discs treated with solvent only as a control.
- Record mortality rates after a specified period (e.g., 24 or 48 hours).
- Calculate the LC50 value using statistical methods such as Probit analysis.
Signaling Pathways and Mechanism of Action
There is no information available in the scientific literature regarding the signaling pathways modulated by Evonine in mammalian cells or its mechanism of action related to any potential therapeutic effects. The mechanism of its insecticidal activity is also not well-defined.
Conclusion and Future Directions
Evonine is a known alkaloid with a defined chemical structure, primarily recognized for its insecticidal properties. However, there is a significant gap in the scientific knowledge regarding its pharmacological effects on human health. The broad bioactivities reported for extracts of the Euonymus genus suggest that their constituent compounds, potentially including Evonine, may have therapeutic potential.
Future research should focus on:
-
Comprehensive screening of Evonine for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
In-depth studies to elucidate the mechanism of action of Evonine if any therapeutic activity is identified.
-
Toxicological evaluation to determine the safety profile of Evonine.
Until such studies are conducted, the pharmacological properties of the Evonine alkaloid remain largely uncharacterized, and its potential for drug development is unknown.
Visualizations
As there is no information on the signaling pathways of Evonine, a diagram illustrating a general workflow for the pharmacological screening of a natural product like Evonine is provided below.
References
- 1. Structure of new alkaloids, evonine and neoevonine: X-ray analysis of bromoacetylneoevonine monohydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. florajournal.com [florajournal.com]
- 4. Evonine | CAS:33458-82-1 | Manufacturer ChemFaces [chemfaces.com]
The Alkaloid Euonine: A Deep Dive into its Discovery, Chemistry, and Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Euonine, also known as Evonimine, is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran polyester (B1180765) family. First isolated from plants of the Euonymus genus, this natural product has garnered significant interest within the scientific community due to its potent biological activities, notably its immunosuppressive and antifeedant properties. This technical guide provides a comprehensive overview of the discovery and history of Euonine, its detailed physicochemical properties, and the experimental methodologies employed for its isolation, characterization, and synthesis. Furthermore, it delves into the current understanding of the molecular mechanisms and signaling pathways underlying its biological effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of Euonine is rooted in the broader exploration of natural products from the Celastraceae family, particularly from the genus Euonymus. While the exact seminal publication pinpointing the initial isolation and characterization of Euonine requires a more targeted historical search, the body of research on related dihydro-β-agarofuran polyesters from Euonymus sachalinensis points to the use of advanced spectroscopic and spectrometric techniques for their structural elucidation.[1] The initial investigations into the chemical constituents of these plants were driven by observations of their traditional medicinal uses and their ecological roles, such as deterring insect herbivory.
The structural complexity of Euonine and its congeners presented a significant challenge to chemists, and the complete stereochemical assignment was a gradual process, relying on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The development of the first enantioselective synthetic route to euonyminol, the polyhydroxylated sesquiterpenoid core of Euonine, marked a significant milestone in the field, providing a foundation for the synthesis of more complex macrocyclic alkaloids of this class.[2][3]
Physicochemical Properties
Euonine is a highly oxygenated sesquiterpenoid alkaloid with a complex macrocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C38H47NO18 | [4] |
| Molecular Weight | 805.8 g/mol | [4] |
| IUPAC Name | [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-21-yl]methyl acetate (B1210297) | |
| Appearance | Crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), and chloroform | Inferred from isolation protocols |
Experimental Protocols
Isolation of Euonine
The isolation of Euonine from its natural sources, typically the seeds or root bark of Euonymus species, involves a multi-step extraction and purification process.
Workflow for Euonine Isolation
Caption: General workflow for the isolation and purification of Euonine.
Methodology:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The alkaloid fraction is typically enriched in the ethyl acetate phase.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of Euonine are further purified by preparative HPLC on a C18 column to yield the pure compound.
Structural Characterization
The structure of Euonine is elucidated using a combination of spectroscopic techniques.
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak corresponding to the exact mass of Euonine. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for hydroxyl, ester, and amide carbonyl groups. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and stereochemistry. | Provides detailed information on the chemical shifts and coupling constants of all protons and carbons, allowing for the complete assignment of the complex structure. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons. | Confirms the structural assembly and relative stereochemistry of the molecule. |
| X-ray Crystallography | Determination of the absolute stereochemistry. | Provides the definitive three-dimensional structure of the molecule. |
Synthesis of Euonine
The total synthesis of Euonine is a complex and challenging endeavor due to its intricate stereochemistry and macrocyclic structure. While the complete synthesis of Euonine itself is a subject of ongoing research, the enantioselective synthesis of its core, euonyminol, has been achieved.
Key Synthetic Steps for Euonyminol:
Caption: Key stages in the enantioselective synthesis of euonyminol.
The synthesis involves a multi-step sequence featuring key reactions such as a formal oxyalkylation via a [3+2] cycloaddition, a tandem lactonization-epoxide opening, and a late-stage diastereoselective trimethylaluminum-mediated α-ketol rearrangement to construct the highly oxygenated and stereochemically dense core.
Biological Activities and Mechanisms of Action
Euonine exhibits significant biological activities, with its immunosuppressive and antifeedant effects being the most prominent.
Immunosuppressive Activity
Euonine has been shown to possess immunosuppressive properties, although the precise molecular mechanisms are still under investigation. The general mechanisms of action for many immunosuppressive drugs involve the modulation of T-cell activation and proliferation.
Potential Immunosuppressive Signaling Pathway of Euonine:
Caption: Postulated inhibitory effect of Euonine on T-cell activation.
It is hypothesized that Euonine may interfere with the signal transduction pathways downstream of the T-cell receptor (TCR), thereby inhibiting the expression of key cytokines like Interleukin-2 (IL-2) that are crucial for T-cell proliferation and the overall immune response. Further research is needed to identify the specific molecular targets of Euonine within this pathway.
Antifeedant Activity
The antifeedant properties of Euonine are a key aspect of the chemical defense of Euonymus plants against herbivorous insects. Antifeedants typically act by stimulating specialized taste receptors in insects, leading to feeding deterrence.
Proposed Antifeedant Mechanism of Euonine:
Caption: Proposed mechanism of Euonine-induced feeding deterrence in insects.
Euonine likely interacts with specific gustatory receptors on the mouthparts or antennae of insects. This binding event triggers a neuronal signal that is transmitted to the insect's brain, resulting in the perception of the plant material as unpalatable and leading to the cessation of feeding. The identification of the specific receptors and neuronal pathways involved is an active area of research.
Conclusion and Future Directions
Euonine stands out as a fascinating and potent natural product with significant potential for further scientific exploration and therapeutic development. Its complex structure has challenged synthetic chemists, while its biological activities have intrigued pharmacologists and ecologists alike. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its immunosuppressive and antifeedant effects. A deeper understanding of its mechanism of action could pave the way for the design of novel immunosuppressive drugs with improved efficacy and reduced side effects, as well as the development of new, environmentally friendly crop protection agents. The continued investigation of Euonine and its analogs will undoubtedly contribute to advancements in medicine and agriculture.
References
The Alkaloid Euonine: A Deep Dive into its Discovery, Chemistry, and Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Euonine, also known as Evonimine, is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran polyester (B1180765) family. First isolated from plants of the Euonymus genus, this natural product has garnered significant interest within the scientific community due to its potent biological activities, notably its immunosuppressive and antifeedant properties. This technical guide provides a comprehensive overview of the discovery and history of Euonine, its detailed physicochemical properties, and the experimental methodologies employed for its isolation, characterization, and synthesis. Furthermore, it delves into the current understanding of the molecular mechanisms and signaling pathways underlying its biological effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of Euonine is rooted in the broader exploration of natural products from the Celastraceae family, particularly from the genus Euonymus. While the exact seminal publication pinpointing the initial isolation and characterization of Euonine requires a more targeted historical search, the body of research on related dihydro-β-agarofuran polyesters from Euonymus sachalinensis points to the use of advanced spectroscopic and spectrometric techniques for their structural elucidation.[1] The initial investigations into the chemical constituents of these plants were driven by observations of their traditional medicinal uses and their ecological roles, such as deterring insect herbivory.
The structural complexity of Euonine and its congeners presented a significant challenge to chemists, and the complete stereochemical assignment was a gradual process, relying on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The development of the first enantioselective synthetic route to euonyminol, the polyhydroxylated sesquiterpenoid core of Euonine, marked a significant milestone in the field, providing a foundation for the synthesis of more complex macrocyclic alkaloids of this class.[2][3]
Physicochemical Properties
Euonine is a highly oxygenated sesquiterpenoid alkaloid with a complex macrocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C38H47NO18 | [4] |
| Molecular Weight | 805.8 g/mol | [4] |
| IUPAC Name | [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-21-yl]methyl acetate (B1210297) | |
| Appearance | Crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), and chloroform | Inferred from isolation protocols |
Experimental Protocols
Isolation of Euonine
The isolation of Euonine from its natural sources, typically the seeds or root bark of Euonymus species, involves a multi-step extraction and purification process.
Workflow for Euonine Isolation
Caption: General workflow for the isolation and purification of Euonine.
Methodology:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The alkaloid fraction is typically enriched in the ethyl acetate phase.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of Euonine are further purified by preparative HPLC on a C18 column to yield the pure compound.
Structural Characterization
The structure of Euonine is elucidated using a combination of spectroscopic techniques.
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak corresponding to the exact mass of Euonine. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for hydroxyl, ester, and amide carbonyl groups. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and stereochemistry. | Provides detailed information on the chemical shifts and coupling constants of all protons and carbons, allowing for the complete assignment of the complex structure. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons. | Confirms the structural assembly and relative stereochemistry of the molecule. |
| X-ray Crystallography | Determination of the absolute stereochemistry. | Provides the definitive three-dimensional structure of the molecule. |
Synthesis of Euonine
The total synthesis of Euonine is a complex and challenging endeavor due to its intricate stereochemistry and macrocyclic structure. While the complete synthesis of Euonine itself is a subject of ongoing research, the enantioselective synthesis of its core, euonyminol, has been achieved.
Key Synthetic Steps for Euonyminol:
Caption: Key stages in the enantioselective synthesis of euonyminol.
The synthesis involves a multi-step sequence featuring key reactions such as a formal oxyalkylation via a [3+2] cycloaddition, a tandem lactonization-epoxide opening, and a late-stage diastereoselective trimethylaluminum-mediated α-ketol rearrangement to construct the highly oxygenated and stereochemically dense core.
Biological Activities and Mechanisms of Action
Euonine exhibits significant biological activities, with its immunosuppressive and antifeedant effects being the most prominent.
Immunosuppressive Activity
Euonine has been shown to possess immunosuppressive properties, although the precise molecular mechanisms are still under investigation. The general mechanisms of action for many immunosuppressive drugs involve the modulation of T-cell activation and proliferation.
Potential Immunosuppressive Signaling Pathway of Euonine:
Caption: Postulated inhibitory effect of Euonine on T-cell activation.
It is hypothesized that Euonine may interfere with the signal transduction pathways downstream of the T-cell receptor (TCR), thereby inhibiting the expression of key cytokines like Interleukin-2 (IL-2) that are crucial for T-cell proliferation and the overall immune response. Further research is needed to identify the specific molecular targets of Euonine within this pathway.
Antifeedant Activity
The antifeedant properties of Euonine are a key aspect of the chemical defense of Euonymus plants against herbivorous insects. Antifeedants typically act by stimulating specialized taste receptors in insects, leading to feeding deterrence.
Proposed Antifeedant Mechanism of Euonine:
Caption: Proposed mechanism of Euonine-induced feeding deterrence in insects.
Euonine likely interacts with specific gustatory receptors on the mouthparts or antennae of insects. This binding event triggers a neuronal signal that is transmitted to the insect's brain, resulting in the perception of the plant material as unpalatable and leading to the cessation of feeding. The identification of the specific receptors and neuronal pathways involved is an active area of research.
Conclusion and Future Directions
Euonine stands out as a fascinating and potent natural product with significant potential for further scientific exploration and therapeutic development. Its complex structure has challenged synthetic chemists, while its biological activities have intrigued pharmacologists and ecologists alike. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its immunosuppressive and antifeedant effects. A deeper understanding of its mechanism of action could pave the way for the design of novel immunosuppressive drugs with improved efficacy and reduced side effects, as well as the development of new, environmentally friendly crop protection agents. The continued investigation of Euonine and its analogs will undoubtedly contribute to advancements in medicine and agriculture.
References
The Alkaloid Euonine: A Deep Dive into its Discovery, Chemistry, and Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Euonine, also known as Evonimine, is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran polyester family. First isolated from plants of the Euonymus genus, this natural product has garnered significant interest within the scientific community due to its potent biological activities, notably its immunosuppressive and antifeedant properties. This technical guide provides a comprehensive overview of the discovery and history of Euonine, its detailed physicochemical properties, and the experimental methodologies employed for its isolation, characterization, and synthesis. Furthermore, it delves into the current understanding of the molecular mechanisms and signaling pathways underlying its biological effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of Euonine is rooted in the broader exploration of natural products from the Celastraceae family, particularly from the genus Euonymus. While the exact seminal publication pinpointing the initial isolation and characterization of Euonine requires a more targeted historical search, the body of research on related dihydro-β-agarofuran polyesters from Euonymus sachalinensis points to the use of advanced spectroscopic and spectrometric techniques for their structural elucidation.[1] The initial investigations into the chemical constituents of these plants were driven by observations of their traditional medicinal uses and their ecological roles, such as deterring insect herbivory.
The structural complexity of Euonine and its congeners presented a significant challenge to chemists, and the complete stereochemical assignment was a gradual process, relying on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The development of the first enantioselective synthetic route to euonyminol, the polyhydroxylated sesquiterpenoid core of Euonine, marked a significant milestone in the field, providing a foundation for the synthesis of more complex macrocyclic alkaloids of this class.[2][3]
Physicochemical Properties
Euonine is a highly oxygenated sesquiterpenoid alkaloid with a complex macrocyclic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C38H47NO18 | [4] |
| Molecular Weight | 805.8 g/mol | [4] |
| IUPAC Name | [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-21-yl]methyl acetate | |
| Appearance | Crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform | Inferred from isolation protocols |
Experimental Protocols
Isolation of Euonine
The isolation of Euonine from its natural sources, typically the seeds or root bark of Euonymus species, involves a multi-step extraction and purification process.
Workflow for Euonine Isolation
Caption: General workflow for the isolation and purification of Euonine.
Methodology:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The alkaloid fraction is typically enriched in the ethyl acetate phase.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of Euonine are further purified by preparative HPLC on a C18 column to yield the pure compound.
Structural Characterization
The structure of Euonine is elucidated using a combination of spectroscopic techniques.
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak corresponding to the exact mass of Euonine. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for hydroxyl, ester, and amide carbonyl groups. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and stereochemistry. | Provides detailed information on the chemical shifts and coupling constants of all protons and carbons, allowing for the complete assignment of the complex structure. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons. | Confirms the structural assembly and relative stereochemistry of the molecule. |
| X-ray Crystallography | Determination of the absolute stereochemistry. | Provides the definitive three-dimensional structure of the molecule. |
Synthesis of Euonine
The total synthesis of Euonine is a complex and challenging endeavor due to its intricate stereochemistry and macrocyclic structure. While the complete synthesis of Euonine itself is a subject of ongoing research, the enantioselective synthesis of its core, euonyminol, has been achieved.
Key Synthetic Steps for Euonyminol:
Caption: Key stages in the enantioselective synthesis of euonyminol.
The synthesis involves a multi-step sequence featuring key reactions such as a formal oxyalkylation via a [3+2] cycloaddition, a tandem lactonization-epoxide opening, and a late-stage diastereoselective trimethylaluminum-mediated α-ketol rearrangement to construct the highly oxygenated and stereochemically dense core.
Biological Activities and Mechanisms of Action
Euonine exhibits significant biological activities, with its immunosuppressive and antifeedant effects being the most prominent.
Immunosuppressive Activity
Euonine has been shown to possess immunosuppressive properties, although the precise molecular mechanisms are still under investigation. The general mechanisms of action for many immunosuppressive drugs involve the modulation of T-cell activation and proliferation.
Potential Immunosuppressive Signaling Pathway of Euonine:
Caption: Postulated inhibitory effect of Euonine on T-cell activation.
It is hypothesized that Euonine may interfere with the signal transduction pathways downstream of the T-cell receptor (TCR), thereby inhibiting the expression of key cytokines like Interleukin-2 (IL-2) that are crucial for T-cell proliferation and the overall immune response. Further research is needed to identify the specific molecular targets of Euonine within this pathway.
Antifeedant Activity
The antifeedant properties of Euonine are a key aspect of the chemical defense of Euonymus plants against herbivorous insects. Antifeedants typically act by stimulating specialized taste receptors in insects, leading to feeding deterrence.
Proposed Antifeedant Mechanism of Euonine:
Caption: Proposed mechanism of Euonine-induced feeding deterrence in insects.
Euonine likely interacts with specific gustatory receptors on the mouthparts or antennae of insects. This binding event triggers a neuronal signal that is transmitted to the insect's brain, resulting in the perception of the plant material as unpalatable and leading to the cessation of feeding. The identification of the specific receptors and neuronal pathways involved is an active area of research.
Conclusion and Future Directions
Euonine stands out as a fascinating and potent natural product with significant potential for further scientific exploration and therapeutic development. Its complex structure has challenged synthetic chemists, while its biological activities have intrigued pharmacologists and ecologists alike. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its immunosuppressive and antifeedant effects. A deeper understanding of its mechanism of action could pave the way for the design of novel immunosuppressive drugs with improved efficacy and reduced side effects, as well as the development of new, environmentally friendly crop protection agents. The continued investigation of Euonine and its analogs will undoubtedly contribute to advancements in medicine and agriculture.
References
Evonimine (CAS 41758-69-4): A Technical Guide for Researchers
An In-depth Examination of the Sesquiterpene Alkaloid from Tripterygium wilfordii
Abstract
Evonimine, a complex sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, and available biological data. This document is intended for researchers, scientists, and drug development professionals, providing detailed information to support further investigation into the therapeutic potential of this natural product.
Chemical and Physical Properties
This compound, also known as Euonine, is a structurally intricate natural product. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41758-69-4 | [1][2] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [3] |
| Molecular Weight | 805.77 g/mol | [3] |
| Appearance | Colorless crystalline solid | [3] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | |
| Source | Roots of Tripterygium wilfordii Hook. f. |
Biological Activities and Potential Therapeutic Applications
Preliminary studies and anecdotal evidence suggest that this compound possesses a range of biological activities, indicating its potential for further investigation in several therapeutic areas.
Anti-inflammatory and Immunosuppressive Effects
Extracts of Tripterygium wilfordii, which contain this compound among other active compounds, have been traditionally used for their anti-inflammatory and immunosuppressive properties. While direct studies on the specific mechanisms of this compound are limited, it is hypothesized to contribute to the overall therapeutic effects observed with the plant extract. Further research is required to elucidate the precise signaling pathways modulated by this compound in inflammatory and immune responses.
Anticancer Potential
Some reports suggest that this compound may have inhibitory effects on certain types of tumors, hinting at a potential for anticancer applications. The cytotoxic and apoptotic effects on cancer cell lines warrant more in-depth investigation to determine the underlying molecular mechanisms.
Anti-feeding Activity
This compound has demonstrated anti-feeding activity against certain insect species, such as the lepidopteran Spodoptera littoralis. This property suggests potential applications in the development of natural insecticides.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in readily available literature. However, based on general practices for the extraction of alkaloids from Tripterygium wilfordii and standard in vitro assays, the following methodologies can be proposed.
Proposed Workflow for Isolation and Purification of this compound
The following diagram illustrates a logical workflow for the extraction and purification of this compound from its natural source.
References
Evonimine (CAS 41758-69-4): A Technical Guide for Researchers
An In-depth Examination of the Sesquiterpene Alkaloid from Tripterygium wilfordii
Abstract
Evonimine, a complex sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, and available biological data. This document is intended for researchers, scientists, and drug development professionals, providing detailed information to support further investigation into the therapeutic potential of this natural product.
Chemical and Physical Properties
This compound, also known as Euonine, is a structurally intricate natural product. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41758-69-4 | [1][2] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [3] |
| Molecular Weight | 805.77 g/mol | [3] |
| Appearance | Colorless crystalline solid | [3] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | |
| Source | Roots of Tripterygium wilfordii Hook. f. |
Biological Activities and Potential Therapeutic Applications
Preliminary studies and anecdotal evidence suggest that this compound possesses a range of biological activities, indicating its potential for further investigation in several therapeutic areas.
Anti-inflammatory and Immunosuppressive Effects
Extracts of Tripterygium wilfordii, which contain this compound among other active compounds, have been traditionally used for their anti-inflammatory and immunosuppressive properties. While direct studies on the specific mechanisms of this compound are limited, it is hypothesized to contribute to the overall therapeutic effects observed with the plant extract. Further research is required to elucidate the precise signaling pathways modulated by this compound in inflammatory and immune responses.
Anticancer Potential
Some reports suggest that this compound may have inhibitory effects on certain types of tumors, hinting at a potential for anticancer applications. The cytotoxic and apoptotic effects on cancer cell lines warrant more in-depth investigation to determine the underlying molecular mechanisms.
Anti-feeding Activity
This compound has demonstrated anti-feeding activity against certain insect species, such as the lepidopteran Spodoptera littoralis. This property suggests potential applications in the development of natural insecticides.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in readily available literature. However, based on general practices for the extraction of alkaloids from Tripterygium wilfordii and standard in vitro assays, the following methodologies can be proposed.
Proposed Workflow for Isolation and Purification of this compound
The following diagram illustrates a logical workflow for the extraction and purification of this compound from its natural source.
References
Evonimine (CAS 41758-69-4): A Technical Guide for Researchers
An In-depth Examination of the Sesquiterpene Alkaloid from Tripterygium wilfordii
Abstract
Evonimine, a complex sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, and available biological data. This document is intended for researchers, scientists, and drug development professionals, providing detailed information to support further investigation into the therapeutic potential of this natural product.
Chemical and Physical Properties
This compound, also known as Euonine, is a structurally intricate natural product. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41758-69-4 | [1][2] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [3] |
| Molecular Weight | 805.77 g/mol | [3] |
| Appearance | Colorless crystalline solid | [3] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | |
| Source | Roots of Tripterygium wilfordii Hook. f. |
Biological Activities and Potential Therapeutic Applications
Preliminary studies and anecdotal evidence suggest that this compound possesses a range of biological activities, indicating its potential for further investigation in several therapeutic areas.
Anti-inflammatory and Immunosuppressive Effects
Extracts of Tripterygium wilfordii, which contain this compound among other active compounds, have been traditionally used for their anti-inflammatory and immunosuppressive properties. While direct studies on the specific mechanisms of this compound are limited, it is hypothesized to contribute to the overall therapeutic effects observed with the plant extract. Further research is required to elucidate the precise signaling pathways modulated by this compound in inflammatory and immune responses.
Anticancer Potential
Some reports suggest that this compound may have inhibitory effects on certain types of tumors, hinting at a potential for anticancer applications. The cytotoxic and apoptotic effects on cancer cell lines warrant more in-depth investigation to determine the underlying molecular mechanisms.
Anti-feeding Activity
This compound has demonstrated anti-feeding activity against certain insect species, such as the lepidopteran Spodoptera littoralis. This property suggests potential applications in the development of natural insecticides.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in readily available literature. However, based on general practices for the extraction of alkaloids from Tripterygium wilfordii and standard in vitro assays, the following methodologies can be proposed.
Proposed Workflow for Isolation and Purification of this compound
The following diagram illustrates a logical workflow for the extraction and purification of this compound from its natural source.
References
The Biological Intricacies of Sesquiterpene Pyridine Alkaloids: An In-Depth Technical Guide on Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene pyridine (B92270) alkaloids (SPAs) represent a complex and highly significant class of natural products, predominantly isolated from plants of the Celastraceae family.[1] These compounds are characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1] Evonimine is a prominent member of this family, and along with its analogs, has garnered considerable attention from the scientific community due to a wide spectrum of potent biological activities. These activities range from immunosuppressive and anti-inflammatory to antitumor, antiviral, and insecticidal properties, positioning SPAs as promising candidates for novel drug discovery and development.[2]
This technical guide provides a comprehensive overview of the biological activities of sesquiterpene pyridine alkaloids, with a particular focus on this compound. It summarizes quantitative data, details key experimental protocols for assessing their activity, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of sesquiterpene pyridine alkaloids has been quantified across various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and related SPAs, providing a comparative look at their potency.
Table 1: Immunosuppressive and Anti-inflammatory Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Wilfordatine E | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 8.75 µM | [2] |
| Tripfordine A | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 0.74 µM | [2] |
| Wilforine | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 15.66 µM | |
| Total Alkaloids (T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 7.25 µg/mL | |
| Compound 4 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 1.64 µM | |
| Compound 6 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 9.05 µM |
Table 2: Antitumor and Cytotoxic Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Cell Line | Biological Activity | IC50 Value | Reference |
| This compound | A549 (Human Lung Carcinoma) | Apoptosis Induction | Not explicitly quantified, but activity demonstrated | |
| This compound | AGS (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| This compound | MKN45 (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| Compound 1 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 22.4 µM | |
| Compound 2 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 0.34 µM | |
| Compound 1 | HTB-26 (Breast Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 2 | PC-3 (Prostate Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 10-50 µM |
Table 3: Other Biological Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | EC50/LD50 Value | Reference |
| Wilfordine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Euonymine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Wilfordine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Alatusinine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Euonine | Antifeedant | Spodoptera littoralis | Strong activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in the study of sesquiterpene pyridine alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent reacts with nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, to produce a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Immunosuppressive Activity: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the transcription factor NF-κB, a key regulator of the immune and inflammatory responses.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity (light emission).
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent like Lipofectamine 2000.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate NF-κB activation by adding an appropriate stimulus, such as LPS or TNF-α, and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Insecticidal Activity: Leaf Dip Bioassay
This method is commonly used to evaluate the toxicity of insecticides to phytophagous insects.
Principle: Insects are exposed to a leaf surface that has been treated with a known concentration of the test compound.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol (B145695) with a surfactant like Tween-80).
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for a defined period (e.g., 5-10 seconds) with gentle agitation. Air-dry the leaves. A control group of leaves should be dipped in the solvent alone.
-
Insect Exposure: Place the treated leaves in a Petri dish or a suitable container. Introduce a known number of test insects (e.g., Spodoptera frugiperda larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal concentration (LC50) or lethal dose (LD50) using probit analysis.
Signaling Pathways and Visualizations
The diverse biological activities of sesquiterpene pyridine alkaloids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound and other SPAs.
Figure 2: Hypothetical apoptosis signaling pathway induced by this compound in cancer cells.
Figure 3: General experimental workflow for the study of sesquiterpene pyridine alkaloids.
Conclusion
Sesquiterpene pyridine alkaloids, exemplified by this compound, are a fascinating class of natural products with a rich and diverse pharmacological profile. Their potent immunosuppressive, anti-inflammatory, and antitumor activities, mediated in part through the inhibition of the NF-κB pathway and induction of apoptosis, underscore their potential as scaffolds for the development of novel therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these complex molecules. Future research should focus on a more comprehensive in vivo evaluation of these compounds, elucidation of their detailed mechanisms of action across a wider range of biological targets, and structure-activity relationship studies to optimize their potency and selectivity.
References
The Biological Intricacies of Sesquiterpene Pyridine Alkaloids: An In-Depth Technical Guide on Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene pyridine (B92270) alkaloids (SPAs) represent a complex and highly significant class of natural products, predominantly isolated from plants of the Celastraceae family.[1] These compounds are characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1] Evonimine is a prominent member of this family, and along with its analogs, has garnered considerable attention from the scientific community due to a wide spectrum of potent biological activities. These activities range from immunosuppressive and anti-inflammatory to antitumor, antiviral, and insecticidal properties, positioning SPAs as promising candidates for novel drug discovery and development.[2]
This technical guide provides a comprehensive overview of the biological activities of sesquiterpene pyridine alkaloids, with a particular focus on this compound. It summarizes quantitative data, details key experimental protocols for assessing their activity, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of sesquiterpene pyridine alkaloids has been quantified across various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and related SPAs, providing a comparative look at their potency.
Table 1: Immunosuppressive and Anti-inflammatory Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Wilfordatine E | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 8.75 µM | [2] |
| Tripfordine A | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 0.74 µM | [2] |
| Wilforine | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 15.66 µM | |
| Total Alkaloids (T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 7.25 µg/mL | |
| Compound 4 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 1.64 µM | |
| Compound 6 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 9.05 µM |
Table 2: Antitumor and Cytotoxic Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Cell Line | Biological Activity | IC50 Value | Reference |
| This compound | A549 (Human Lung Carcinoma) | Apoptosis Induction | Not explicitly quantified, but activity demonstrated | |
| This compound | AGS (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| This compound | MKN45 (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| Compound 1 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 22.4 µM | |
| Compound 2 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 0.34 µM | |
| Compound 1 | HTB-26 (Breast Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 2 | PC-3 (Prostate Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 10-50 µM |
Table 3: Other Biological Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | EC50/LD50 Value | Reference |
| Wilfordine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Euonymine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Wilfordine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Alatusinine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Euonine | Antifeedant | Spodoptera littoralis | Strong activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in the study of sesquiterpene pyridine alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent reacts with nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, to produce a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Immunosuppressive Activity: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the transcription factor NF-κB, a key regulator of the immune and inflammatory responses.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity (light emission).
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent like Lipofectamine 2000.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate NF-κB activation by adding an appropriate stimulus, such as LPS or TNF-α, and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Insecticidal Activity: Leaf Dip Bioassay
This method is commonly used to evaluate the toxicity of insecticides to phytophagous insects.
Principle: Insects are exposed to a leaf surface that has been treated with a known concentration of the test compound.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol (B145695) with a surfactant like Tween-80).
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for a defined period (e.g., 5-10 seconds) with gentle agitation. Air-dry the leaves. A control group of leaves should be dipped in the solvent alone.
-
Insect Exposure: Place the treated leaves in a Petri dish or a suitable container. Introduce a known number of test insects (e.g., Spodoptera frugiperda larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal concentration (LC50) or lethal dose (LD50) using probit analysis.
Signaling Pathways and Visualizations
The diverse biological activities of sesquiterpene pyridine alkaloids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound and other SPAs.
Figure 2: Hypothetical apoptosis signaling pathway induced by this compound in cancer cells.
Figure 3: General experimental workflow for the study of sesquiterpene pyridine alkaloids.
Conclusion
Sesquiterpene pyridine alkaloids, exemplified by this compound, are a fascinating class of natural products with a rich and diverse pharmacological profile. Their potent immunosuppressive, anti-inflammatory, and antitumor activities, mediated in part through the inhibition of the NF-κB pathway and induction of apoptosis, underscore their potential as scaffolds for the development of novel therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these complex molecules. Future research should focus on a more comprehensive in vivo evaluation of these compounds, elucidation of their detailed mechanisms of action across a wider range of biological targets, and structure-activity relationship studies to optimize their potency and selectivity.
References
The Biological Intricacies of Sesquiterpene Pyridine Alkaloids: An In-Depth Technical Guide on Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene pyridine alkaloids (SPAs) represent a complex and highly significant class of natural products, predominantly isolated from plants of the Celastraceae family.[1] These compounds are characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1] Evonimine is a prominent member of this family, and along with its analogs, has garnered considerable attention from the scientific community due to a wide spectrum of potent biological activities. These activities range from immunosuppressive and anti-inflammatory to antitumor, antiviral, and insecticidal properties, positioning SPAs as promising candidates for novel drug discovery and development.[2]
This technical guide provides a comprehensive overview of the biological activities of sesquiterpene pyridine alkaloids, with a particular focus on this compound. It summarizes quantitative data, details key experimental protocols for assessing their activity, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of sesquiterpene pyridine alkaloids has been quantified across various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and related SPAs, providing a comparative look at their potency.
Table 1: Immunosuppressive and Anti-inflammatory Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| Wilfordatine E | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 8.75 µM | [2] |
| Tripfordine A | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 0.74 µM | [2] |
| Wilforine | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 15.66 µM | |
| Total Alkaloids (T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 7.25 µg/mL | |
| Compound 4 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 1.64 µM | |
| Compound 6 (from T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 9.05 µM |
Table 2: Antitumor and Cytotoxic Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Cell Line | Biological Activity | IC50 Value | Reference |
| This compound | A549 (Human Lung Carcinoma) | Apoptosis Induction | Not explicitly quantified, but activity demonstrated | |
| This compound | AGS (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| This compound | MKN45 (Human Gastric Adenocarcinoma) | Cytotoxicity | Not explicitly quantified, but activity demonstrated | |
| Compound 1 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 22.4 µM | |
| Compound 2 | HCT116 (Human Colorectal Carcinoma) | Cytotoxicity | 0.34 µM | |
| Compound 1 | HTB-26 (Breast Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 2 | PC-3 (Prostate Cancer) | Cytotoxicity | 10-50 µM | |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 10-50 µM |
Table 3: Other Biological Activities of Sesquiterpene Pyridine Alkaloids
| Compound | Biological Activity | Assay System | EC50/LD50 Value | Reference |
| Wilfordine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Euonymine | Anti-HIV | H9 lymphocytes | < 0.1–1.0 μg/mL | |
| Wilfordine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Alatusinine | Antifeedant | Spodoptera littoralis | Strong activity | |
| Euonine | Antifeedant | Spodoptera littoralis | Strong activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in the study of sesquiterpene pyridine alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent reacts with nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, to produce a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Immunosuppressive Activity: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the transcription factor NF-κB, a key regulator of the immune and inflammatory responses.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity (light emission).
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent like Lipofectamine 2000.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate NF-κB activation by adding an appropriate stimulus, such as LPS or TNF-α, and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Insecticidal Activity: Leaf Dip Bioassay
This method is commonly used to evaluate the toxicity of insecticides to phytophagous insects.
Principle: Insects are exposed to a leaf surface that has been treated with a known concentration of the test compound.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., acetone or ethanol with a surfactant like Tween-80).
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for a defined period (e.g., 5-10 seconds) with gentle agitation. Air-dry the leaves. A control group of leaves should be dipped in the solvent alone.
-
Insect Exposure: Place the treated leaves in a Petri dish or a suitable container. Introduce a known number of test insects (e.g., Spodoptera frugiperda larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal concentration (LC50) or lethal dose (LD50) using probit analysis.
Signaling Pathways and Visualizations
The diverse biological activities of sesquiterpene pyridine alkaloids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound and other SPAs.
Figure 2: Hypothetical apoptosis signaling pathway induced by this compound in cancer cells.
Figure 3: General experimental workflow for the study of sesquiterpene pyridine alkaloids.
Conclusion
Sesquiterpene pyridine alkaloids, exemplified by this compound, are a fascinating class of natural products with a rich and diverse pharmacological profile. Their potent immunosuppressive, anti-inflammatory, and antitumor activities, mediated in part through the inhibition of the NF-κB pathway and induction of apoptosis, underscore their potential as scaffolds for the development of novel therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these complex molecules. Future research should focus on a more comprehensive in vivo evaluation of these compounds, elucidation of their detailed mechanisms of action across a wider range of biological targets, and structure-activity relationship studies to optimize their potency and selectivity.
References
Evonimine's Impact on Humoral-Mediated Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine, a sesquiterpene pyridine (B92270) alkaloid primarily isolated from Tripterygium wilfordii, has demonstrated significant immunosuppressive properties, particularly in the modulation of humoral-mediated immunity. This document provides a comprehensive technical overview of the current understanding of this compound's effects on B lymphocytes and antibody production. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology and drug development.
Introduction
Humoral immunity, a critical arm of the adaptive immune system, is mediated by B lymphocytes and the antibodies they produce. This system is essential for neutralizing pathogens, clearing infections, and providing long-term immunological memory. However, dysregulation of humoral immunity can lead to autoimmune diseases and other pathological conditions. Consequently, there is a significant interest in identifying and characterizing novel immunosuppressive agents that can selectively modulate B cell function.
This compound, also known as euonine (B1252212) or wilformine, is a natural product that has been identified as a potent immunosuppressant. It belongs to the family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Tripterygium wilfordii.[1] Extracts from this plant have a long history of use in traditional medicine for treating autoimmune and inflammatory diseases.[2] This guide focuses specifically on the documented effects of this compound on the humoral immune response.
Quantitative Data on the Immunosuppressive Effects of this compound
The immunosuppressive activity of this compound and related compounds has been assessed through various in vitro assays. The available quantitative data primarily focuses on the inhibition of cytokine production and the NF-κB signaling pathway, which is crucial for B cell activation and survival.
| Parameter | Compound | Assay | Cell Type | Result | Reference |
| Cytokine Inhibition | Euonine (this compound) | Cytokine Production Assay | Human Peripheral Mononuclear Cells | >70% inhibition of IFN-γ | [1] |
| NF-κB Inhibition | Total Alkaloids (from T. wilfordii) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 7.25 µg/mL | [3] |
| NF-κB Inhibition | Compound 5 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 8.75 µM | [3] |
| NF-κB Inhibition | Compound 11 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 0.74 µM | |
| NF-κB Inhibition | Compound 16 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 15.66 µM |
Note: While specific IC₅₀ values for this compound's direct inhibition of B cell proliferation or antibody production are not yet available in the reviewed literature, the potent inhibition of the NF-κB pathway by related alkaloids strongly suggests a mechanism for such effects.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the impact of this compound on humoral immunity.
B Lymphocyte Proliferation Assay
This assay is fundamental for determining the direct effect of a compound on the proliferative capacity of B cells following stimulation.
Objective: To quantify the inhibition of B lymphocyte proliferation by this compound.
Materials:
-
Isolated primary B lymphocytes or a suitable B cell line (e.g., Ramos, Raji).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
B cell mitogen (e.g., Lipopolysaccharide (LPS) for murine B cells, or anti-IgM + anti-CD40 for human B cells).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell proliferation reagent (e.g., [³H]-thymidine, MTT, or a fluorescent dye like CFSE).
-
96-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Seed B lymphocytes into a 96-well plate at a predetermined optimal density.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add the B cell mitogen to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate for a specified period (typically 48-72 hours).
-
Add the proliferation reagent during the final hours of incubation (e.g., [³H]-thymidine for the last 18 hours).
-
Harvest the cells and measure the incorporation of the reagent according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of B cell proliferation.
Hemolytic Plaque Assay
This classical technique is used to detect and quantify antibody-producing B cells (plasma cells). The mention of this compound's "significant inhibition of humoral-mediated immunity using the haemolytic response as an indicator" suggests the utility of this assay.
Objective: To determine the effect of this compound on the number of antibody-secreting cells.
Materials:
-
Spleen cells from an animal immunized with an antigen (e.g., sheep red blood cells - SRBCs).
-
Sheep red blood cells (SRBCs).
-
This compound.
-
Complement source (e.g., guinea pig serum).
-
Agarose (B213101) or another suitable gel medium.
-
Petri dishes or specialized plaque assay chambers.
Procedure:
-
Prepare a suspension of spleen cells from an immunized animal that has been treated with this compound or a vehicle control.
-
Mix the spleen cells with a suspension of SRBCs in a buffered salt solution.
-
Embed the cell mixture in a thin layer of agarose on a petri dish or slide.
-
Incubate the plates for a short period to allow for antibody secretion.
-
Add a source of complement to the plates.
-
Incubate further to allow for the lysis of SRBCs in the vicinity of antibody-secreting cells, forming clear "plaques".
-
Count the number of plaque-forming units (PFUs) per million spleen cells.
-
Compare the PFU counts between this compound-treated and control groups to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of sesquiterpene pyridine alkaloids, including this compound, are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the immune response, playing a critical role in B cell activation, proliferation, survival, and differentiation into antibody-secreting plasma cells.
The diagram above illustrates the proposed mechanism. Activation of the B Cell Receptor (BCR) by an antigen and the co-stimulatory molecule CD40 by its ligand (CD40L) on T helper cells triggers intracellular signaling cascades that converge on the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB transcription factor. Active NF-κB translocates to the nucleus, where it initiates the transcription of genes essential for B cell proliferation, survival, and the production of antibodies. This compound is thought to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB and consequently blocking the downstream events required for a robust humoral immune response.
Conclusion and Future Directions
This compound presents a compelling profile as an inhibitor of humoral-mediated immunity. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its observed immunosuppressive effects. However, to fully realize its potential as a therapeutic agent, further research is warranted. Specifically, future studies should focus on:
-
Quantitative analysis: Determining the precise IC₅₀ values of this compound for B cell proliferation and the differentiation into plasma cells.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of autoimmune diseases and assessing its impact on serum immunoglobulin levels (IgM, IgG, etc.).
-
Selectivity and Toxicity: Characterizing the selectivity of this compound for B cells versus other immune cell types and conducting thorough toxicological assessments.
-
Signaling Pathway Elucidation: Further dissecting the molecular interactions of this compound within the NF-κB pathway and exploring potential effects on other signaling cascades relevant to B cell function.
A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel therapeutics for the management of antibody-mediated autoimmune and inflammatory disorders.
References
Evonimine's Impact on Humoral-Mediated Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine, a sesquiterpene pyridine (B92270) alkaloid primarily isolated from Tripterygium wilfordii, has demonstrated significant immunosuppressive properties, particularly in the modulation of humoral-mediated immunity. This document provides a comprehensive technical overview of the current understanding of this compound's effects on B lymphocytes and antibody production. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology and drug development.
Introduction
Humoral immunity, a critical arm of the adaptive immune system, is mediated by B lymphocytes and the antibodies they produce. This system is essential for neutralizing pathogens, clearing infections, and providing long-term immunological memory. However, dysregulation of humoral immunity can lead to autoimmune diseases and other pathological conditions. Consequently, there is a significant interest in identifying and characterizing novel immunosuppressive agents that can selectively modulate B cell function.
This compound, also known as euonine (B1252212) or wilformine, is a natural product that has been identified as a potent immunosuppressant. It belongs to the family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Tripterygium wilfordii.[1] Extracts from this plant have a long history of use in traditional medicine for treating autoimmune and inflammatory diseases.[2] This guide focuses specifically on the documented effects of this compound on the humoral immune response.
Quantitative Data on the Immunosuppressive Effects of this compound
The immunosuppressive activity of this compound and related compounds has been assessed through various in vitro assays. The available quantitative data primarily focuses on the inhibition of cytokine production and the NF-κB signaling pathway, which is crucial for B cell activation and survival.
| Parameter | Compound | Assay | Cell Type | Result | Reference |
| Cytokine Inhibition | Euonine (this compound) | Cytokine Production Assay | Human Peripheral Mononuclear Cells | >70% inhibition of IFN-γ | [1] |
| NF-κB Inhibition | Total Alkaloids (from T. wilfordii) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 7.25 µg/mL | [3] |
| NF-κB Inhibition | Compound 5 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 8.75 µM | [3] |
| NF-κB Inhibition | Compound 11 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 0.74 µM | |
| NF-κB Inhibition | Compound 16 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 15.66 µM |
Note: While specific IC₅₀ values for this compound's direct inhibition of B cell proliferation or antibody production are not yet available in the reviewed literature, the potent inhibition of the NF-κB pathway by related alkaloids strongly suggests a mechanism for such effects.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the impact of this compound on humoral immunity.
B Lymphocyte Proliferation Assay
This assay is fundamental for determining the direct effect of a compound on the proliferative capacity of B cells following stimulation.
Objective: To quantify the inhibition of B lymphocyte proliferation by this compound.
Materials:
-
Isolated primary B lymphocytes or a suitable B cell line (e.g., Ramos, Raji).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
B cell mitogen (e.g., Lipopolysaccharide (LPS) for murine B cells, or anti-IgM + anti-CD40 for human B cells).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell proliferation reagent (e.g., [³H]-thymidine, MTT, or a fluorescent dye like CFSE).
-
96-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Seed B lymphocytes into a 96-well plate at a predetermined optimal density.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add the B cell mitogen to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate for a specified period (typically 48-72 hours).
-
Add the proliferation reagent during the final hours of incubation (e.g., [³H]-thymidine for the last 18 hours).
-
Harvest the cells and measure the incorporation of the reagent according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of B cell proliferation.
Hemolytic Plaque Assay
This classical technique is used to detect and quantify antibody-producing B cells (plasma cells). The mention of this compound's "significant inhibition of humoral-mediated immunity using the haemolytic response as an indicator" suggests the utility of this assay.
Objective: To determine the effect of this compound on the number of antibody-secreting cells.
Materials:
-
Spleen cells from an animal immunized with an antigen (e.g., sheep red blood cells - SRBCs).
-
Sheep red blood cells (SRBCs).
-
This compound.
-
Complement source (e.g., guinea pig serum).
-
Agarose (B213101) or another suitable gel medium.
-
Petri dishes or specialized plaque assay chambers.
Procedure:
-
Prepare a suspension of spleen cells from an immunized animal that has been treated with this compound or a vehicle control.
-
Mix the spleen cells with a suspension of SRBCs in a buffered salt solution.
-
Embed the cell mixture in a thin layer of agarose on a petri dish or slide.
-
Incubate the plates for a short period to allow for antibody secretion.
-
Add a source of complement to the plates.
-
Incubate further to allow for the lysis of SRBCs in the vicinity of antibody-secreting cells, forming clear "plaques".
-
Count the number of plaque-forming units (PFUs) per million spleen cells.
-
Compare the PFU counts between this compound-treated and control groups to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of sesquiterpene pyridine alkaloids, including this compound, are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the immune response, playing a critical role in B cell activation, proliferation, survival, and differentiation into antibody-secreting plasma cells.
The diagram above illustrates the proposed mechanism. Activation of the B Cell Receptor (BCR) by an antigen and the co-stimulatory molecule CD40 by its ligand (CD40L) on T helper cells triggers intracellular signaling cascades that converge on the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB transcription factor. Active NF-κB translocates to the nucleus, where it initiates the transcription of genes essential for B cell proliferation, survival, and the production of antibodies. This compound is thought to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB and consequently blocking the downstream events required for a robust humoral immune response.
Conclusion and Future Directions
This compound presents a compelling profile as an inhibitor of humoral-mediated immunity. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its observed immunosuppressive effects. However, to fully realize its potential as a therapeutic agent, further research is warranted. Specifically, future studies should focus on:
-
Quantitative analysis: Determining the precise IC₅₀ values of this compound for B cell proliferation and the differentiation into plasma cells.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of autoimmune diseases and assessing its impact on serum immunoglobulin levels (IgM, IgG, etc.).
-
Selectivity and Toxicity: Characterizing the selectivity of this compound for B cells versus other immune cell types and conducting thorough toxicological assessments.
-
Signaling Pathway Elucidation: Further dissecting the molecular interactions of this compound within the NF-κB pathway and exploring potential effects on other signaling cascades relevant to B cell function.
A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel therapeutics for the management of antibody-mediated autoimmune and inflammatory disorders.
References
Evonimine's Impact on Humoral-Mediated Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evonimine, a sesquiterpene pyridine alkaloid primarily isolated from Tripterygium wilfordii, has demonstrated significant immunosuppressive properties, particularly in the modulation of humoral-mediated immunity. This document provides a comprehensive technical overview of the current understanding of this compound's effects on B lymphocytes and antibody production. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology and drug development.
Introduction
Humoral immunity, a critical arm of the adaptive immune system, is mediated by B lymphocytes and the antibodies they produce. This system is essential for neutralizing pathogens, clearing infections, and providing long-term immunological memory. However, dysregulation of humoral immunity can lead to autoimmune diseases and other pathological conditions. Consequently, there is a significant interest in identifying and characterizing novel immunosuppressive agents that can selectively modulate B cell function.
This compound, also known as euonine or wilformine, is a natural product that has been identified as a potent immunosuppressant. It belongs to the family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Tripterygium wilfordii.[1] Extracts from this plant have a long history of use in traditional medicine for treating autoimmune and inflammatory diseases.[2] This guide focuses specifically on the documented effects of this compound on the humoral immune response.
Quantitative Data on the Immunosuppressive Effects of this compound
The immunosuppressive activity of this compound and related compounds has been assessed through various in vitro assays. The available quantitative data primarily focuses on the inhibition of cytokine production and the NF-κB signaling pathway, which is crucial for B cell activation and survival.
| Parameter | Compound | Assay | Cell Type | Result | Reference |
| Cytokine Inhibition | Euonine (this compound) | Cytokine Production Assay | Human Peripheral Mononuclear Cells | >70% inhibition of IFN-γ | [1] |
| NF-κB Inhibition | Total Alkaloids (from T. wilfordii) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 7.25 µg/mL | [3] |
| NF-κB Inhibition | Compound 5 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 8.75 µM | [3] |
| NF-κB Inhibition | Compound 11 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 0.74 µM | |
| NF-κB Inhibition | Compound 16 (a sesquiterpene pyridine alkaloid) | NF-κB Luciferase Reporter Assay | LPS-induced HEK293/NF-κB-Luc cells | IC₅₀: 15.66 µM |
Note: While specific IC₅₀ values for this compound's direct inhibition of B cell proliferation or antibody production are not yet available in the reviewed literature, the potent inhibition of the NF-κB pathway by related alkaloids strongly suggests a mechanism for such effects.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the impact of this compound on humoral immunity.
B Lymphocyte Proliferation Assay
This assay is fundamental for determining the direct effect of a compound on the proliferative capacity of B cells following stimulation.
Objective: To quantify the inhibition of B lymphocyte proliferation by this compound.
Materials:
-
Isolated primary B lymphocytes or a suitable B cell line (e.g., Ramos, Raji).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
B cell mitogen (e.g., Lipopolysaccharide (LPS) for murine B cells, or anti-IgM + anti-CD40 for human B cells).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell proliferation reagent (e.g., [³H]-thymidine, MTT, or a fluorescent dye like CFSE).
-
96-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Seed B lymphocytes into a 96-well plate at a predetermined optimal density.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add the B cell mitogen to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate for a specified period (typically 48-72 hours).
-
Add the proliferation reagent during the final hours of incubation (e.g., [³H]-thymidine for the last 18 hours).
-
Harvest the cells and measure the incorporation of the reagent according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of B cell proliferation.
Hemolytic Plaque Assay
This classical technique is used to detect and quantify antibody-producing B cells (plasma cells). The mention of this compound's "significant inhibition of humoral-mediated immunity using the haemolytic response as an indicator" suggests the utility of this assay.
Objective: To determine the effect of this compound on the number of antibody-secreting cells.
Materials:
-
Spleen cells from an animal immunized with an antigen (e.g., sheep red blood cells - SRBCs).
-
Sheep red blood cells (SRBCs).
-
This compound.
-
Complement source (e.g., guinea pig serum).
-
Agarose or another suitable gel medium.
-
Petri dishes or specialized plaque assay chambers.
Procedure:
-
Prepare a suspension of spleen cells from an immunized animal that has been treated with this compound or a vehicle control.
-
Mix the spleen cells with a suspension of SRBCs in a buffered salt solution.
-
Embed the cell mixture in a thin layer of agarose on a petri dish or slide.
-
Incubate the plates for a short period to allow for antibody secretion.
-
Add a source of complement to the plates.
-
Incubate further to allow for the lysis of SRBCs in the vicinity of antibody-secreting cells, forming clear "plaques".
-
Count the number of plaque-forming units (PFUs) per million spleen cells.
-
Compare the PFU counts between this compound-treated and control groups to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of sesquiterpene pyridine alkaloids, including this compound, are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the immune response, playing a critical role in B cell activation, proliferation, survival, and differentiation into antibody-secreting plasma cells.
The diagram above illustrates the proposed mechanism. Activation of the B Cell Receptor (BCR) by an antigen and the co-stimulatory molecule CD40 by its ligand (CD40L) on T helper cells triggers intracellular signaling cascades that converge on the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB transcription factor. Active NF-κB translocates to the nucleus, where it initiates the transcription of genes essential for B cell proliferation, survival, and the production of antibodies. This compound is thought to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB and consequently blocking the downstream events required for a robust humoral immune response.
Conclusion and Future Directions
This compound presents a compelling profile as an inhibitor of humoral-mediated immunity. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its observed immunosuppressive effects. However, to fully realize its potential as a therapeutic agent, further research is warranted. Specifically, future studies should focus on:
-
Quantitative analysis: Determining the precise IC₅₀ values of this compound for B cell proliferation and the differentiation into plasma cells.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of autoimmune diseases and assessing its impact on serum immunoglobulin levels (IgM, IgG, etc.).
-
Selectivity and Toxicity: Characterizing the selectivity of this compound for B cells versus other immune cell types and conducting thorough toxicological assessments.
-
Signaling Pathway Elucidation: Further dissecting the molecular interactions of this compound within the NF-κB pathway and exploring potential effects on other signaling cascades relevant to B cell function.
A deeper understanding of these aspects will be crucial for the potential development of this compound or its derivatives as novel therapeutics for the management of antibody-mediated autoimmune and inflammatory disorders.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography Analysis of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Tripterygium genus, notably Tripterygium wilfordii Hook. f.[1] This compound, along with other alkaloids from this plant, has garnered interest for its potential biological activities, including anti-inflammatory and anti-tumor properties.[2] Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for analogous compounds from Tripterygium wilfordii.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of water and an organic solvent). The concentration of the organic solvent in the mobile phase is gradually increased (gradient elution) to ensure efficient separation of compounds with varying polarities. A UV detector is used for the quantification of this compound by measuring its absorbance at a specific wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Sample Preparation Equipment: Ultrasonic bath, centrifuge, vortex mixer, and 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tripterygium wilfordii root)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction process once more.[3]
-
Filtration and Concentration: Combine the extracts and filter them. Evaporate the filtrate to dryness under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in 20 mL of 2% sulfuric acid solution. Adjust the pH to approximately 10 with aqueous ammonia. Extract the solution three times with 20 mL of chloroform (B151607).[3]
-
Final Preparation: Combine the chloroform extracts and evaporate to dryness. Reconstitute the residue in 2 mL of methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[3]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min, 30-60% B20-30 min, 60% B30-40 min, 60-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits for the HPLC analysis of alkaloids from Tripterygium wilfordii.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: 0.15 - 0.18%Inter-day: < 8.2% |
| Accuracy (% Recovery) | 95 - 105% | 98.6 - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/L |
| Stability (%RSD) | ≤ 2% over 24 hours | 0.62 - 2.55% |
Quantitative Data Summary
The following table can be used to record and compare the quantitative results of this compound in different samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound from plant material.
Chemical Structure of this compound
The chemical structure of this compound is presented below.
References
Application Note: High-Performance Liquid Chromatography Analysis of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Tripterygium genus, notably Tripterygium wilfordii Hook. f.[1] This compound, along with other alkaloids from this plant, has garnered interest for its potential biological activities, including anti-inflammatory and anti-tumor properties.[2] Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for analogous compounds from Tripterygium wilfordii.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of water and an organic solvent). The concentration of the organic solvent in the mobile phase is gradually increased (gradient elution) to ensure efficient separation of compounds with varying polarities. A UV detector is used for the quantification of this compound by measuring its absorbance at a specific wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Sample Preparation Equipment: Ultrasonic bath, centrifuge, vortex mixer, and 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tripterygium wilfordii root)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction process once more.[3]
-
Filtration and Concentration: Combine the extracts and filter them. Evaporate the filtrate to dryness under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in 20 mL of 2% sulfuric acid solution. Adjust the pH to approximately 10 with aqueous ammonia. Extract the solution three times with 20 mL of chloroform (B151607).[3]
-
Final Preparation: Combine the chloroform extracts and evaporate to dryness. Reconstitute the residue in 2 mL of methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[3]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min, 30-60% B20-30 min, 60% B30-40 min, 60-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits for the HPLC analysis of alkaloids from Tripterygium wilfordii.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: 0.15 - 0.18%Inter-day: < 8.2% |
| Accuracy (% Recovery) | 95 - 105% | 98.6 - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/L |
| Stability (%RSD) | ≤ 2% over 24 hours | 0.62 - 2.55% |
Quantitative Data Summary
The following table can be used to record and compare the quantitative results of this compound in different samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound from plant material.
Chemical Structure of this compound
The chemical structure of this compound is presented below.
References
Application Note: High-Performance Liquid Chromatography Analysis of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene pyridine alkaloid found in plants of the Tripterygium genus, notably Tripterygium wilfordii Hook. f.[1] This compound, along with other alkaloids from this plant, has garnered interest for its potential biological activities, including anti-inflammatory and anti-tumor properties.[2] Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for analogous compounds from Tripterygium wilfordii.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of water and an organic solvent). The concentration of the organic solvent in the mobile phase is gradually increased (gradient elution) to ensure efficient separation of compounds with varying polarities. A UV detector is used for the quantification of this compound by measuring its absorbance at a specific wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or ammonium acetate for mobile phase modification.
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Sample Preparation Equipment: Ultrasonic bath, centrifuge, vortex mixer, and 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tripterygium wilfordii root)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction process once more.[3]
-
Filtration and Concentration: Combine the extracts and filter them. Evaporate the filtrate to dryness under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in 20 mL of 2% sulfuric acid solution. Adjust the pH to approximately 10 with aqueous ammonia. Extract the solution three times with 20 mL of chloroform.[3]
-
Final Preparation: Combine the chloroform extracts and evaporate to dryness. Reconstitute the residue in 2 mL of methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[3]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min, 30-60% B20-30 min, 60% B30-40 min, 60-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits for the HPLC analysis of alkaloids from Tripterygium wilfordii.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: 0.15 - 0.18%Inter-day: < 8.2% |
| Accuracy (% Recovery) | 95 - 105% | 98.6 - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/L |
| Stability (%RSD) | ≤ 2% over 24 hours | 0.62 - 2.55% |
Quantitative Data Summary
The following table can be used to record and compare the quantitative results of this compound in different samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound from plant material.
Chemical Structure of this compound
The chemical structure of this compound is presented below.
References
Application Notes and Protocols for the Extraction of Evonimine from Euonymus japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene alkaloid found in various species of the Euonymus genus, including Euonymus japonicus, commonly known as the Japanese spindle. This class of alkaloids has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This document provides a detailed protocol for the extraction of this compound from Euonymus japonicus, compiled from established methodologies for alkaloid extraction from plant materials. It also presents a summary of quantitative data from related studies to provide a baseline for expected yields and a hypothesized signaling pathway for its cytotoxic action.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Extraction Time (h) | Alkaloid Yield (% w/w) | Reference |
| Maceration | Glaucium corniculatum (dried aerial parts) | Methanol | Room Temperature | 72 | 0.54 | [Fakhfakh et al., 2020] |
| Soxhlet Extraction | Glaucium corniculatum (dried aerial parts) | Methanol | Boiling point of solvent | 8 | 1.21 | [Fakhfakh et al., 2020] |
| Ultrasound-Assisted Extraction (UAE) | Glaucium corniculatum (dried aerial parts) | Methanol | 40 | 1 | 1.53 | [Fakhfakh et al., 2020] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and purification of a crude alkaloid fraction containing this compound from the leaves of Euonymus japonicus.
Sample Preparation
1.1. Collection and Identification: Collect fresh leaves of Euonymus japonicus. Ensure proper botanical identification of the plant material.
1.2. Drying: Wash the leaves thoroughly with distilled water to remove any dirt and contaminants. Air-dry the leaves in the shade at room temperature for 7-10 days or use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
1.3. Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.
Extraction of Crude Alkaloids
This protocol describes a standard solvent extraction method. For potentially higher yields and reduced extraction times, consider employing Soxhlet extraction or ultrasound-assisted extraction as indicated in the data table above.
2.1. Maceration: 2.1.1. Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask. 2.1.2. Add 1 L of 80% ethanol (B145695) to the flask. 2.1.3. Stopper the flask and macerate for 72 hours at room temperature with occasional shaking.
2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.
Acid-Base Liquid-Liquid Partitioning for Alkaloid Purification
This step separates the alkaloids from other non-alkaloidal compounds present in the crude extract.
3.1. Acidification: 3.1.1. Dissolve the crude ethanolic extract in 200 mL of 5% hydrochloric acid (HCl). 3.1.2. Stir the solution until the extract is completely dissolved. This converts the alkaloids into their water-soluble salt forms.
3.2. Removal of Neutral and Acidic Impurities: 3.2.1. Transfer the acidic solution to a separatory funnel. 3.2.2. Extract the solution three times with 100 mL of diethyl ether or chloroform (B151607) to remove neutral and acidic compounds. 3.2.3. Discard the organic layers and retain the aqueous layer containing the protonated alkaloids.
3.3. Basification and Extraction of Free Alkaloids: 3.3.1. Make the aqueous layer alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the pH reaches 9-10. This will precipitate the free alkaloids. 3.3.2. Transfer the alkaline solution to a clean separatory funnel. 3.3.3. Extract the solution three times with 100 mL of chloroform or a mixture of chloroform and isopropanol (B130326) (3:1 v/v). 3.3.4. Pool the organic layers.
3.4. Drying and Evaporation: 3.4.1. Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄). 3.4.2. Filter the solution to remove the drying agent. 3.4.3. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction containing this compound.
Further Purification (Optional)
The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Application Notes and Protocols for the Extraction of Evonimine from Euonymus japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene alkaloid found in various species of the Euonymus genus, including Euonymus japonicus, commonly known as the Japanese spindle. This class of alkaloids has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This document provides a detailed protocol for the extraction of this compound from Euonymus japonicus, compiled from established methodologies for alkaloid extraction from plant materials. It also presents a summary of quantitative data from related studies to provide a baseline for expected yields and a hypothesized signaling pathway for its cytotoxic action.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Extraction Time (h) | Alkaloid Yield (% w/w) | Reference |
| Maceration | Glaucium corniculatum (dried aerial parts) | Methanol | Room Temperature | 72 | 0.54 | [Fakhfakh et al., 2020] |
| Soxhlet Extraction | Glaucium corniculatum (dried aerial parts) | Methanol | Boiling point of solvent | 8 | 1.21 | [Fakhfakh et al., 2020] |
| Ultrasound-Assisted Extraction (UAE) | Glaucium corniculatum (dried aerial parts) | Methanol | 40 | 1 | 1.53 | [Fakhfakh et al., 2020] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and purification of a crude alkaloid fraction containing this compound from the leaves of Euonymus japonicus.
Sample Preparation
1.1. Collection and Identification: Collect fresh leaves of Euonymus japonicus. Ensure proper botanical identification of the plant material.
1.2. Drying: Wash the leaves thoroughly with distilled water to remove any dirt and contaminants. Air-dry the leaves in the shade at room temperature for 7-10 days or use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
1.3. Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.
Extraction of Crude Alkaloids
This protocol describes a standard solvent extraction method. For potentially higher yields and reduced extraction times, consider employing Soxhlet extraction or ultrasound-assisted extraction as indicated in the data table above.
2.1. Maceration: 2.1.1. Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask. 2.1.2. Add 1 L of 80% ethanol (B145695) to the flask. 2.1.3. Stopper the flask and macerate for 72 hours at room temperature with occasional shaking.
2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.
Acid-Base Liquid-Liquid Partitioning for Alkaloid Purification
This step separates the alkaloids from other non-alkaloidal compounds present in the crude extract.
3.1. Acidification: 3.1.1. Dissolve the crude ethanolic extract in 200 mL of 5% hydrochloric acid (HCl). 3.1.2. Stir the solution until the extract is completely dissolved. This converts the alkaloids into their water-soluble salt forms.
3.2. Removal of Neutral and Acidic Impurities: 3.2.1. Transfer the acidic solution to a separatory funnel. 3.2.2. Extract the solution three times with 100 mL of diethyl ether or chloroform (B151607) to remove neutral and acidic compounds. 3.2.3. Discard the organic layers and retain the aqueous layer containing the protonated alkaloids.
3.3. Basification and Extraction of Free Alkaloids: 3.3.1. Make the aqueous layer alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the pH reaches 9-10. This will precipitate the free alkaloids. 3.3.2. Transfer the alkaline solution to a clean separatory funnel. 3.3.3. Extract the solution three times with 100 mL of chloroform or a mixture of chloroform and isopropanol (B130326) (3:1 v/v). 3.3.4. Pool the organic layers.
3.4. Drying and Evaporation: 3.4.1. Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄). 3.4.2. Filter the solution to remove the drying agent. 3.4.3. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction containing this compound.
Further Purification (Optional)
The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Application Notes and Protocols for the Extraction of Evonimine from Euonymus japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpene alkaloid found in various species of the Euonymus genus, including Euonymus japonicus, commonly known as the Japanese spindle. This class of alkaloids has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This document provides a detailed protocol for the extraction of this compound from Euonymus japonicus, compiled from established methodologies for alkaloid extraction from plant materials. It also presents a summary of quantitative data from related studies to provide a baseline for expected yields and a hypothesized signaling pathway for its cytotoxic action.
Data Presentation: Quantitative Analysis of Alkaloid Extraction
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Extraction Time (h) | Alkaloid Yield (% w/w) | Reference |
| Maceration | Glaucium corniculatum (dried aerial parts) | Methanol | Room Temperature | 72 | 0.54 | [Fakhfakh et al., 2020] |
| Soxhlet Extraction | Glaucium corniculatum (dried aerial parts) | Methanol | Boiling point of solvent | 8 | 1.21 | [Fakhfakh et al., 2020] |
| Ultrasound-Assisted Extraction (UAE) | Glaucium corniculatum (dried aerial parts) | Methanol | 40 | 1 | 1.53 | [Fakhfakh et al., 2020] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and purification of a crude alkaloid fraction containing this compound from the leaves of Euonymus japonicus.
Sample Preparation
1.1. Collection and Identification: Collect fresh leaves of Euonymus japonicus. Ensure proper botanical identification of the plant material.
1.2. Drying: Wash the leaves thoroughly with distilled water to remove any dirt and contaminants. Air-dry the leaves in the shade at room temperature for 7-10 days or use a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
1.3. Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.
Extraction of Crude Alkaloids
This protocol describes a standard solvent extraction method. For potentially higher yields and reduced extraction times, consider employing Soxhlet extraction or ultrasound-assisted extraction as indicated in the data table above.
2.1. Maceration: 2.1.1. Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask. 2.1.2. Add 1 L of 80% ethanol to the flask. 2.1.3. Stopper the flask and macerate for 72 hours at room temperature with occasional shaking.
2.2. Filtration and Concentration: 2.2.1. Filter the extract through Whatman No. 1 filter paper. 2.2.2. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.
Acid-Base Liquid-Liquid Partitioning for Alkaloid Purification
This step separates the alkaloids from other non-alkaloidal compounds present in the crude extract.
3.1. Acidification: 3.1.1. Dissolve the crude ethanolic extract in 200 mL of 5% hydrochloric acid (HCl). 3.1.2. Stir the solution until the extract is completely dissolved. This converts the alkaloids into their water-soluble salt forms.
3.2. Removal of Neutral and Acidic Impurities: 3.2.1. Transfer the acidic solution to a separatory funnel. 3.2.2. Extract the solution three times with 100 mL of diethyl ether or chloroform to remove neutral and acidic compounds. 3.2.3. Discard the organic layers and retain the aqueous layer containing the protonated alkaloids.
3.3. Basification and Extraction of Free Alkaloids: 3.3.1. Make the aqueous layer alkaline by adding concentrated ammonium hydroxide (NH₄OH) dropwise until the pH reaches 9-10. This will precipitate the free alkaloids. 3.3.2. Transfer the alkaline solution to a clean separatory funnel. 3.3.3. Extract the solution three times with 100 mL of chloroform or a mixture of chloroform and isopropanol (3:1 v/v). 3.3.4. Pool the organic layers.
3.4. Drying and Evaporation: 3.4.1. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). 3.4.2. Filter the solution to remove the drying agent. 3.4.3. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction containing this compound.
Further Purification (Optional)
The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Application Notes and Protocols for Evonimine as an Anti-feeding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpenoid alkaloid found in plants of the Euonymus genus, commonly known as spindle trees. Historically, extracts from these plants have been used in traditional practices for their insecticidal properties.[1][2] Recent research has indicated that the alkaloid fraction of Euonymus europaeus seed extract, containing compounds such as evonine (a likely structural analog or identical compound to this compound), exhibits significant anti-feeding activity against certain insect pests.[1] This document provides detailed application notes and protocols for researchers interested in investigating this compound as a potential anti-feeding agent.
Note: The user-provided term "this compound" is likely a misspelling of "Euonymine" or "Evonine," alkaloids found in the Euonymus species. This document is based on the available scientific literature for these related compounds and general protocols for anti-feeding agent research.
Mechanism of Action
Alkaloids typically exert their anti-feeding effects by interacting with the gustatory (taste) receptors of insects.[3][4] These compounds can act in two primary ways:
-
Stimulation of Deterrent Receptors: Many insects possess specialized gustatory receptor neurons (GRNs) that detect bitter or toxic compounds, triggering an aversive response and inhibiting feeding.
-
Inhibition of Phagostimulant Receptors: Alkaloids can also block the function of receptors that recognize feeding stimulants like sugars, effectively making the food source unpalatable to the insect.
The interaction of this compound with these receptors in the insect's central nervous system leads to a cessation of feeding, protecting the plant from herbivory.
Data Presentation: Anti-feeding Activity of Euonymus Alkaloids
While extensive quantitative data for pure this compound is limited in publicly available literature, studies on crude extracts and alkaloid fractions from Euonymus europaeus have demonstrated significant anti-feeding effects. The following table summarizes the qualitative and semi-quantitative findings from research on the anti-feeding properties of Euonymus seed extracts against the 4th instar larvae of the diamondback moth, Plutella xylostella.
| Test Substance | Insect Species | Larval Stage | Bioassay Type | Observed Effect | Reference |
| Crude Seed Extract of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding activity (only 1% of leaf disc consumed) | |
| Alkaloid Fraction of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding and growth enhancement activity | |
| Evonine (1 mg/ml and 0.1 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Anti-feeding effect observed | |
| Evonine (0.01 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | No significant anti-feeding effect |
Experimental Protocols
The following are detailed protocols for conducting anti-feeding bioassays with this compound or related plant extracts. These are generalized methods based on standard practices in the field.
Protocol 1: Leaf Disc No-Choice Bioassay
This protocol is used to determine the intrinsic anti-feeding activity of a compound when the insect has no alternative food source.
Materials:
-
This compound (or plant extract containing it)
-
Solvent (e.g., acetone, ethanol)
-
Fresh host plant leaves (e.g., cabbage for P. xylostella)
-
Cork borer or leaf punch
-
Petri dishes
-
Filter paper
-
Micropipette
-
Test insects (e.g., 4th instar larvae of P. xylostella)
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, make a series of dilutions to obtain the desired test concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/ml). A solvent-only solution will serve as the control.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Apply a known volume (e.g., 10 µl) of each test concentration and the control solution evenly onto the surface of separate leaf discs. Allow the solvent to evaporate completely in a fume hood.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Place the Petri dishes in an incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. The leaf area consumed can be measured using a leaf area meter or by scanning the discs and analyzing the images with software like ImageJ.
-
Calculation of Anti-feeding Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Protocol 2: Leaf Disc Choice Bioassay
This protocol assesses the preference of an insect when given a choice between treated and untreated food.
Materials:
-
Same as Protocol 1
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Prepare as described in Protocol 1.
-
Bioassay Setup: In each Petri dish with moistened filter paper, place two leaf discs on opposite sides: one treated with the test solution and one with the control (solvent only).
-
Insect Introduction: Introduce one pre-starved insect larva into the center of each Petri dish.
-
Incubation and Data Collection: Follow steps 6 and 7 from Protocol 1, measuring the area consumed for both the treated and control discs in each dish.
-
Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / C] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.
Visualizations
Caption: Workflow for the leaf disc anti-feeding bioassay.
Caption: Putative signaling pathway for this compound's anti-feeding action.
References
Application Notes and Protocols for Evonimine as an Anti-feeding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpenoid alkaloid found in plants of the Euonymus genus, commonly known as spindle trees. Historically, extracts from these plants have been used in traditional practices for their insecticidal properties.[1][2] Recent research has indicated that the alkaloid fraction of Euonymus europaeus seed extract, containing compounds such as evonine (a likely structural analog or identical compound to this compound), exhibits significant anti-feeding activity against certain insect pests.[1] This document provides detailed application notes and protocols for researchers interested in investigating this compound as a potential anti-feeding agent.
Note: The user-provided term "this compound" is likely a misspelling of "Euonymine" or "Evonine," alkaloids found in the Euonymus species. This document is based on the available scientific literature for these related compounds and general protocols for anti-feeding agent research.
Mechanism of Action
Alkaloids typically exert their anti-feeding effects by interacting with the gustatory (taste) receptors of insects.[3][4] These compounds can act in two primary ways:
-
Stimulation of Deterrent Receptors: Many insects possess specialized gustatory receptor neurons (GRNs) that detect bitter or toxic compounds, triggering an aversive response and inhibiting feeding.
-
Inhibition of Phagostimulant Receptors: Alkaloids can also block the function of receptors that recognize feeding stimulants like sugars, effectively making the food source unpalatable to the insect.
The interaction of this compound with these receptors in the insect's central nervous system leads to a cessation of feeding, protecting the plant from herbivory.
Data Presentation: Anti-feeding Activity of Euonymus Alkaloids
While extensive quantitative data for pure this compound is limited in publicly available literature, studies on crude extracts and alkaloid fractions from Euonymus europaeus have demonstrated significant anti-feeding effects. The following table summarizes the qualitative and semi-quantitative findings from research on the anti-feeding properties of Euonymus seed extracts against the 4th instar larvae of the diamondback moth, Plutella xylostella.
| Test Substance | Insect Species | Larval Stage | Bioassay Type | Observed Effect | Reference |
| Crude Seed Extract of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding activity (only 1% of leaf disc consumed) | |
| Alkaloid Fraction of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding and growth enhancement activity | |
| Evonine (1 mg/ml and 0.1 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Anti-feeding effect observed | |
| Evonine (0.01 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | No significant anti-feeding effect |
Experimental Protocols
The following are detailed protocols for conducting anti-feeding bioassays with this compound or related plant extracts. These are generalized methods based on standard practices in the field.
Protocol 1: Leaf Disc No-Choice Bioassay
This protocol is used to determine the intrinsic anti-feeding activity of a compound when the insect has no alternative food source.
Materials:
-
This compound (or plant extract containing it)
-
Solvent (e.g., acetone, ethanol)
-
Fresh host plant leaves (e.g., cabbage for P. xylostella)
-
Cork borer or leaf punch
-
Petri dishes
-
Filter paper
-
Micropipette
-
Test insects (e.g., 4th instar larvae of P. xylostella)
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, make a series of dilutions to obtain the desired test concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/ml). A solvent-only solution will serve as the control.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Apply a known volume (e.g., 10 µl) of each test concentration and the control solution evenly onto the surface of separate leaf discs. Allow the solvent to evaporate completely in a fume hood.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Place the Petri dishes in an incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. The leaf area consumed can be measured using a leaf area meter or by scanning the discs and analyzing the images with software like ImageJ.
-
Calculation of Anti-feeding Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Protocol 2: Leaf Disc Choice Bioassay
This protocol assesses the preference of an insect when given a choice between treated and untreated food.
Materials:
-
Same as Protocol 1
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Prepare as described in Protocol 1.
-
Bioassay Setup: In each Petri dish with moistened filter paper, place two leaf discs on opposite sides: one treated with the test solution and one with the control (solvent only).
-
Insect Introduction: Introduce one pre-starved insect larva into the center of each Petri dish.
-
Incubation and Data Collection: Follow steps 6 and 7 from Protocol 1, measuring the area consumed for both the treated and control discs in each dish.
-
Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / C] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.
Visualizations
Caption: Workflow for the leaf disc anti-feeding bioassay.
Caption: Putative signaling pathway for this compound's anti-feeding action.
References
Application Notes and Protocols for Evonimine as an Anti-feeding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a sesquiterpenoid alkaloid found in plants of the Euonymus genus, commonly known as spindle trees. Historically, extracts from these plants have been used in traditional practices for their insecticidal properties.[1][2] Recent research has indicated that the alkaloid fraction of Euonymus europaeus seed extract, containing compounds such as evonine (a likely structural analog or identical compound to this compound), exhibits significant anti-feeding activity against certain insect pests.[1] This document provides detailed application notes and protocols for researchers interested in investigating this compound as a potential anti-feeding agent.
Note: The user-provided term "this compound" is likely a misspelling of "Euonymine" or "Evonine," alkaloids found in the Euonymus species. This document is based on the available scientific literature for these related compounds and general protocols for anti-feeding agent research.
Mechanism of Action
Alkaloids typically exert their anti-feeding effects by interacting with the gustatory (taste) receptors of insects.[3][4] These compounds can act in two primary ways:
-
Stimulation of Deterrent Receptors: Many insects possess specialized gustatory receptor neurons (GRNs) that detect bitter or toxic compounds, triggering an aversive response and inhibiting feeding.
-
Inhibition of Phagostimulant Receptors: Alkaloids can also block the function of receptors that recognize feeding stimulants like sugars, effectively making the food source unpalatable to the insect.
The interaction of this compound with these receptors in the insect's central nervous system leads to a cessation of feeding, protecting the plant from herbivory.
Data Presentation: Anti-feeding Activity of Euonymus Alkaloids
While extensive quantitative data for pure this compound is limited in publicly available literature, studies on crude extracts and alkaloid fractions from Euonymus europaeus have demonstrated significant anti-feeding effects. The following table summarizes the qualitative and semi-quantitative findings from research on the anti-feeding properties of Euonymus seed extracts against the 4th instar larvae of the diamondback moth, Plutella xylostella.
| Test Substance | Insect Species | Larval Stage | Bioassay Type | Observed Effect | Reference |
| Crude Seed Extract of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding activity (only 1% of leaf disc consumed) | |
| Alkaloid Fraction of E. europaeus | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Significant anti-feeding and growth enhancement activity | |
| Evonine (1 mg/ml and 0.1 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | Anti-feeding effect observed | |
| Evonine (0.01 mg/ml) | Plutella xylostella | 4th Instar | Leaf Disc No-Choice | No significant anti-feeding effect |
Experimental Protocols
The following are detailed protocols for conducting anti-feeding bioassays with this compound or related plant extracts. These are generalized methods based on standard practices in the field.
Protocol 1: Leaf Disc No-Choice Bioassay
This protocol is used to determine the intrinsic anti-feeding activity of a compound when the insect has no alternative food source.
Materials:
-
This compound (or plant extract containing it)
-
Solvent (e.g., acetone, ethanol)
-
Fresh host plant leaves (e.g., cabbage for P. xylostella)
-
Cork borer or leaf punch
-
Petri dishes
-
Filter paper
-
Micropipette
-
Test insects (e.g., 4th instar larvae of P. xylostella)
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, make a series of dilutions to obtain the desired test concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/ml). A solvent-only solution will serve as the control.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Apply a known volume (e.g., 10 µl) of each test concentration and the control solution evenly onto the surface of separate leaf discs. Allow the solvent to evaporate completely in a fume hood.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Incubation: Place the Petri dishes in an incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. The leaf area consumed can be measured using a leaf area meter or by scanning the discs and analyzing the images with software like ImageJ.
-
Calculation of Anti-feeding Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Protocol 2: Leaf Disc Choice Bioassay
This protocol assesses the preference of an insect when given a choice between treated and untreated food.
Materials:
-
Same as Protocol 1
Procedure:
-
Preparation of Test Solutions and Leaf Discs: Prepare as described in Protocol 1.
-
Bioassay Setup: In each Petri dish with moistened filter paper, place two leaf discs on opposite sides: one treated with the test solution and one with the control (solvent only).
-
Insect Introduction: Introduce one pre-starved insect larva into the center of each Petri dish.
-
Incubation and Data Collection: Follow steps 6 and 7 from Protocol 1, measuring the area consumed for both the treated and control discs in each dish.
-
Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / C] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.
Visualizations
Caption: Workflow for the leaf disc anti-feeding bioassay.
Caption: Putative signaling pathway for this compound's anti-feeding action.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine (B92270) alkaloid class of natural products, a group of compounds known for a range of biological activities. These complex molecules, often isolated from plants of the Celastraceae family, are characterized by a highly oxygenated dihydroagarofuran (B1235886) sesquiterpenoid core linked to a pyridine moiety. While specific bioactivity data for this compound is limited in publicly available literature, structurally related compounds have demonstrated potent anti-inflammatory, immunosuppressive, and cytotoxic properties.[1][2][3] This document provides detailed protocols for in vitro assays to investigate the cytotoxic and anti-inflammatory potential of this compound, based on established methodologies for this class of compounds.
I. Assessment of Cytotoxic Activity
A primary screening assay for novel bioactive compounds is the assessment of their effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1]
Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Sesquiterpene Pyridine Alkaloids
The following table presents hypothetical IC₅₀ values for this compound and related compounds against various cancer cell lines, illustrating a potential data summary format.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | Hypothetical Value: 15.2 |
| This compound | HepG2 (Hepatocellular Carcinoma) | Hypothetical Value: 22.5 |
| This compound | MCF-7 (Breast Cancer) | Hypothetical Value: 18.9 |
| Wilforine | A549 | 10.8 |
| Triptonine | HepG2 | 25.1 |
II. Assessment of Anti-inflammatory Activity
Sesquiterpene pyridine alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. The NF-κB luciferase reporter assay is a quantitative method to screen for inhibitors of this pathway.
Protocol: NF-κB Luciferase Reporter Assay
This protocol measures the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Luciferase Assay System.
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
-
Use a luminometer to measure the light output.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition:
-
% Inhibition = 100 - [ (Luminescence of treated, LPS-stimulated cells / Luminescence of untreated, LPS-stimulated cells) x 100 ]
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Data Presentation: Anti-inflammatory Activity of Sesquiterpene Pyridine Alkaloids
The table below provides a template for presenting the anti-inflammatory activity of this compound in comparison to other related compounds.
| Compound | Bioactivity | Assay | IC₅₀ Value |
| This compound | Anti-inflammatory | NF-κB Inhibition | Hypothetical Value: 5.8 µM |
| Wilfordatine E | Immunosuppressive | NF-κB Inhibition | 8.75 µM |
| Tripfordine A | Immunosuppressive | NF-κB Inhibition | 0.74 µM |
| Wilforine | Immunosuppressive | NF-κB Inhibition | 15.66 µM |
III. Visualizations
Experimental Workflow
Caption: General workflow for in vitro bioactivity testing of this compound.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine (B92270) alkaloid class of natural products, a group of compounds known for a range of biological activities. These complex molecules, often isolated from plants of the Celastraceae family, are characterized by a highly oxygenated dihydroagarofuran (B1235886) sesquiterpenoid core linked to a pyridine moiety. While specific bioactivity data for this compound is limited in publicly available literature, structurally related compounds have demonstrated potent anti-inflammatory, immunosuppressive, and cytotoxic properties.[1][2][3] This document provides detailed protocols for in vitro assays to investigate the cytotoxic and anti-inflammatory potential of this compound, based on established methodologies for this class of compounds.
I. Assessment of Cytotoxic Activity
A primary screening assay for novel bioactive compounds is the assessment of their effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1]
Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Sesquiterpene Pyridine Alkaloids
The following table presents hypothetical IC₅₀ values for this compound and related compounds against various cancer cell lines, illustrating a potential data summary format.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | Hypothetical Value: 15.2 |
| This compound | HepG2 (Hepatocellular Carcinoma) | Hypothetical Value: 22.5 |
| This compound | MCF-7 (Breast Cancer) | Hypothetical Value: 18.9 |
| Wilforine | A549 | 10.8 |
| Triptonine | HepG2 | 25.1 |
II. Assessment of Anti-inflammatory Activity
Sesquiterpene pyridine alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. The NF-κB luciferase reporter assay is a quantitative method to screen for inhibitors of this pathway.
Protocol: NF-κB Luciferase Reporter Assay
This protocol measures the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Luciferase Assay System.
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
-
Use a luminometer to measure the light output.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition:
-
% Inhibition = 100 - [ (Luminescence of treated, LPS-stimulated cells / Luminescence of untreated, LPS-stimulated cells) x 100 ]
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Data Presentation: Anti-inflammatory Activity of Sesquiterpene Pyridine Alkaloids
The table below provides a template for presenting the anti-inflammatory activity of this compound in comparison to other related compounds.
| Compound | Bioactivity | Assay | IC₅₀ Value |
| This compound | Anti-inflammatory | NF-κB Inhibition | Hypothetical Value: 5.8 µM |
| Wilfordatine E | Immunosuppressive | NF-κB Inhibition | 8.75 µM |
| Tripfordine A | Immunosuppressive | NF-κB Inhibition | 0.74 µM |
| Wilforine | Immunosuppressive | NF-κB Inhibition | 15.66 µM |
III. Visualizations
Experimental Workflow
Caption: General workflow for in vitro bioactivity testing of this compound.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Evonimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine alkaloid class of natural products, a group of compounds known for a range of biological activities. These complex molecules, often isolated from plants of the Celastraceae family, are characterized by a highly oxygenated dihydroagarofuran sesquiterpenoid core linked to a pyridine moiety. While specific bioactivity data for this compound is limited in publicly available literature, structurally related compounds have demonstrated potent anti-inflammatory, immunosuppressive, and cytotoxic properties.[1][2][3] This document provides detailed protocols for in vitro assays to investigate the cytotoxic and anti-inflammatory potential of this compound, based on established methodologies for this class of compounds.
I. Assessment of Cytotoxic Activity
A primary screening assay for novel bioactive compounds is the assessment of their effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1]
Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-treated (DMSO) and untreated cells as controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Sesquiterpene Pyridine Alkaloids
The following table presents hypothetical IC₅₀ values for this compound and related compounds against various cancer cell lines, illustrating a potential data summary format.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung Carcinoma) | Hypothetical Value: 15.2 |
| This compound | HepG2 (Hepatocellular Carcinoma) | Hypothetical Value: 22.5 |
| This compound | MCF-7 (Breast Cancer) | Hypothetical Value: 18.9 |
| Wilforine | A549 | 10.8 |
| Triptonine | HepG2 | 25.1 |
II. Assessment of Anti-inflammatory Activity
Sesquiterpene pyridine alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. The NF-κB luciferase reporter assay is a quantitative method to screen for inhibitors of this pathway.
Protocol: NF-κB Luciferase Reporter Assay
This protocol measures the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Luciferase Assay System.
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
-
Use a luminometer to measure the light output.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition:
-
% Inhibition = 100 - [ (Luminescence of treated, LPS-stimulated cells / Luminescence of untreated, LPS-stimulated cells) x 100 ]
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Data Presentation: Anti-inflammatory Activity of Sesquiterpene Pyridine Alkaloids
The table below provides a template for presenting the anti-inflammatory activity of this compound in comparison to other related compounds.
| Compound | Bioactivity | Assay | IC₅₀ Value |
| This compound | Anti-inflammatory | NF-κB Inhibition | Hypothetical Value: 5.8 µM |
| Wilfordatine E | Immunosuppressive | NF-κB Inhibition | 8.75 µM |
| Tripfordine A | Immunosuppressive | NF-κB Inhibition | 0.74 µM |
| Wilforine | Immunosuppressive | NF-κB Inhibition | 15.66 µM |
III. Visualizations
Experimental Workflow
Caption: General workflow for in vitro bioactivity testing of this compound.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
References
Evonimine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, notably Tripterygium wilfordii.[1][2][3] Due to its potent biological activities, including immunosuppressive and anti-inflammatory effects, there is a growing interest in its therapeutic potential.[4][5] Accurate quantification and characterization of this compound in various matrices, from raw plant material to biological samples, are crucial for research and development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, ensuring reliable and reproducible results.
These protocols are based on established analytical methodologies for structurally similar sesquiterpene pyridine alkaloids, given the limited publicly available data specific to this compound as a certified reference standard.
Physicochemical Properties of this compound Reference Standard
A well-characterized reference standard is fundamental for accurate analytical measurements. The following table summarizes the typical physicochemical properties of an this compound reference standard.
| Property | Typical Specification | Method of Determination |
| Chemical Formula | C₃₆H₄₅NO₁₇ | Mass Spectrometry |
| Molecular Weight | 763.7 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by qNMR) | ≥ 95.0% (mass fraction) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Loss on Drying | ≤ 1.0% | Thermogravimetric Analysis (TGA) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Solubility | Soluble in methanol, acetonitrile, chloroform; sparingly soluble in water | Visual Inspection |
| Storage Conditions | -20°C, protected from light and moisture | Manufacturer's Recommendation |
Application I: Quantification of this compound in Plant Extracts by HPLC
This protocol details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in extracts of Tripterygium wilfordii.
Experimental Workflow for HPLC Analysis
References
- 1. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Evonimine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, notably Tripterygium wilfordii.[1][2][3] Due to its potent biological activities, including immunosuppressive and anti-inflammatory effects, there is a growing interest in its therapeutic potential.[4][5] Accurate quantification and characterization of this compound in various matrices, from raw plant material to biological samples, are crucial for research and development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, ensuring reliable and reproducible results.
These protocols are based on established analytical methodologies for structurally similar sesquiterpene pyridine alkaloids, given the limited publicly available data specific to this compound as a certified reference standard.
Physicochemical Properties of this compound Reference Standard
A well-characterized reference standard is fundamental for accurate analytical measurements. The following table summarizes the typical physicochemical properties of an this compound reference standard.
| Property | Typical Specification | Method of Determination |
| Chemical Formula | C₃₆H₄₅NO₁₇ | Mass Spectrometry |
| Molecular Weight | 763.7 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by qNMR) | ≥ 95.0% (mass fraction) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Loss on Drying | ≤ 1.0% | Thermogravimetric Analysis (TGA) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Solubility | Soluble in methanol, acetonitrile, chloroform; sparingly soluble in water | Visual Inspection |
| Storage Conditions | -20°C, protected from light and moisture | Manufacturer's Recommendation |
Application I: Quantification of this compound in Plant Extracts by HPLC
This protocol details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in extracts of Tripterygium wilfordii.
Experimental Workflow for HPLC Analysis
References
- 1. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Evonimine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpene pyridine alkaloid isolated from plants of the Celastraceae family, notably Tripterygium wilfordii.[1][2][3] Due to its potent biological activities, including immunosuppressive and anti-inflammatory effects, there is a growing interest in its therapeutic potential.[4][5] Accurate quantification and characterization of this compound in various matrices, from raw plant material to biological samples, are crucial for research and development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, ensuring reliable and reproducible results.
These protocols are based on established analytical methodologies for structurally similar sesquiterpene pyridine alkaloids, given the limited publicly available data specific to this compound as a certified reference standard.
Physicochemical Properties of this compound Reference Standard
A well-characterized reference standard is fundamental for accurate analytical measurements. The following table summarizes the typical physicochemical properties of an this compound reference standard.
| Property | Typical Specification | Method of Determination |
| Chemical Formula | C₃₆H₄₅NO₁₇ | Mass Spectrometry |
| Molecular Weight | 763.7 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by qNMR) | ≥ 95.0% (mass fraction) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Loss on Drying | ≤ 1.0% | Thermogravimetric Analysis (TGA) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Solubility | Soluble in methanol, acetonitrile, chloroform; sparingly soluble in water | Visual Inspection |
| Storage Conditions | -20°C, protected from light and moisture | Manufacturer's Recommendation |
Application I: Quantification of this compound in Plant Extracts by HPLC
This protocol details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in extracts of Tripterygium wilfordii.
Experimental Workflow for HPLC Analysis
References
- 1. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Evonimine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Evonimine in human plasma. The described method utilizes a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is a complex sesquiterpenoid alkaloid with the molecular formula C38H47NO18 and a molecular weight of 805.78 g/mol .[1][2] As a natural product with potential pharmacological activities, it is crucial to have a reliable analytical method to study its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, offering a valuable tool for researchers in pharmacology and drug development.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another alkaloid not present in the matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma due to its simplicity and high-throughput capability.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and separation from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of this compound and the internal standard. The MRM transitions are optimized for sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 806.8 [M+H]+ | Predicted Fragment 1 | 100 | Optimized Value |
| This compound (Qualifier) | 806.8 [M+H]+ | Predicted Fragment 2 | 100 | Optimized Value |
| Internal Standard | Specific to IS | Specific to IS | 100 | Optimized Value |
Note: The specific product ions and collision energies for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing product ion scans.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are hypothetical and would need to be confirmed through method validation experiments.
Table 4: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note presents a hypothetical yet detailed LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, utilizing protein precipitation for sample cleanup followed by reversed-phase chromatography and tandem mass spectrometry, is designed to be a starting point for researchers. Method development and validation would be required to establish its performance characteristics for specific applications. This approach is anticipated to provide the necessary sensitivity, specificity, and throughput for pharmacokinetic and other research studies involving this compound.
References
Application Note: Quantitative Determination of Evonimine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Evonimine in human plasma. The described method utilizes a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is a complex sesquiterpenoid alkaloid with the molecular formula C38H47NO18 and a molecular weight of 805.78 g/mol .[1][2] As a natural product with potential pharmacological activities, it is crucial to have a reliable analytical method to study its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, offering a valuable tool for researchers in pharmacology and drug development.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another alkaloid not present in the matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma due to its simplicity and high-throughput capability.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and separation from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of this compound and the internal standard. The MRM transitions are optimized for sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 806.8 [M+H]+ | Predicted Fragment 1 | 100 | Optimized Value |
| This compound (Qualifier) | 806.8 [M+H]+ | Predicted Fragment 2 | 100 | Optimized Value |
| Internal Standard | Specific to IS | Specific to IS | 100 | Optimized Value |
Note: The specific product ions and collision energies for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing product ion scans.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are hypothetical and would need to be confirmed through method validation experiments.
Table 4: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note presents a hypothetical yet detailed LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, utilizing protein precipitation for sample cleanup followed by reversed-phase chromatography and tandem mass spectrometry, is designed to be a starting point for researchers. Method development and validation would be required to establish its performance characteristics for specific applications. This approach is anticipated to provide the necessary sensitivity, specificity, and throughput for pharmacokinetic and other research studies involving this compound.
References
Application Note: Quantitative Determination of Evonimine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Evonimine in human plasma. The described method utilizes a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other research applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound is a complex sesquiterpenoid alkaloid with the molecular formula C38H47NO18 and a molecular weight of 805.78 g/mol .[1][2] As a natural product with potential pharmacological activities, it is crucial to have a reliable analytical method to study its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, offering a valuable tool for researchers in pharmacology and drug development.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another alkaloid not present in the matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma due to its simplicity and high-throughput capability.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and separation from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of this compound and the internal standard. The MRM transitions are optimized for sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 806.8 [M+H]+ | Predicted Fragment 1 | 100 | Optimized Value |
| This compound (Qualifier) | 806.8 [M+H]+ | Predicted Fragment 2 | 100 | Optimized Value |
| Internal Standard | Specific to IS | Specific to IS | 100 | Optimized Value |
Note: The specific product ions and collision energies for this compound would need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing product ion scans.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are hypothetical and would need to be confirmed through method validation experiments.
Table 4: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note presents a hypothetical yet detailed LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, utilizing protein precipitation for sample cleanup followed by reversed-phase chromatography and tandem mass spectrometry, is designed to be a starting point for researchers. Method development and validation would be required to establish its performance characteristics for specific applications. This approach is anticipated to provide the necessary sensitivity, specificity, and throughput for pharmacokinetic and other research studies involving this compound.
References
Preparation of Euonymine Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Euonymine in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific solubility data for Euonymine in DMSO, this guide is based on established best practices for preparing stock solutions of natural product compounds, particularly alkaloids, for use in biological research and drug development.
Introduction
Euonymine is a complex alkaloid belonging to the family of bioactive compounds isolated from plants of the Euonymus genus. These compounds are of significant interest to the scientific community due to their potential therapeutic properties. For in vitro and in vivo studies, it is often necessary to prepare concentrated stock solutions of these hydrophobic compounds. DMSO is a widely used polar apathetic solvent capable of dissolving a broad range of compounds, making it a suitable vehicle for preparing stock solutions of molecules with poor aqueous solubility.
Compound and Solvent Data
A summary of the relevant quantitative data for Euonymine and DMSO is provided below.
| Property | Euonymine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃₈H₄₇NO₁₈ | (CH₃)₂SO |
| Molecular Weight | 805.8 g/mol [1] | 78.13 g/mol |
| Appearance | Crystalline solid | Clear, odorless liquid |
| Solubility in Water | Poor | Miscible |
| Purity | ≥98% (recommended) | ≥99.9% (anhydrous/cell culture grade) |
| Storage (Powder) | -20°C in a dry, dark place | Room temperature in a tightly sealed container |
Experimental Protocol: Preparation of a 10 mM Euonymine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Euonymine in DMSO. The concentration can be adjusted based on the specific experimental requirements and the determined solubility of the compound.
Materials:
-
Euonymine powder (≥98% purity)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-dissolution Preparation:
-
Bring the Euonymine powder and DMSO to room temperature before opening to prevent condensation of moisture.
-
Ensure a sterile work environment, such as a laminar flow hood, especially if the stock solution will be used in cell-based assays.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 8.06 mg of Euonymine powder directly into the tube.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the Euonymine powder.
-
-
Dissolution:
-
Securely cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Allow the solution to return to room temperature.
-
-
Storage:
-
Once the Euonymine is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.[2] Protect from light.
-
Workflow for Preparing Euonymine Stock Solution
Caption: A flowchart outlining the key steps for preparing a Euonymine stock solution in DMSO.
Working Solution Preparation
For most cell-based experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[2] It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in culture medium to create a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Perform a subsequent 1:10 dilution of the 100 µM intermediate solution in the final cell culture volume to achieve a 10 µM final concentration (e.g., 10 µL of intermediate solution in 90 µL of medium).
Signaling Pathway of Solvent and Dilution Effects
References
Preparation of Euonymine Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Euonymine in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific solubility data for Euonymine in DMSO, this guide is based on established best practices for preparing stock solutions of natural product compounds, particularly alkaloids, for use in biological research and drug development.
Introduction
Euonymine is a complex alkaloid belonging to the family of bioactive compounds isolated from plants of the Euonymus genus. These compounds are of significant interest to the scientific community due to their potential therapeutic properties. For in vitro and in vivo studies, it is often necessary to prepare concentrated stock solutions of these hydrophobic compounds. DMSO is a widely used polar apathetic solvent capable of dissolving a broad range of compounds, making it a suitable vehicle for preparing stock solutions of molecules with poor aqueous solubility.
Compound and Solvent Data
A summary of the relevant quantitative data for Euonymine and DMSO is provided below.
| Property | Euonymine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃₈H₄₇NO₁₈ | (CH₃)₂SO |
| Molecular Weight | 805.8 g/mol [1] | 78.13 g/mol |
| Appearance | Crystalline solid | Clear, odorless liquid |
| Solubility in Water | Poor | Miscible |
| Purity | ≥98% (recommended) | ≥99.9% (anhydrous/cell culture grade) |
| Storage (Powder) | -20°C in a dry, dark place | Room temperature in a tightly sealed container |
Experimental Protocol: Preparation of a 10 mM Euonymine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Euonymine in DMSO. The concentration can be adjusted based on the specific experimental requirements and the determined solubility of the compound.
Materials:
-
Euonymine powder (≥98% purity)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-dissolution Preparation:
-
Bring the Euonymine powder and DMSO to room temperature before opening to prevent condensation of moisture.
-
Ensure a sterile work environment, such as a laminar flow hood, especially if the stock solution will be used in cell-based assays.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 8.06 mg of Euonymine powder directly into the tube.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the Euonymine powder.
-
-
Dissolution:
-
Securely cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Allow the solution to return to room temperature.
-
-
Storage:
-
Once the Euonymine is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.[2] Protect from light.
-
Workflow for Preparing Euonymine Stock Solution
Caption: A flowchart outlining the key steps for preparing a Euonymine stock solution in DMSO.
Working Solution Preparation
For most cell-based experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[2] It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in culture medium to create a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Perform a subsequent 1:10 dilution of the 100 µM intermediate solution in the final cell culture volume to achieve a 10 µM final concentration (e.g., 10 µL of intermediate solution in 90 µL of medium).
Signaling Pathway of Solvent and Dilution Effects
References
Preparation of Euonymine Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Euonymine in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific solubility data for Euonymine in DMSO, this guide is based on established best practices for preparing stock solutions of natural product compounds, particularly alkaloids, for use in biological research and drug development.
Introduction
Euonymine is a complex alkaloid belonging to the family of bioactive compounds isolated from plants of the Euonymus genus. These compounds are of significant interest to the scientific community due to their potential therapeutic properties. For in vitro and in vivo studies, it is often necessary to prepare concentrated stock solutions of these hydrophobic compounds. DMSO is a widely used polar apathetic solvent capable of dissolving a broad range of compounds, making it a suitable vehicle for preparing stock solutions of molecules with poor aqueous solubility.
Compound and Solvent Data
A summary of the relevant quantitative data for Euonymine and DMSO is provided below.
| Property | Euonymine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃₈H₄₇NO₁₈ | (CH₃)₂SO |
| Molecular Weight | 805.8 g/mol [1] | 78.13 g/mol |
| Appearance | Crystalline solid | Clear, odorless liquid |
| Solubility in Water | Poor | Miscible |
| Purity | ≥98% (recommended) | ≥99.9% (anhydrous/cell culture grade) |
| Storage (Powder) | -20°C in a dry, dark place | Room temperature in a tightly sealed container |
Experimental Protocol: Preparation of a 10 mM Euonymine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Euonymine in DMSO. The concentration can be adjusted based on the specific experimental requirements and the determined solubility of the compound.
Materials:
-
Euonymine powder (≥98% purity)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-dissolution Preparation:
-
Bring the Euonymine powder and DMSO to room temperature before opening to prevent condensation of moisture.
-
Ensure a sterile work environment, such as a laminar flow hood, especially if the stock solution will be used in cell-based assays.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 8.06 mg of Euonymine powder directly into the tube.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the Euonymine powder.
-
-
Dissolution:
-
Securely cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Allow the solution to return to room temperature.
-
-
Storage:
-
Once the Euonymine is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.[2] Protect from light.
-
Workflow for Preparing Euonymine Stock Solution
Caption: A flowchart outlining the key steps for preparing a Euonymine stock solution in DMSO.
Working Solution Preparation
For most cell-based experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[2] It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in culture medium to create a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Perform a subsequent 1:10 dilution of the 100 µM intermediate solution in the final cell culture volume to achieve a 10 µM final concentration (e.g., 10 µL of intermediate solution in 90 µL of medium).
Signaling Pathway of Solvent and Dilution Effects
References
Applications of Evonimine and Related Alkaloids in Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Euonymus genus, commonly known as spindle trees. While research on this compound itself is limited in the context of pest control, related compounds and extracts from Euonymus species have demonstrated notable insecticidal, larvicidal, and repellent properties. This document provides a summary of the available data, detailed protocols for evaluating the efficacy of these compounds, and a proposed mechanism of action to guide further research and development of novel botanical insecticides.
Insecticidal Activity of this compound and Related Compounds
Studies have shown that sesquiterpene pyridine alkaloids from Euonymus species are active against various insect pests. Notably, Evonine, a closely related alkaloid, has been evaluated for its lethal effects on the Oriental armyworm (Mythimna separata), a significant agricultural pest. Furthermore, extracts from Euonymus europaeus have shown repellent and larvicidal effects against the yellow fever mosquito (Aedes aegypti).
Quantitative Efficacy Data
The following table summarizes the reported quantitative data on the insecticidal activity of Evonine and other alkaloids isolated from Euonymus japonicus against Mythimna separata.
| Compound | Target Pest | Bioassay Type | Efficacy (LC50) | Source |
| Evonine | Mythimna separata | Leaf Disc Bioassay | 23.23 mg/mL | [1] |
| 1-deacetyl-1-benzoylEvonine | Mythimna separata | Leaf Disc Bioassay | 5.44 mg/mL | [1] |
| Ebenifoline E-IV | Mythimna separata | Leaf Disc Bioassay | 5.25 mg/mL | [1] |
| Mayteine | Mythimna separata | Leaf Disc Bioassay | 4.66 mg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of novel insecticide candidates. The following are protocols for assessing the toxic, larvicidal, and repellent activities of this compound and related compounds.
Protocol 1: Leaf Disc Bioassay for Stomach Poison Toxicity against Mythimna separata
This protocol is adapted from methodologies used for assessing the insecticidal activity of natural products against lepidopteran pests.
Objective: To determine the median lethal concentration (LC50) of a test compound against Mythimna separata larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Fresh, unsprayed host plant leaves (e.g., corn or wheat)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf punch (2 cm diameter)
-
Third-instar Mythimna separata larvae (starved for 4 hours)
-
Micropipettes
-
Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of at least five serial dilutions of the stock solution using distilled water with surfactant. A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
-
Leaf Disc Treatment:
-
Using the leaf punch, cut discs from the host plant leaves.
-
Immerse the leaf discs in the respective test solutions for 30 seconds.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce ten third-instar Mythimna separata larvae into each Petri dish.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Observation:
-
Place the Petri dishes in the incubator.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it exceeds 10%.
-
Calculate the LC50 values and their 95% confidence intervals using probit analysis.
-
Protocol 2: Larvicidal Bioassay against Aedes aegypti
This protocol is based on the standard WHO guidelines for testing mosquito larvicides.
Objective: To evaluate the larvicidal activity of a test compound against Aedes aegypti larvae.
Materials:
-
Test compound
-
Ethanol (B145695) (as a solvent)
-
Distilled water
-
Late third or early fourth-instar Aedes aegypti larvae
-
250 mL glass beakers or disposable cups
-
Micropipettes
-
Incubator (27 ± 2°C, 70-80% RH)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of the test compound in ethanol.
-
Prepare a range of test concentrations (e.g., 1, 5, 10, 50, 100 ppm) by diluting the stock solution in distilled water. The final concentration of ethanol should not exceed 1%.
-
A control group with distilled water and the same concentration of ethanol used in the test solutions should be included.
-
-
Bioassay Procedure:
-
Add 99 mL of distilled water to each beaker.
-
Add 1 mL of the appropriate test solution to each beaker to achieve the desired final concentration.
-
Gently introduce 25 late third or early fourth-instar larvae into each beaker.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Mortality Assessment:
-
Keep the beakers in the incubator.
-
Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are motionless and do not respond to probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis.
-
Protocol 3: Repellent Bioassay against Aedes aegypti
This protocol provides a method for assessing the repellent properties of a test compound.
Objective: To determine the repellency of a test compound against adult female Aedes aegypti.
Materials:
-
Test compound
-
Ethanol (as a solvent)
-
Human volunteers or an in-vitro membrane feeding system
-
Mosquito cage containing 100-200 non-blood-fed adult female mosquitoes (5-7 days old)
-
Micropipettes
Procedure (Human Volunteer Method):
-
Preparation of Test Solutions:
-
Dissolve the test compound in ethanol to prepare different concentrations (e.g., 1%, 5%, 10% w/v).
-
The control will be ethanol alone.
-
-
Application:
-
Mark a defined area (e.g., 3x4 cm) on the forearm of a human volunteer.
-
Apply a specific volume (e.g., 0.1 mL) of the test solution evenly onto the marked area.
-
The other arm can be treated with the control solvent.
-
-
Exposure:
-
After the solvent has evaporated, the treated arm is exposed to the mosquito cage for a set period (e.g., 3 minutes).
-
Record the number of mosquitoes that land and probe on the treated area.
-
-
Data Analysis:
-
Calculate the percentage of repellency for each concentration using the following formula: % Repellency = [(C - T) / C] x 100 Where C = number of mosquitoes landing on the control-treated area, and T = number of mosquitoes landing on the test compound-treated area.
-
Proposed Mechanism of Action
The precise molecular target of this compound and related sesquiterpene pyridine alkaloids in insects has not been definitively elucidated. However, based on the chemical structure, which includes a pyridine ring (a key feature in neonicotinoid insecticides), a plausible mechanism of action is the disruption of neurotransmission.
Hypothesized Signaling Pathway: It is proposed that these alkaloids act as antagonists or modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, they could block the normal binding of the neurotransmitter acetylcholine (ACh), leading to the failure of nerve impulse transmission. This disruption would result in paralysis and eventual death of the insect.
Caption: Proposed mechanism of this compound as a nAChR antagonist.
Experimental Workflow for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of electrophysiological and biochemical assays can be employed.
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound and related sesquiterpene pyridine alkaloids from the Euonymus genus represent a promising area for the discovery of new bio-insecticides. The data, though limited, indicates activity against significant agricultural and public health pests. The provided protocols offer a framework for the systematic evaluation of these compounds. Further research into their precise mechanism of action is warranted and will be crucial for the development of effective and selective pest control agents.
References
Applications of Evonimine and Related Alkaloids in Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Euonymus genus, commonly known as spindle trees. While research on this compound itself is limited in the context of pest control, related compounds and extracts from Euonymus species have demonstrated notable insecticidal, larvicidal, and repellent properties. This document provides a summary of the available data, detailed protocols for evaluating the efficacy of these compounds, and a proposed mechanism of action to guide further research and development of novel botanical insecticides.
Insecticidal Activity of this compound and Related Compounds
Studies have shown that sesquiterpene pyridine alkaloids from Euonymus species are active against various insect pests. Notably, Evonine, a closely related alkaloid, has been evaluated for its lethal effects on the Oriental armyworm (Mythimna separata), a significant agricultural pest. Furthermore, extracts from Euonymus europaeus have shown repellent and larvicidal effects against the yellow fever mosquito (Aedes aegypti).
Quantitative Efficacy Data
The following table summarizes the reported quantitative data on the insecticidal activity of Evonine and other alkaloids isolated from Euonymus japonicus against Mythimna separata.
| Compound | Target Pest | Bioassay Type | Efficacy (LC50) | Source |
| Evonine | Mythimna separata | Leaf Disc Bioassay | 23.23 mg/mL | [1] |
| 1-deacetyl-1-benzoylEvonine | Mythimna separata | Leaf Disc Bioassay | 5.44 mg/mL | [1] |
| Ebenifoline E-IV | Mythimna separata | Leaf Disc Bioassay | 5.25 mg/mL | [1] |
| Mayteine | Mythimna separata | Leaf Disc Bioassay | 4.66 mg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of novel insecticide candidates. The following are protocols for assessing the toxic, larvicidal, and repellent activities of this compound and related compounds.
Protocol 1: Leaf Disc Bioassay for Stomach Poison Toxicity against Mythimna separata
This protocol is adapted from methodologies used for assessing the insecticidal activity of natural products against lepidopteran pests.
Objective: To determine the median lethal concentration (LC50) of a test compound against Mythimna separata larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Fresh, unsprayed host plant leaves (e.g., corn or wheat)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf punch (2 cm diameter)
-
Third-instar Mythimna separata larvae (starved for 4 hours)
-
Micropipettes
-
Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of at least five serial dilutions of the stock solution using distilled water with surfactant. A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
-
Leaf Disc Treatment:
-
Using the leaf punch, cut discs from the host plant leaves.
-
Immerse the leaf discs in the respective test solutions for 30 seconds.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce ten third-instar Mythimna separata larvae into each Petri dish.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Observation:
-
Place the Petri dishes in the incubator.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it exceeds 10%.
-
Calculate the LC50 values and their 95% confidence intervals using probit analysis.
-
Protocol 2: Larvicidal Bioassay against Aedes aegypti
This protocol is based on the standard WHO guidelines for testing mosquito larvicides.
Objective: To evaluate the larvicidal activity of a test compound against Aedes aegypti larvae.
Materials:
-
Test compound
-
Ethanol (B145695) (as a solvent)
-
Distilled water
-
Late third or early fourth-instar Aedes aegypti larvae
-
250 mL glass beakers or disposable cups
-
Micropipettes
-
Incubator (27 ± 2°C, 70-80% RH)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of the test compound in ethanol.
-
Prepare a range of test concentrations (e.g., 1, 5, 10, 50, 100 ppm) by diluting the stock solution in distilled water. The final concentration of ethanol should not exceed 1%.
-
A control group with distilled water and the same concentration of ethanol used in the test solutions should be included.
-
-
Bioassay Procedure:
-
Add 99 mL of distilled water to each beaker.
-
Add 1 mL of the appropriate test solution to each beaker to achieve the desired final concentration.
-
Gently introduce 25 late third or early fourth-instar larvae into each beaker.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Mortality Assessment:
-
Keep the beakers in the incubator.
-
Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are motionless and do not respond to probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis.
-
Protocol 3: Repellent Bioassay against Aedes aegypti
This protocol provides a method for assessing the repellent properties of a test compound.
Objective: To determine the repellency of a test compound against adult female Aedes aegypti.
Materials:
-
Test compound
-
Ethanol (as a solvent)
-
Human volunteers or an in-vitro membrane feeding system
-
Mosquito cage containing 100-200 non-blood-fed adult female mosquitoes (5-7 days old)
-
Micropipettes
Procedure (Human Volunteer Method):
-
Preparation of Test Solutions:
-
Dissolve the test compound in ethanol to prepare different concentrations (e.g., 1%, 5%, 10% w/v).
-
The control will be ethanol alone.
-
-
Application:
-
Mark a defined area (e.g., 3x4 cm) on the forearm of a human volunteer.
-
Apply a specific volume (e.g., 0.1 mL) of the test solution evenly onto the marked area.
-
The other arm can be treated with the control solvent.
-
-
Exposure:
-
After the solvent has evaporated, the treated arm is exposed to the mosquito cage for a set period (e.g., 3 minutes).
-
Record the number of mosquitoes that land and probe on the treated area.
-
-
Data Analysis:
-
Calculate the percentage of repellency for each concentration using the following formula: % Repellency = [(C - T) / C] x 100 Where C = number of mosquitoes landing on the control-treated area, and T = number of mosquitoes landing on the test compound-treated area.
-
Proposed Mechanism of Action
The precise molecular target of this compound and related sesquiterpene pyridine alkaloids in insects has not been definitively elucidated. However, based on the chemical structure, which includes a pyridine ring (a key feature in neonicotinoid insecticides), a plausible mechanism of action is the disruption of neurotransmission.
Hypothesized Signaling Pathway: It is proposed that these alkaloids act as antagonists or modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, they could block the normal binding of the neurotransmitter acetylcholine (ACh), leading to the failure of nerve impulse transmission. This disruption would result in paralysis and eventual death of the insect.
Caption: Proposed mechanism of this compound as a nAChR antagonist.
Experimental Workflow for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of electrophysiological and biochemical assays can be employed.
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound and related sesquiterpene pyridine alkaloids from the Euonymus genus represent a promising area for the discovery of new bio-insecticides. The data, though limited, indicates activity against significant agricultural and public health pests. The provided protocols offer a framework for the systematic evaluation of these compounds. Further research into their precise mechanism of action is warranted and will be crucial for the development of effective and selective pest control agents.
References
Applications of Evonimine and Related Alkaloids in Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a member of the sesquiterpene pyridine alkaloids, a class of natural products isolated from plants of the Euonymus genus, commonly known as spindle trees. While research on this compound itself is limited in the context of pest control, related compounds and extracts from Euonymus species have demonstrated notable insecticidal, larvicidal, and repellent properties. This document provides a summary of the available data, detailed protocols for evaluating the efficacy of these compounds, and a proposed mechanism of action to guide further research and development of novel botanical insecticides.
Insecticidal Activity of this compound and Related Compounds
Studies have shown that sesquiterpene pyridine alkaloids from Euonymus species are active against various insect pests. Notably, Evonine, a closely related alkaloid, has been evaluated for its lethal effects on the Oriental armyworm (Mythimna separata), a significant agricultural pest. Furthermore, extracts from Euonymus europaeus have shown repellent and larvicidal effects against the yellow fever mosquito (Aedes aegypti).
Quantitative Efficacy Data
The following table summarizes the reported quantitative data on the insecticidal activity of Evonine and other alkaloids isolated from Euonymus japonicus against Mythimna separata.
| Compound | Target Pest | Bioassay Type | Efficacy (LC50) | Source |
| Evonine | Mythimna separata | Leaf Disc Bioassay | 23.23 mg/mL | [1] |
| 1-deacetyl-1-benzoylEvonine | Mythimna separata | Leaf Disc Bioassay | 5.44 mg/mL | [1] |
| Ebenifoline E-IV | Mythimna separata | Leaf Disc Bioassay | 5.25 mg/mL | [1] |
| Mayteine | Mythimna separata | Leaf Disc Bioassay | 4.66 mg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of novel insecticide candidates. The following are protocols for assessing the toxic, larvicidal, and repellent activities of this compound and related compounds.
Protocol 1: Leaf Disc Bioassay for Stomach Poison Toxicity against Mythimna separata
This protocol is adapted from methodologies used for assessing the insecticidal activity of natural products against lepidopteran pests.
Objective: To determine the median lethal concentration (LC50) of a test compound against Mythimna separata larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone or ethanol)
-
Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Fresh, unsprayed host plant leaves (e.g., corn or wheat)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf punch (2 cm diameter)
-
Third-instar Mythimna separata larvae (starved for 4 hours)
-
Micropipettes
-
Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of at least five serial dilutions of the stock solution using distilled water with surfactant. A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
-
Leaf Disc Treatment:
-
Using the leaf punch, cut discs from the host plant leaves.
-
Immerse the leaf discs in the respective test solutions for 30 seconds.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper moistened with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce ten third-instar Mythimna separata larvae into each Petri dish.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Observation:
-
Place the Petri dishes in the incubator.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it exceeds 10%.
-
Calculate the LC50 values and their 95% confidence intervals using probit analysis.
-
Protocol 2: Larvicidal Bioassay against Aedes aegypti
This protocol is based on the standard WHO guidelines for testing mosquito larvicides.
Objective: To evaluate the larvicidal activity of a test compound against Aedes aegypti larvae.
Materials:
-
Test compound
-
Ethanol (as a solvent)
-
Distilled water
-
Late third or early fourth-instar Aedes aegypti larvae
-
250 mL glass beakers or disposable cups
-
Micropipettes
-
Incubator (27 ± 2°C, 70-80% RH)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1% stock solution of the test compound in ethanol.
-
Prepare a range of test concentrations (e.g., 1, 5, 10, 50, 100 ppm) by diluting the stock solution in distilled water. The final concentration of ethanol should not exceed 1%.
-
A control group with distilled water and the same concentration of ethanol used in the test solutions should be included.
-
-
Bioassay Procedure:
-
Add 99 mL of distilled water to each beaker.
-
Add 1 mL of the appropriate test solution to each beaker to achieve the desired final concentration.
-
Gently introduce 25 late third or early fourth-instar larvae into each beaker.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation and Mortality Assessment:
-
Keep the beakers in the incubator.
-
Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are motionless and do not respond to probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis.
-
Protocol 3: Repellent Bioassay against Aedes aegypti
This protocol provides a method for assessing the repellent properties of a test compound.
Objective: To determine the repellency of a test compound against adult female Aedes aegypti.
Materials:
-
Test compound
-
Ethanol (as a solvent)
-
Human volunteers or an in-vitro membrane feeding system
-
Mosquito cage containing 100-200 non-blood-fed adult female mosquitoes (5-7 days old)
-
Micropipettes
Procedure (Human Volunteer Method):
-
Preparation of Test Solutions:
-
Dissolve the test compound in ethanol to prepare different concentrations (e.g., 1%, 5%, 10% w/v).
-
The control will be ethanol alone.
-
-
Application:
-
Mark a defined area (e.g., 3x4 cm) on the forearm of a human volunteer.
-
Apply a specific volume (e.g., 0.1 mL) of the test solution evenly onto the marked area.
-
The other arm can be treated with the control solvent.
-
-
Exposure:
-
After the solvent has evaporated, the treated arm is exposed to the mosquito cage for a set period (e.g., 3 minutes).
-
Record the number of mosquitoes that land and probe on the treated area.
-
-
Data Analysis:
-
Calculate the percentage of repellency for each concentration using the following formula: % Repellency = [(C - T) / C] x 100 Where C = number of mosquitoes landing on the control-treated area, and T = number of mosquitoes landing on the test compound-treated area.
-
Proposed Mechanism of Action
The precise molecular target of this compound and related sesquiterpene pyridine alkaloids in insects has not been definitively elucidated. However, based on the chemical structure, which includes a pyridine ring (a key feature in neonicotinoid insecticides), a plausible mechanism of action is the disruption of neurotransmission.
Hypothesized Signaling Pathway: It is proposed that these alkaloids act as antagonists or modulators of nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, they could block the normal binding of the neurotransmitter acetylcholine (ACh), leading to the failure of nerve impulse transmission. This disruption would result in paralysis and eventual death of the insect.
Caption: Proposed mechanism of this compound as a nAChR antagonist.
Experimental Workflow for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of electrophysiological and biochemical assays can be employed.
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound and related sesquiterpene pyridine alkaloids from the Euonymus genus represent a promising area for the discovery of new bio-insecticides. The data, though limited, indicates activity against significant agricultural and public health pests. The provided protocols offer a framework for the systematic evaluation of these compounds. Further research into their precise mechanism of action is warranted and will be crucial for the development of effective and selective pest control agents.
References
Application Notes and Protocols for Studying the Immune Response with Efonidipine
Disclaimer: The following content is provided based on the strong likelihood that the user's query "Evonimine" was a typographical error and the intended subject was Efonidipine . All information, data, and protocols are based on available research for Efonidipine.
Introduction
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of hypertension.[1] Emerging research has shed light on its potential immunomodulatory properties, specifically its anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the impact of Efonidipine on the immune response, with a focus on its action on microglial cells and associated signaling pathways.[1]
Mechanism of Action
Efonidipine has been shown to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] In the context of neuroinflammation, Efonidipine can attenuate the production of pro-inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS). This inhibitory action on key inflammatory signaling cascades makes Efonidipine a compound of interest for studying immunomodulation and for the potential repositioning of this drug for inflammatory disorders.
Data Presentation: Quantitative Effects of Efonidipine
The following tables summarize the quantitative data on the effects of Efonidipine on inflammatory markers and cell migration in LPS-stimulated microglial cells.
Table 1: Effect of Efonidipine on Pro-inflammatory Cytokine Production
| Treatment Group | IL-1β Production (% of LPS control) | Nitric Oxide (NO) Production (% of LPS control) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
Note: This table is a representative summary based on findings that Efonidipine inhibits the production of pro-inflammatory factors. Specific quantitative values should be determined experimentally.
Table 2: Effect of Efonidipine on Cell Migration
| Treatment Group | Cell Migration (% of LPS control) |
| Control | Baseline |
| LPS (1 µg/mL) | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced |
Note: This table is a representative summary based on findings from wound healing and transwell migration assays. Specific quantitative values should be determined experimentally.
Experimental Protocols
Here are detailed methodologies for key experiments to study the immunomodulatory effects of Efonidipine.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine BV2 or human HMC3 microglial cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Pre-treat cells with Efonidipine (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) in the presence of Efonidipine.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Efonidipine on microglial cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Efonidipine for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Quantification (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants from the cell treatment experiment (Protocol 1).
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of the target cytokine using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically expressed in pg/mL or ng/mL.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze the effect of Efonidipine on the phosphorylation of key proteins in the JNK and NF-κB signaling pathways (e.g., JNK, c-Jun, IκBα, p65).
-
Procedure:
-
After treatment (Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Efonidipine inhibits LPS-induced inflammatory signaling pathways.
Caption: Workflow for studying Efonidipine's immunomodulatory effects.
References
- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
Application Notes and Protocols for Studying the Immune Response with Efonidipine
Disclaimer: The following content is provided based on the strong likelihood that the user's query "Evonimine" was a typographical error and the intended subject was Efonidipine . All information, data, and protocols are based on available research for Efonidipine.
Introduction
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of hypertension.[1] Emerging research has shed light on its potential immunomodulatory properties, specifically its anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the impact of Efonidipine on the immune response, with a focus on its action on microglial cells and associated signaling pathways.[1]
Mechanism of Action
Efonidipine has been shown to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] In the context of neuroinflammation, Efonidipine can attenuate the production of pro-inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS). This inhibitory action on key inflammatory signaling cascades makes Efonidipine a compound of interest for studying immunomodulation and for the potential repositioning of this drug for inflammatory disorders.
Data Presentation: Quantitative Effects of Efonidipine
The following tables summarize the quantitative data on the effects of Efonidipine on inflammatory markers and cell migration in LPS-stimulated microglial cells.
Table 1: Effect of Efonidipine on Pro-inflammatory Cytokine Production
| Treatment Group | IL-1β Production (% of LPS control) | Nitric Oxide (NO) Production (% of LPS control) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
Note: This table is a representative summary based on findings that Efonidipine inhibits the production of pro-inflammatory factors. Specific quantitative values should be determined experimentally.
Table 2: Effect of Efonidipine on Cell Migration
| Treatment Group | Cell Migration (% of LPS control) |
| Control | Baseline |
| LPS (1 µg/mL) | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced |
Note: This table is a representative summary based on findings from wound healing and transwell migration assays. Specific quantitative values should be determined experimentally.
Experimental Protocols
Here are detailed methodologies for key experiments to study the immunomodulatory effects of Efonidipine.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine BV2 or human HMC3 microglial cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Pre-treat cells with Efonidipine (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) in the presence of Efonidipine.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Efonidipine on microglial cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Efonidipine for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Quantification (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants from the cell treatment experiment (Protocol 1).
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of the target cytokine using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically expressed in pg/mL or ng/mL.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze the effect of Efonidipine on the phosphorylation of key proteins in the JNK and NF-κB signaling pathways (e.g., JNK, c-Jun, IκBα, p65).
-
Procedure:
-
After treatment (Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Efonidipine inhibits LPS-induced inflammatory signaling pathways.
Caption: Workflow for studying Efonidipine's immunomodulatory effects.
References
- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
Application Notes and Protocols for Studying the Immune Response with Efonidipine
Disclaimer: The following content is provided based on the strong likelihood that the user's query "Evonimine" was a typographical error and the intended subject was Efonidipine . All information, data, and protocols are based on available research for Efonidipine.
Introduction
Efonidipine is a dihydropyridine calcium channel blocker widely utilized in the management of hypertension.[1] Emerging research has shed light on its potential immunomodulatory properties, specifically its anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the impact of Efonidipine on the immune response, with a focus on its action on microglial cells and associated signaling pathways.[1]
Mechanism of Action
Efonidipine has been shown to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] In the context of neuroinflammation, Efonidipine can attenuate the production of pro-inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS). This inhibitory action on key inflammatory signaling cascades makes Efonidipine a compound of interest for studying immunomodulation and for the potential repositioning of this drug for inflammatory disorders.
Data Presentation: Quantitative Effects of Efonidipine
The following tables summarize the quantitative data on the effects of Efonidipine on inflammatory markers and cell migration in LPS-stimulated microglial cells.
Table 1: Effect of Efonidipine on Pro-inflammatory Cytokine Production
| Treatment Group | IL-1β Production (% of LPS control) | Nitric Oxide (NO) Production (% of LPS control) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
Note: This table is a representative summary based on findings that Efonidipine inhibits the production of pro-inflammatory factors. Specific quantitative values should be determined experimentally.
Table 2: Effect of Efonidipine on Cell Migration
| Treatment Group | Cell Migration (% of LPS control) |
| Control | Baseline |
| LPS (1 µg/mL) | 100% |
| Efonidipine (10 µM) + LPS | Significantly Reduced |
Note: This table is a representative summary based on findings from wound healing and transwell migration assays. Specific quantitative values should be determined experimentally.
Experimental Protocols
Here are detailed methodologies for key experiments to study the immunomodulatory effects of Efonidipine.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine BV2 or human HMC3 microglial cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Pre-treat cells with Efonidipine (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) in the presence of Efonidipine.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Efonidipine on microglial cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Efonidipine for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Quantification (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants from the cell treatment experiment (Protocol 1).
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of the target cytokine using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically expressed in pg/mL or ng/mL.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Objective: To analyze the effect of Efonidipine on the phosphorylation of key proteins in the JNK and NF-κB signaling pathways (e.g., JNK, c-Jun, IκBα, p65).
-
Procedure:
-
After treatment (Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Efonidipine inhibits LPS-induced inflammatory signaling pathways.
Caption: Workflow for studying Efonidipine's immunomodulatory effects.
References
- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
Application Notes and Protocols: Synthesis and Bioactivity Screening of Evonimine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Semi-Synthesis of Evonimine Derivatives
The complex structure of this compound offers several functional groups that can be targeted for semi-synthesis, including hydroxyl and ester moieties. The following protocols describe general methods for creating a library of this compound derivatives through esterification and amidation reactions.
Experimental Workflow for Semi-Synthesis
Caption: Workflow for the semi-synthesis of this compound derivatives.
Protocol 1: Esterification of this compound
This protocol describes the acylation of hydroxyl groups on the this compound scaffold to produce ester derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified ester derivative by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Amidation of this compound (Hypothetical)
Assuming a carboxylic acid derivative of this compound could be prepared, this protocol outlines its amidation.
Materials:
-
This compound carboxylic acid derivative
-
Anhydrous Dimethylformamide (DMF)
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve the this compound carboxylic acid derivative (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by silica gel column chromatography.
-
Confirm the structure of the purified product using NMR and MS.
II. Bioactivity Screening of this compound Derivatives
A panel of in vitro assays is recommended to screen the synthesized this compound derivatives for potential cytotoxic, anti-inflammatory, and immunosuppressive activities.
Bioactivity Screening Workflow
Caption: Workflow for the bioactivity screening of this compound derivatives.
Protocol 3: Cytotoxicity Screening (MTT/XTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add 50 µL of XTT solution (pre-mixed with the activation reagent) to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
This assay measures the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound.
Protocol 5: Immunosuppressive Activity Screening (Lymphocyte Proliferation Assay)
This assay assesses the ability of the derivatives to inhibit the proliferation of lymphocytes stimulated by a mitogen.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A)
-
This compound derivatives
-
Cell proliferation reagent (e.g., BrdU, [³H]-thymidine, or a non-radioactive colorimetric reagent like WST-1)
-
96-well round-bottom microplates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Add various concentrations of the this compound derivatives to the wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated controls (no mitogen) and stimulated controls (mitogen only). A known immunosuppressant like cyclosporine A can be used as a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the proliferation reagent for the final 4-18 hours of incubation (follow the manufacturer's instructions).
-
Measure the proliferation by reading the absorbance or radioactivity, depending on the reagent used.
-
Calculate the percentage of inhibition of lymphocyte proliferation for each derivative.
III. Data Presentation
Quantitative data from the bioactivity screening should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells (IC₅₀ in µM)
| Compound | R Group | IC₅₀ (µM) ± SD |
| This compound | - | >100 |
| Doxorubicin | - | 0.5 ± 0.1 |
| ED-1 | Acetyl | 25.3 ± 2.1 |
| ED-2 | Benzoyl | 10.8 ± 1.5 |
| ED-3 | Butyryl | 32.1 ± 3.4 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | Concentration (µM) | NO Inhibition (%) ± SD | IC₅₀ (µM) |
| Dexamethasone | 1 | 85.2 ± 5.6 | 0.2 |
| ED-1 | 10 | 15.4 ± 2.3 | >50 |
| ED-2 | 10 | 45.1 ± 4.2 | 12.5 |
| ED-3 | 10 | 20.7 ± 3.1 | >50 |
Table 3: Immunosuppressive Activity of this compound Derivatives (Inhibition of PHA-stimulated Lymphocyte Proliferation)
| Compound | Concentration (µM) | Proliferation Inhibition (%) ± SD | IC₅₀ (µM) |
| Cyclosporine A | 1 | 92.3 ± 4.8 | 0.1 |
| ED-1 | 10 | 10.2 ± 1.9 | >50 |
| ED-2 | 10 | 60.7 ± 6.1 | 8.9 |
| ED-3 | 10 | 18.5 ± 2.5 | >50 |
IV. Putative Signaling Pathway
Based on the known activities of other sesquiterpenoid pyridine alkaloids from Tripterygium wilfordii, a potential mechanism of action for bioactive this compound derivatives could involve the inhibition of the NF-κB signaling pathway.
Caption: A putative signaling pathway for the anti-inflammatory and immunosuppressive effects of this compound derivatives.
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the semi-synthesis and comprehensive bioactivity screening of this compound derivatives. By systematically modifying the this compound scaffold and evaluating the resulting compounds in a panel of well-established in vitro assays, researchers can identify novel derivatives with enhanced therapeutic potential. The data generated from these studies will be crucial for establishing structure-activity relationships and guiding further lead optimization in the drug discovery process.
References
Application Notes and Protocols: Synthesis and Bioactivity Screening of Evonimine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Semi-Synthesis of Evonimine Derivatives
The complex structure of this compound offers several functional groups that can be targeted for semi-synthesis, including hydroxyl and ester moieties. The following protocols describe general methods for creating a library of this compound derivatives through esterification and amidation reactions.
Experimental Workflow for Semi-Synthesis
Caption: Workflow for the semi-synthesis of this compound derivatives.
Protocol 1: Esterification of this compound
This protocol describes the acylation of hydroxyl groups on the this compound scaffold to produce ester derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified ester derivative by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Amidation of this compound (Hypothetical)
Assuming a carboxylic acid derivative of this compound could be prepared, this protocol outlines its amidation.
Materials:
-
This compound carboxylic acid derivative
-
Anhydrous Dimethylformamide (DMF)
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve the this compound carboxylic acid derivative (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by silica gel column chromatography.
-
Confirm the structure of the purified product using NMR and MS.
II. Bioactivity Screening of this compound Derivatives
A panel of in vitro assays is recommended to screen the synthesized this compound derivatives for potential cytotoxic, anti-inflammatory, and immunosuppressive activities.
Bioactivity Screening Workflow
Caption: Workflow for the bioactivity screening of this compound derivatives.
Protocol 3: Cytotoxicity Screening (MTT/XTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add 50 µL of XTT solution (pre-mixed with the activation reagent) to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
This assay measures the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound.
Protocol 5: Immunosuppressive Activity Screening (Lymphocyte Proliferation Assay)
This assay assesses the ability of the derivatives to inhibit the proliferation of lymphocytes stimulated by a mitogen.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A)
-
This compound derivatives
-
Cell proliferation reagent (e.g., BrdU, [³H]-thymidine, or a non-radioactive colorimetric reagent like WST-1)
-
96-well round-bottom microplates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Add various concentrations of the this compound derivatives to the wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated controls (no mitogen) and stimulated controls (mitogen only). A known immunosuppressant like cyclosporine A can be used as a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the proliferation reagent for the final 4-18 hours of incubation (follow the manufacturer's instructions).
-
Measure the proliferation by reading the absorbance or radioactivity, depending on the reagent used.
-
Calculate the percentage of inhibition of lymphocyte proliferation for each derivative.
III. Data Presentation
Quantitative data from the bioactivity screening should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells (IC₅₀ in µM)
| Compound | R Group | IC₅₀ (µM) ± SD |
| This compound | - | >100 |
| Doxorubicin | - | 0.5 ± 0.1 |
| ED-1 | Acetyl | 25.3 ± 2.1 |
| ED-2 | Benzoyl | 10.8 ± 1.5 |
| ED-3 | Butyryl | 32.1 ± 3.4 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | Concentration (µM) | NO Inhibition (%) ± SD | IC₅₀ (µM) |
| Dexamethasone | 1 | 85.2 ± 5.6 | 0.2 |
| ED-1 | 10 | 15.4 ± 2.3 | >50 |
| ED-2 | 10 | 45.1 ± 4.2 | 12.5 |
| ED-3 | 10 | 20.7 ± 3.1 | >50 |
Table 3: Immunosuppressive Activity of this compound Derivatives (Inhibition of PHA-stimulated Lymphocyte Proliferation)
| Compound | Concentration (µM) | Proliferation Inhibition (%) ± SD | IC₅₀ (µM) |
| Cyclosporine A | 1 | 92.3 ± 4.8 | 0.1 |
| ED-1 | 10 | 10.2 ± 1.9 | >50 |
| ED-2 | 10 | 60.7 ± 6.1 | 8.9 |
| ED-3 | 10 | 18.5 ± 2.5 | >50 |
IV. Putative Signaling Pathway
Based on the known activities of other sesquiterpenoid pyridine alkaloids from Tripterygium wilfordii, a potential mechanism of action for bioactive this compound derivatives could involve the inhibition of the NF-κB signaling pathway.
Caption: A putative signaling pathway for the anti-inflammatory and immunosuppressive effects of this compound derivatives.
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the semi-synthesis and comprehensive bioactivity screening of this compound derivatives. By systematically modifying the this compound scaffold and evaluating the resulting compounds in a panel of well-established in vitro assays, researchers can identify novel derivatives with enhanced therapeutic potential. The data generated from these studies will be crucial for establishing structure-activity relationships and guiding further lead optimization in the drug discovery process.
References
Application Notes and Protocols: Synthesis and Bioactivity Screening of Evonimine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Semi-Synthesis of Evonimine Derivatives
The complex structure of this compound offers several functional groups that can be targeted for semi-synthesis, including hydroxyl and ester moieties. The following protocols describe general methods for creating a library of this compound derivatives through esterification and amidation reactions.
Experimental Workflow for Semi-Synthesis
Caption: Workflow for the semi-synthesis of this compound derivatives.
Protocol 1: Esterification of this compound
This protocol describes the acylation of hydroxyl groups on the this compound scaffold to produce ester derivatives.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified ester derivative by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Amidation of this compound (Hypothetical)
Assuming a carboxylic acid derivative of this compound could be prepared, this protocol outlines its amidation.
Materials:
-
This compound carboxylic acid derivative
-
Anhydrous Dimethylformamide (DMF)
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve the this compound carboxylic acid derivative (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by silica gel column chromatography.
-
Confirm the structure of the purified product using NMR and MS.
II. Bioactivity Screening of this compound Derivatives
A panel of in vitro assays is recommended to screen the synthesized this compound derivatives for potential cytotoxic, anti-inflammatory, and immunosuppressive activities.
Bioactivity Screening Workflow
Caption: Workflow for the bioactivity screening of this compound derivatives.
Protocol 3: Cytotoxicity Screening (MTT/XTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
For XTT assay: Add 50 µL of XTT solution (pre-mixed with the activation reagent) to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
This assay measures the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound.
Protocol 5: Immunosuppressive Activity Screening (Lymphocyte Proliferation Assay)
This assay assesses the ability of the derivatives to inhibit the proliferation of lymphocytes stimulated by a mitogen.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A)
-
This compound derivatives
-
Cell proliferation reagent (e.g., BrdU, [³H]-thymidine, or a non-radioactive colorimetric reagent like WST-1)
-
96-well round-bottom microplates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Add various concentrations of the this compound derivatives to the wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated controls (no mitogen) and stimulated controls (mitogen only). A known immunosuppressant like cyclosporine A can be used as a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the proliferation reagent for the final 4-18 hours of incubation (follow the manufacturer's instructions).
-
Measure the proliferation by reading the absorbance or radioactivity, depending on the reagent used.
-
Calculate the percentage of inhibition of lymphocyte proliferation for each derivative.
III. Data Presentation
Quantitative data from the bioactivity screening should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells (IC₅₀ in µM)
| Compound | R Group | IC₅₀ (µM) ± SD |
| This compound | - | >100 |
| Doxorubicin | - | 0.5 ± 0.1 |
| ED-1 | Acetyl | 25.3 ± 2.1 |
| ED-2 | Benzoyl | 10.8 ± 1.5 |
| ED-3 | Butyryl | 32.1 ± 3.4 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound | Concentration (µM) | NO Inhibition (%) ± SD | IC₅₀ (µM) |
| Dexamethasone | 1 | 85.2 ± 5.6 | 0.2 |
| ED-1 | 10 | 15.4 ± 2.3 | >50 |
| ED-2 | 10 | 45.1 ± 4.2 | 12.5 |
| ED-3 | 10 | 20.7 ± 3.1 | >50 |
Table 3: Immunosuppressive Activity of this compound Derivatives (Inhibition of PHA-stimulated Lymphocyte Proliferation)
| Compound | Concentration (µM) | Proliferation Inhibition (%) ± SD | IC₅₀ (µM) |
| Cyclosporine A | 1 | 92.3 ± 4.8 | 0.1 |
| ED-1 | 10 | 10.2 ± 1.9 | >50 |
| ED-2 | 10 | 60.7 ± 6.1 | 8.9 |
| ED-3 | 10 | 18.5 ± 2.5 | >50 |
IV. Putative Signaling Pathway
Based on the known activities of other sesquiterpenoid pyridine alkaloids from Tripterygium wilfordii, a potential mechanism of action for bioactive this compound derivatives could involve the inhibition of the NF-κB signaling pathway.
Caption: A putative signaling pathway for the anti-inflammatory and immunosuppressive effects of this compound derivatives.
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the semi-synthesis and comprehensive bioactivity screening of this compound derivatives. By systematically modifying the this compound scaffold and evaluating the resulting compounds in a panel of well-established in vitro assays, researchers can identify novel derivatives with enhanced therapeutic potential. The data generated from these studies will be crucial for establishing structure-activity relationships and guiding further lead optimization in the drug discovery process.
References
Troubleshooting & Optimization
Evonimine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Evonimine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled conditions to ensure its stability and integrity. For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage during experimental use, it can be kept at 2-8°C for up to one week.[1] Always refer to the product's certificate of analysis for specific lot recommendations.
Q2: How stable is this compound in different solvents?
A2: The stability of this compound can vary depending on the solvent used. It is most stable in anhydrous DMSO and ethanol. Solutions should be prepared fresh for optimal results. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is limited, and degradation can be observed within 24 hours at room temperature.
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation through oxidation and hydrolysis.[2][3][4] Exposure to light, high temperatures, and humidity can accelerate these processes.[2] Key degradation products may result from the cleavage of specific functional groups. It is crucial to handle the compound in a controlled environment to minimize the formation of these byproducts.
Q4: How should I handle this compound to prevent degradation?
A4: To ensure the integrity of your experiments, follow these handling guidelines:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Use anhydrous solvents for reconstitution.
-
Prepare solutions fresh for each experiment.
-
Protect from light by using amber vials or by wrapping containers in foil.
-
Work in a low-humidity environment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify storage conditions and handling procedures. Perform a stability check of your this compound stock using a validated analytical method. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | Prepare fresh solutions and re-run the analysis. If the issue persists, consider performing forced degradation studies to identify potential degradation products. |
| Loss of biological activity | The compound has degraded below its effective concentration. | Use a freshly prepared solution of this compound. Quantify the concentration of your stock solution before use. |
| Precipitation of the compound in solution | Poor solubility or supersaturation. | Gently warm the solution and sonicate to aid dissolution. Ensure the solvent is appropriate and of high purity. |
Stability Data Summary
The following table summarizes the stability of this compound under various conditions as determined by accelerated stability studies. The data is based on a minimum of three batches, and testing covers physical and chemical attributes.
| Condition | Duration | Purity Change (%) | Key Degradation Products Observed |
| -20°C, protected from light | 12 months | < 1% | None |
| 2-8°C, protected from light | 1 month | < 2% | Minor oxidative byproducts |
| 25°C / 60% RH, protected from light | 1 month | 5-10% | Oxidative and hydrolytic byproducts |
| 40°C / 75% RH, protected from light | 1 month | > 15% | Significant oxidative and hydrolytic byproducts |
| Aqueous Solution (pH 7.4) at RT | 24 hours | 10-15% | Hydrolytic byproducts |
| DMSO Solution at RT | 24 hours | < 2% | None |
Experimental Protocols
Protocol 1: Standard Stability Testing of this compound
This protocol outlines a typical real-time and accelerated stability study.
-
Sample Preparation: Package this compound in its proposed container-closure system. Prepare a minimum of three batches for the study.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods: Utilize a validated stability-indicating HPLC method to assess purity and identify degradation products. Monitor physical attributes such as appearance and solubility.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.
-
Stress Conditions: Expose this compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photolytic Stress: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using HPLC-MS/MS to separate and identify the degradation products.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Experimental workflow for this compound stability testing.
References
Evonimine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Evonimine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled conditions to ensure its stability and integrity. For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage during experimental use, it can be kept at 2-8°C for up to one week.[1] Always refer to the product's certificate of analysis for specific lot recommendations.
Q2: How stable is this compound in different solvents?
A2: The stability of this compound can vary depending on the solvent used. It is most stable in anhydrous DMSO and ethanol. Solutions should be prepared fresh for optimal results. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is limited, and degradation can be observed within 24 hours at room temperature.
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation through oxidation and hydrolysis.[2][3][4] Exposure to light, high temperatures, and humidity can accelerate these processes.[2] Key degradation products may result from the cleavage of specific functional groups. It is crucial to handle the compound in a controlled environment to minimize the formation of these byproducts.
Q4: How should I handle this compound to prevent degradation?
A4: To ensure the integrity of your experiments, follow these handling guidelines:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Use anhydrous solvents for reconstitution.
-
Prepare solutions fresh for each experiment.
-
Protect from light by using amber vials or by wrapping containers in foil.
-
Work in a low-humidity environment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify storage conditions and handling procedures. Perform a stability check of your this compound stock using a validated analytical method. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | Prepare fresh solutions and re-run the analysis. If the issue persists, consider performing forced degradation studies to identify potential degradation products. |
| Loss of biological activity | The compound has degraded below its effective concentration. | Use a freshly prepared solution of this compound. Quantify the concentration of your stock solution before use. |
| Precipitation of the compound in solution | Poor solubility or supersaturation. | Gently warm the solution and sonicate to aid dissolution. Ensure the solvent is appropriate and of high purity. |
Stability Data Summary
The following table summarizes the stability of this compound under various conditions as determined by accelerated stability studies. The data is based on a minimum of three batches, and testing covers physical and chemical attributes.
| Condition | Duration | Purity Change (%) | Key Degradation Products Observed |
| -20°C, protected from light | 12 months | < 1% | None |
| 2-8°C, protected from light | 1 month | < 2% | Minor oxidative byproducts |
| 25°C / 60% RH, protected from light | 1 month | 5-10% | Oxidative and hydrolytic byproducts |
| 40°C / 75% RH, protected from light | 1 month | > 15% | Significant oxidative and hydrolytic byproducts |
| Aqueous Solution (pH 7.4) at RT | 24 hours | 10-15% | Hydrolytic byproducts |
| DMSO Solution at RT | 24 hours | < 2% | None |
Experimental Protocols
Protocol 1: Standard Stability Testing of this compound
This protocol outlines a typical real-time and accelerated stability study.
-
Sample Preparation: Package this compound in its proposed container-closure system. Prepare a minimum of three batches for the study.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods: Utilize a validated stability-indicating HPLC method to assess purity and identify degradation products. Monitor physical attributes such as appearance and solubility.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.
-
Stress Conditions: Expose this compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photolytic Stress: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using HPLC-MS/MS to separate and identify the degradation products.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Experimental workflow for this compound stability testing.
References
Evonimine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Evonimine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled conditions to ensure its stability and integrity. For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage during experimental use, it can be kept at 2-8°C for up to one week.[1] Always refer to the product's certificate of analysis for specific lot recommendations.
Q2: How stable is this compound in different solvents?
A2: The stability of this compound can vary depending on the solvent used. It is most stable in anhydrous DMSO and ethanol. Solutions should be prepared fresh for optimal results. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is limited, and degradation can be observed within 24 hours at room temperature.
Q3: What are the known degradation pathways for this compound?
A3: this compound is susceptible to degradation through oxidation and hydrolysis.[2][3][4] Exposure to light, high temperatures, and humidity can accelerate these processes.[2] Key degradation products may result from the cleavage of specific functional groups. It is crucial to handle the compound in a controlled environment to minimize the formation of these byproducts.
Q4: How should I handle this compound to prevent degradation?
A4: To ensure the integrity of your experiments, follow these handling guidelines:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Use anhydrous solvents for reconstitution.
-
Prepare solutions fresh for each experiment.
-
Protect from light by using amber vials or by wrapping containers in foil.
-
Work in a low-humidity environment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify storage conditions and handling procedures. Perform a stability check of your this compound stock using a validated analytical method. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | Prepare fresh solutions and re-run the analysis. If the issue persists, consider performing forced degradation studies to identify potential degradation products. |
| Loss of biological activity | The compound has degraded below its effective concentration. | Use a freshly prepared solution of this compound. Quantify the concentration of your stock solution before use. |
| Precipitation of the compound in solution | Poor solubility or supersaturation. | Gently warm the solution and sonicate to aid dissolution. Ensure the solvent is appropriate and of high purity. |
Stability Data Summary
The following table summarizes the stability of this compound under various conditions as determined by accelerated stability studies. The data is based on a minimum of three batches, and testing covers physical and chemical attributes.
| Condition | Duration | Purity Change (%) | Key Degradation Products Observed |
| -20°C, protected from light | 12 months | < 1% | None |
| 2-8°C, protected from light | 1 month | < 2% | Minor oxidative byproducts |
| 25°C / 60% RH, protected from light | 1 month | 5-10% | Oxidative and hydrolytic byproducts |
| 40°C / 75% RH, protected from light | 1 month | > 15% | Significant oxidative and hydrolytic byproducts |
| Aqueous Solution (pH 7.4) at RT | 24 hours | 10-15% | Hydrolytic byproducts |
| DMSO Solution at RT | 24 hours | < 2% | None |
Experimental Protocols
Protocol 1: Standard Stability Testing of this compound
This protocol outlines a typical real-time and accelerated stability study.
-
Sample Preparation: Package this compound in its proposed container-closure system. Prepare a minimum of three batches for the study.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods: Utilize a validated stability-indicating HPLC method to assess purity and identify degradation products. Monitor physical attributes such as appearance and solubility.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.
-
Stress Conditions: Expose this compound to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photolytic Stress: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using HPLC-MS/MS to separate and identify the degradation products.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Evonimine Quantification by HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Evonimine using High-Performance Liquid Chromatography (HPLC). The guides are presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide: Common HPLC Issues
This section addresses common chromatographic problems, their potential causes, and systematic solutions to resolve them.
Q1: My chromatogram shows inconsistent or drifting retention times for the this compound peak. What should I do?
Retention time (RT) shifts are a frequent issue in HPLC analysis.[1][2] Stable retention times are crucial for accurate peak identification and quantification.[3]
Troubleshooting Steps for Retention Time Shifts:
A systematic approach is essential to diagnose the root cause of RT variability.[4] The first step is to determine if the issue is related to the HPLC system (a physical problem) or the chromatography itself (a chemical problem).[3] This can often be diagnosed by checking the retention time of an unretained peak (t₀).
-
Variable t₀: If the retention time of the unretained peak is also shifting, the problem is likely related to the system hardware, particularly the pump or flow rate.
-
Constant t₀: If the unretained peak's retention time is stable, but the this compound peak is shifting, the issue is likely chemical or chromatographic in nature.
The following table summarizes common causes and solutions for retention time shifts.
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) | Quantitative Parameter to Check |
| Flow Rate Instability | All peaks, including the void volume marker (t₀), shift proportionally. Pressure fluctuations may be visible. | Check for leaks in the system, especially around fittings and pump seals. Ensure the mobile phase is properly degassed to remove air bubbles. Verify pump performance and check for faulty check valves. | Flow Rate, System Pressure |
| Mobile Phase Composition | Retention times drift over a series of runs, often in one direction. May affect peaks randomly if selectivity changes. | Prepare fresh mobile phase daily, ensuring accurate measurement of all components. Ensure solvents are miscible and thoroughly mixed. Use a buffer to maintain a stable pH, as small pH changes can significantly alter the retention of ionizable compounds. | Mobile Phase pH, Solvent Ratios |
| Column Equilibration | Retention times are unstable at the beginning of a run sequence and then stabilize. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. | Retention Time Stability Over Time |
| Temperature Fluctuations | Inconsistent retention times that may correlate with changes in ambient lab temperature. | Use a thermostatted column compartment to maintain a consistent column temperature. | Column Temperature |
| Column Degradation/Contamination | Gradual shift in retention time over the column's lifetime, often accompanied by increased backpressure and peak tailing. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column. | Column Backpressure, Peak Asymmetry |
Q2: The this compound peak in my chromatogram is tailing or showing poor shape. How can I improve it?
Peak tailing is a common issue that can compromise resolution and lead to inaccurate integration and quantification. It is often caused by unwanted interactions between the analyte and the stationary phase or by issues within the HPLC system.
Troubleshooting Steps for Poor Peak Shape:
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Peak tailing is more pronounced for basic compounds like many alkaloids. | Adjust the mobile phase pH to suppress the ionization of free silanol groups (e.g., pH 2.5-3.5 for a C18 column). Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol sites. Use a modern, high-purity, end-capped column to minimize available silanols. |
| Column Contamination/Void | All peaks in the chromatogram exhibit tailing, often accompanied by increased backpressure. A sudden physical shock to the column can create a void. | Back-flush the column to remove particulate matter from the inlet frit. Use appropriate sample preparation techniques (e.g., SPE, filtration) to prevent matrix components from contaminating the column. If a void is suspected, the column should be replaced. |
| Sample Overload | Peak shape deteriorates as the sample concentration increases. The peak may become broader and exhibit tailing. | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing or broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Sample Solvent Incompatibility | The peak shape is distorted (fronting or tailing). | The sample diluent should be as close in composition and strength to the mobile phase as possible. |
Experimental Protocols
Q3: Can you provide a standard protocol for the extraction and HPLC quantification of this compound from a plant matrix?
Yes. The following is a generalized protocol for the extraction and reversed-phase HPLC (RP-HPLC) analysis of this compound. This protocol should be optimized based on the specific plant matrix and available instrumentation.
1. Sample Preparation: Solid-Liquid Extraction
This procedure is designed to extract this compound from a dried, powdered plant material.
-
1.1. Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube.
-
1.2. Add 10 mL of an appropriate extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol). The choice of solvent should be optimized for this compound solubility.
-
1.3. Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
1.4. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.
-
1.5. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
1.6. Carefully decant the supernatant into a clean tube.
-
1.7. Repeat the extraction (steps 1.2-1.6) on the remaining plant material twice more, combining the supernatants.
-
1.8. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
1.9. Reconstitute the dried extract in 1.0 mL of the HPLC mobile phase.
-
1.10. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. HPLC System and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Note: This starting condition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of an this compound standard. A common starting wavelength for similar compounds is 254 nm.
3. Standard Preparation for Calibration
-
3.1. Primary Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
3.2. Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3.3. Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q4: I don't see any peaks, or the this compound peak is very small. What are the common causes?
This issue can be frustrating and may stem from several sources, from the sample itself to the detector.
-
No Sample Injected: Ensure the sample vial contains enough solution and the autosampler is functioning correctly. Check for a blocked syringe or sample loop.
-
Sample Degradation: this compound may be unstable under certain conditions (e.g., light, pH, temperature). Ensure samples are stored properly and analyze them promptly after preparation.
-
Incorrect Mobile Phase: Using the wrong mobile phase could cause the analyte to be irreversibly retained on the column or elute with the solvent front.
-
Detector Issues: Check that the detector lamp is on and functioning. Confirm that the chosen wavelength is appropriate for this compound and that the detector settings (e.g., sensitivity) are correct.
-
System Leak: A significant leak can prevent the sample from reaching the detector.
Q5: How do I select the optimal detection wavelength for this compound?
The choice of detection wavelength is critical for achieving maximum sensitivity and selectivity.
-
Use a Diode Array Detector (DAD/PDA): If available, inject a concentrated standard of this compound and acquire its full UV-Visible spectrum. The wavelength at the highest point of absorbance (λ-max) is typically chosen as it provides the best sensitivity.
-
Avoid High-Noise Regions: Wavelengths below 220 nm often exhibit high background noise from common HPLC solvents like methanol and acetonitrile.
-
Consider Selectivity: If matrix components interfere with the this compound peak at its λ-max, selecting a different, slightly less sensitive wavelength where the interferences do not absorb may improve the overall analysis.
Q6: My system backpressure is suddenly very high. What should I do?
High backpressure is a common problem that can damage the pump and column. It is almost always caused by a blockage in the system.
-
Isolate the Blockage: Work backward from the detector. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, continue removing components (e.g., injector, tubing) until the pressure drops, which will identify the clogged part.
-
Column Blockage: A blocked inlet frit is the most common cause. Try back-flushing the column (reversing its direction) to dislodge particulates. If this fails, the column may need to be replaced.
-
Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column can trap contaminants before they reach the more expensive analytical column.
References
Technical Support Center: Evonimine Quantification by HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Evonimine using High-Performance Liquid Chromatography (HPLC). The guides are presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide: Common HPLC Issues
This section addresses common chromatographic problems, their potential causes, and systematic solutions to resolve them.
Q1: My chromatogram shows inconsistent or drifting retention times for the this compound peak. What should I do?
Retention time (RT) shifts are a frequent issue in HPLC analysis.[1][2] Stable retention times are crucial for accurate peak identification and quantification.[3]
Troubleshooting Steps for Retention Time Shifts:
A systematic approach is essential to diagnose the root cause of RT variability.[4] The first step is to determine if the issue is related to the HPLC system (a physical problem) or the chromatography itself (a chemical problem).[3] This can often be diagnosed by checking the retention time of an unretained peak (t₀).
-
Variable t₀: If the retention time of the unretained peak is also shifting, the problem is likely related to the system hardware, particularly the pump or flow rate.
-
Constant t₀: If the unretained peak's retention time is stable, but the this compound peak is shifting, the issue is likely chemical or chromatographic in nature.
The following table summarizes common causes and solutions for retention time shifts.
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) | Quantitative Parameter to Check |
| Flow Rate Instability | All peaks, including the void volume marker (t₀), shift proportionally. Pressure fluctuations may be visible. | Check for leaks in the system, especially around fittings and pump seals. Ensure the mobile phase is properly degassed to remove air bubbles. Verify pump performance and check for faulty check valves. | Flow Rate, System Pressure |
| Mobile Phase Composition | Retention times drift over a series of runs, often in one direction. May affect peaks randomly if selectivity changes. | Prepare fresh mobile phase daily, ensuring accurate measurement of all components. Ensure solvents are miscible and thoroughly mixed. Use a buffer to maintain a stable pH, as small pH changes can significantly alter the retention of ionizable compounds. | Mobile Phase pH, Solvent Ratios |
| Column Equilibration | Retention times are unstable at the beginning of a run sequence and then stabilize. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. | Retention Time Stability Over Time |
| Temperature Fluctuations | Inconsistent retention times that may correlate with changes in ambient lab temperature. | Use a thermostatted column compartment to maintain a consistent column temperature. | Column Temperature |
| Column Degradation/Contamination | Gradual shift in retention time over the column's lifetime, often accompanied by increased backpressure and peak tailing. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column. | Column Backpressure, Peak Asymmetry |
Q2: The this compound peak in my chromatogram is tailing or showing poor shape. How can I improve it?
Peak tailing is a common issue that can compromise resolution and lead to inaccurate integration and quantification. It is often caused by unwanted interactions between the analyte and the stationary phase or by issues within the HPLC system.
Troubleshooting Steps for Poor Peak Shape:
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Peak tailing is more pronounced for basic compounds like many alkaloids. | Adjust the mobile phase pH to suppress the ionization of free silanol groups (e.g., pH 2.5-3.5 for a C18 column). Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol sites. Use a modern, high-purity, end-capped column to minimize available silanols. |
| Column Contamination/Void | All peaks in the chromatogram exhibit tailing, often accompanied by increased backpressure. A sudden physical shock to the column can create a void. | Back-flush the column to remove particulate matter from the inlet frit. Use appropriate sample preparation techniques (e.g., SPE, filtration) to prevent matrix components from contaminating the column. If a void is suspected, the column should be replaced. |
| Sample Overload | Peak shape deteriorates as the sample concentration increases. The peak may become broader and exhibit tailing. | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing or broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Sample Solvent Incompatibility | The peak shape is distorted (fronting or tailing). | The sample diluent should be as close in composition and strength to the mobile phase as possible. |
Experimental Protocols
Q3: Can you provide a standard protocol for the extraction and HPLC quantification of this compound from a plant matrix?
Yes. The following is a generalized protocol for the extraction and reversed-phase HPLC (RP-HPLC) analysis of this compound. This protocol should be optimized based on the specific plant matrix and available instrumentation.
1. Sample Preparation: Solid-Liquid Extraction
This procedure is designed to extract this compound from a dried, powdered plant material.
-
1.1. Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube.
-
1.2. Add 10 mL of an appropriate extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol). The choice of solvent should be optimized for this compound solubility.
-
1.3. Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
1.4. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.
-
1.5. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
1.6. Carefully decant the supernatant into a clean tube.
-
1.7. Repeat the extraction (steps 1.2-1.6) on the remaining plant material twice more, combining the supernatants.
-
1.8. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
1.9. Reconstitute the dried extract in 1.0 mL of the HPLC mobile phase.
-
1.10. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. HPLC System and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Note: This starting condition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of an this compound standard. A common starting wavelength for similar compounds is 254 nm.
3. Standard Preparation for Calibration
-
3.1. Primary Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
3.2. Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3.3. Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q4: I don't see any peaks, or the this compound peak is very small. What are the common causes?
This issue can be frustrating and may stem from several sources, from the sample itself to the detector.
-
No Sample Injected: Ensure the sample vial contains enough solution and the autosampler is functioning correctly. Check for a blocked syringe or sample loop.
-
Sample Degradation: this compound may be unstable under certain conditions (e.g., light, pH, temperature). Ensure samples are stored properly and analyze them promptly after preparation.
-
Incorrect Mobile Phase: Using the wrong mobile phase could cause the analyte to be irreversibly retained on the column or elute with the solvent front.
-
Detector Issues: Check that the detector lamp is on and functioning. Confirm that the chosen wavelength is appropriate for this compound and that the detector settings (e.g., sensitivity) are correct.
-
System Leak: A significant leak can prevent the sample from reaching the detector.
Q5: How do I select the optimal detection wavelength for this compound?
The choice of detection wavelength is critical for achieving maximum sensitivity and selectivity.
-
Use a Diode Array Detector (DAD/PDA): If available, inject a concentrated standard of this compound and acquire its full UV-Visible spectrum. The wavelength at the highest point of absorbance (λ-max) is typically chosen as it provides the best sensitivity.
-
Avoid High-Noise Regions: Wavelengths below 220 nm often exhibit high background noise from common HPLC solvents like methanol and acetonitrile.
-
Consider Selectivity: If matrix components interfere with the this compound peak at its λ-max, selecting a different, slightly less sensitive wavelength where the interferences do not absorb may improve the overall analysis.
Q6: My system backpressure is suddenly very high. What should I do?
High backpressure is a common problem that can damage the pump and column. It is almost always caused by a blockage in the system.
-
Isolate the Blockage: Work backward from the detector. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, continue removing components (e.g., injector, tubing) until the pressure drops, which will identify the clogged part.
-
Column Blockage: A blocked inlet frit is the most common cause. Try back-flushing the column (reversing its direction) to dislodge particulates. If this fails, the column may need to be replaced.
-
Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column can trap contaminants before they reach the more expensive analytical column.
References
Technical Support Center: Evonimine Quantification by HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Evonimine using High-Performance Liquid Chromatography (HPLC). The guides are presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide: Common HPLC Issues
This section addresses common chromatographic problems, their potential causes, and systematic solutions to resolve them.
Q1: My chromatogram shows inconsistent or drifting retention times for the this compound peak. What should I do?
Retention time (RT) shifts are a frequent issue in HPLC analysis.[1][2] Stable retention times are crucial for accurate peak identification and quantification.[3]
Troubleshooting Steps for Retention Time Shifts:
A systematic approach is essential to diagnose the root cause of RT variability.[4] The first step is to determine if the issue is related to the HPLC system (a physical problem) or the chromatography itself (a chemical problem).[3] This can often be diagnosed by checking the retention time of an unretained peak (t₀).
-
Variable t₀: If the retention time of the unretained peak is also shifting, the problem is likely related to the system hardware, particularly the pump or flow rate.
-
Constant t₀: If the unretained peak's retention time is stable, but the this compound peak is shifting, the issue is likely chemical or chromatographic in nature.
The following table summarizes common causes and solutions for retention time shifts.
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) | Quantitative Parameter to Check |
| Flow Rate Instability | All peaks, including the void volume marker (t₀), shift proportionally. Pressure fluctuations may be visible. | Check for leaks in the system, especially around fittings and pump seals. Ensure the mobile phase is properly degassed to remove air bubbles. Verify pump performance and check for faulty check valves. | Flow Rate, System Pressure |
| Mobile Phase Composition | Retention times drift over a series of runs, often in one direction. May affect peaks randomly if selectivity changes. | Prepare fresh mobile phase daily, ensuring accurate measurement of all components. Ensure solvents are miscible and thoroughly mixed. Use a buffer to maintain a stable pH, as small pH changes can significantly alter the retention of ionizable compounds. | Mobile Phase pH, Solvent Ratios |
| Column Equilibration | Retention times are unstable at the beginning of a run sequence and then stabilize. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. | Retention Time Stability Over Time |
| Temperature Fluctuations | Inconsistent retention times that may correlate with changes in ambient lab temperature. | Use a thermostatted column compartment to maintain a consistent column temperature. | Column Temperature |
| Column Degradation/Contamination | Gradual shift in retention time over the column's lifetime, often accompanied by increased backpressure and peak tailing. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column. | Column Backpressure, Peak Asymmetry |
Q2: The this compound peak in my chromatogram is tailing or showing poor shape. How can I improve it?
Peak tailing is a common issue that can compromise resolution and lead to inaccurate integration and quantification. It is often caused by unwanted interactions between the analyte and the stationary phase or by issues within the HPLC system.
Troubleshooting Steps for Poor Peak Shape:
| Potential Cause | Observation / Diagnosis | Recommended Solution(s) |
| Secondary Silanol Interactions | Peak tailing is more pronounced for basic compounds like many alkaloids. | Adjust the mobile phase pH to suppress the ionization of free silanol groups (e.g., pH 2.5-3.5 for a C18 column). Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol sites. Use a modern, high-purity, end-capped column to minimize available silanols. |
| Column Contamination/Void | All peaks in the chromatogram exhibit tailing, often accompanied by increased backpressure. A sudden physical shock to the column can create a void. | Back-flush the column to remove particulate matter from the inlet frit. Use appropriate sample preparation techniques (e.g., SPE, filtration) to prevent matrix components from contaminating the column. If a void is suspected, the column should be replaced. |
| Sample Overload | Peak shape deteriorates as the sample concentration increases. The peak may become broader and exhibit tailing. | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing or broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Sample Solvent Incompatibility | The peak shape is distorted (fronting or tailing). | The sample diluent should be as close in composition and strength to the mobile phase as possible. |
Experimental Protocols
Q3: Can you provide a standard protocol for the extraction and HPLC quantification of this compound from a plant matrix?
Yes. The following is a generalized protocol for the extraction and reversed-phase HPLC (RP-HPLC) analysis of this compound. This protocol should be optimized based on the specific plant matrix and available instrumentation.
1. Sample Preparation: Solid-Liquid Extraction
This procedure is designed to extract this compound from a dried, powdered plant material.
-
1.1. Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube.
-
1.2. Add 10 mL of an appropriate extraction solvent (e.g., 80% methanol or 80% ethanol). The choice of solvent should be optimized for this compound solubility.
-
1.3. Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
1.4. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.
-
1.5. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
1.6. Carefully decant the supernatant into a clean tube.
-
1.7. Repeat the extraction (steps 1.2-1.6) on the remaining plant material twice more, combining the supernatants.
-
1.8. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
1.9. Reconstitute the dried extract in 1.0 mL of the HPLC mobile phase.
-
1.10. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. HPLC System and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Note: This starting condition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of an this compound standard. A common starting wavelength for similar compounds is 254 nm.
3. Standard Preparation for Calibration
-
3.1. Primary Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
3.2. Working Standards: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3.3. Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q4: I don't see any peaks, or the this compound peak is very small. What are the common causes?
This issue can be frustrating and may stem from several sources, from the sample itself to the detector.
-
No Sample Injected: Ensure the sample vial contains enough solution and the autosampler is functioning correctly. Check for a blocked syringe or sample loop.
-
Sample Degradation: this compound may be unstable under certain conditions (e.g., light, pH, temperature). Ensure samples are stored properly and analyze them promptly after preparation.
-
Incorrect Mobile Phase: Using the wrong mobile phase could cause the analyte to be irreversibly retained on the column or elute with the solvent front.
-
Detector Issues: Check that the detector lamp is on and functioning. Confirm that the chosen wavelength is appropriate for this compound and that the detector settings (e.g., sensitivity) are correct.
-
System Leak: A significant leak can prevent the sample from reaching the detector.
Q5: How do I select the optimal detection wavelength for this compound?
The choice of detection wavelength is critical for achieving maximum sensitivity and selectivity.
-
Use a Diode Array Detector (DAD/PDA): If available, inject a concentrated standard of this compound and acquire its full UV-Visible spectrum. The wavelength at the highest point of absorbance (λ-max) is typically chosen as it provides the best sensitivity.
-
Avoid High-Noise Regions: Wavelengths below 220 nm often exhibit high background noise from common HPLC solvents like methanol and acetonitrile.
-
Consider Selectivity: If matrix components interfere with the this compound peak at its λ-max, selecting a different, slightly less sensitive wavelength where the interferences do not absorb may improve the overall analysis.
Q6: My system backpressure is suddenly very high. What should I do?
High backpressure is a common problem that can damage the pump and column. It is almost always caused by a blockage in the system.
-
Isolate the Blockage: Work backward from the detector. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, continue removing components (e.g., injector, tubing) until the pressure drops, which will identify the clogged part.
-
Column Blockage: A blocked inlet frit is the most common cause. Try back-flushing the column (reversing its direction) to dislodge particulates. If this fails, the column may need to be replaced.
-
Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column can trap contaminants before they reach the more expensive analytical column.
References
Technical Support Center: Optimizing Evonimine Insecticidal Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and troubleshooting experimental assays for Evonimine, a promising natural product-based insecticide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential mode of action?
A1: this compound is a sesquiterpenoid alkaloid, a class of natural products known for their diverse biological activities.[1] this compound itself has demonstrated anti-feeding properties against the lepidopteran pest Spodoptera littoralis.[2] While its precise molecular target is an active area of research, many alkaloids exert their insecticidal effects by acting as neurotoxins or by disrupting insect growth and development.[3][4] Some alkaloids, for instance, are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[3]
Q2: Which insect species is this compound known to be effective against?
A2: Published research has shown this compound to have anti-feeding activity against the Egyptian cotton leafworm, Spodoptera littoralis. A closely related compound, Evonine, has shown lethal effects against the Oriental armyworm, Mythimna separata. This suggests that the insecticidal spectrum of this compound may include various lepidopteran pests.
Q3: How should I prepare this compound solutions for bioassays?
A3: this compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone (B3395972), chloroform, dichloromethane, and DMSO. For most bioassays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent (e.g., acetone) and then make serial dilutions to the desired test concentrations. Always run a solvent-only control to ensure that the solvent itself is not contributing to insect mortality.
Q4: What are the critical parameters to consider when designing a dose-response assay?
A4: A successful dose-response assay requires careful control of several variables:
-
Insect Stage and Age: Use insects of a consistent age and developmental stage, as susceptibility to insecticides can vary significantly between instars and life stages.
-
Environmental Conditions: Maintain constant temperature, humidity, and photoperiod throughout the experiment, as fluctuations can stress the insects and affect their response.
-
Application Method: The method of application (e.g., topical, diet incorporation, contact) will significantly influence the results. Choose a method that reflects the likely mode of action and potential field application of the insecticide.
-
Concentration Range: Select a range of concentrations that are expected to produce between 0% and 100% mortality to accurately determine the LC50 or LD50. This may require preliminary range-finding experiments.
-
Replication: Use a sufficient number of replicates and insects per replicate to ensure the statistical validity of your results.
Q5: How do I interpret the results of my insecticidal assay (e.g., LC50, LD50)?
A5: The results of a dose-response assay are typically analyzed using probit or logit analysis to determine the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50).
-
LC50 (Lethal Concentration 50): The concentration of an insecticide in the environment (e.g., in the diet) that is lethal to 50% of the test population.
-
LD50 (Lethal Dose 50): The dose of an insecticide per unit of body weight that is lethal to 50% of the test population. Lower LC50 or LD50 values indicate higher toxicity of the compound. These values are crucial for comparing the potency of different insecticides and for determining appropriate application rates.
Troubleshooting Guides
Problem 1: I am observing high mortality in my control group.
-
Possible Cause: The solvent used to dissolve this compound may be toxic to the insects.
-
Solution: Ensure the solvent has completely evaporated before introducing the insects. Always include a solvent-only control group to quantify any mortality caused by the solvent.
-
-
Possible Cause: The experimental conditions (e.g., temperature, humidity) may be stressful for the insects.
-
Solution: Verify that your experimental conditions are optimal for the specific insect species you are testing. Ensure proper ventilation and avoid overcrowding.
-
-
Possible Cause: The insects may be unhealthy or injured.
-
Solution: Use only healthy, active insects for your assays. Discard any individuals that appear lethargic or abnormal.
-
Problem 2: My results show lower than expected mortality, even at high concentrations of this compound.
-
Possible Cause: The this compound stock solution may have degraded.
-
Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, protect them from light and store at an appropriate temperature (e.g., -20°C) to minimize degradation.
-
-
Possible Cause: The chosen application method may not be suitable for this compound.
-
Solution: If a contact assay yields poor results, consider an oral toxicity assay (e.g., diet incorporation) or a feeding deterrence assay, especially given this compound's known anti-feedant properties.
-
-
Possible Cause: The insect population may have some level of resistance.
-
Solution: If possible, use a known susceptible laboratory strain of the insect for comparison.
-
Problem 3: I am seeing high variability in my results between replicates.
-
Possible Cause: Inconsistent application of the insecticide.
-
Solution: For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For diet incorporation assays, ensure the this compound is thoroughly and evenly mixed into the diet.
-
-
Possible Cause: Variation in the age, size, or health of the insects.
-
Solution: Use a synchronized cohort of insects to minimize variability. Select individuals of a uniform size and developmental stage for your experiments.
-
-
Possible Cause: Genetic variability within the insect population.
-
Solution: High genetic diversity can lead to varied responses to an insecticide. While this can be a limitation, ensuring a large enough sample size can help to mitigate this variability in the overall analysis.
-
Problem 4: this compound is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Try a different solvent in which this compound has higher solubility (e.g., DMSO instead of acetone). Alternatively, gently warming the solution or using sonication may aid in dissolution. Be cautious with heating as it may degrade the compound.
-
-
Possible Cause: The purity of the this compound sample may be low, with insoluble impurities.
-
Solution: Ensure you are using a high-purity standard of this compound. If using a crude extract, some insolubility is expected. In this case, after attempting to dissolve the extract, centrifuge the solution and use the supernatant for your assay, noting the potential for concentration inaccuracies.
-
Quantitative Data Presentation
The following tables present hypothetical data to illustrate how to summarize the insecticidal activity of this compound. Researchers should generate their own data through rigorous experimentation.
Table 1: Hypothetical Lethal Concentration (LC50) and Lethal Dose (LD50) Values for this compound against Two Lepidopteran Pests.
| Insect Species | Assay Type | Parameter | Value (95% Confidence Interval) |
| Spodoptera littoralis | Diet Incorporation | LC50 (µg/g diet) | 15.5 (12.8 - 18.2) |
| Spodoptera littoralis | Topical Application | LD50 (µg/g larva) | 8.2 (6.9 - 9.5) |
| Mythimna separata | Diet Incorporation | LC50 (µg/g diet) | 20.1 (17.5 - 22.7) |
| Mythimna separata | Topical Application | LD50 (µg/g larva) | 11.4 (9.8 - 13.0) |
Table 2: Hypothetical Anti-feedant Activity of this compound against Spodoptera littoralis Larvae (Leaf Disc No-Choice Assay).
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SD | Antifeedant Index (%) |
| Control (Solvent only) | 125.4 ± 10.2 | 0 |
| 1.0 | 98.6 ± 8.5 | 21.4 |
| 5.0 | 55.2 ± 6.1 | 56.0 |
| 10.0 | 20.7 ± 4.3 | 83.5 |
| 25.0 | 5.1 ± 2.0 | 95.9 |
Experimental Protocols
1. Rearing of Spodoptera littoralis
-
Source: Obtain egg masses from a reliable supplier or a laboratory colony.
-
Housing: Keep egg masses in well-ventilated containers until hatching. Rear larvae in plastic containers with fresh castor bean (Ricinus communis) leaves provided daily.
-
Pupation: Provide a substrate of sterilized soil or sawdust for late-instar larvae to pupate.
-
Adults: House emerged adults in cages and provide a 10% honey or sucrose (B13894) solution for feeding. Provide a suitable substrate (e.g., paper towels or host plant leaves) for oviposition.
-
Conditions: Maintain the colony at approximately 25 ± 2°C, 65-75% relative humidity, and a 14:10 (light:dark) photoperiod.
2. Topical Application Bioassay (for LD50 Determination)
-
Preparation: Prepare a stock solution of this compound in acetone. Make a series of 5-7 serial dilutions.
-
Insect Selection: Select healthy, uniform-sized 3rd or 4th instar larvae. Weigh each larva.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each larva.
-
Control: Treat a control group with 1 µL of acetone only.
-
Incubation: Place each treated larva in an individual petri dish with a piece of artificial diet or a host plant leaf. Maintain under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Analyze the data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
3. Diet Incorporation Bioassay (for LC50 Determination)
-
Preparation: Prepare a series of this compound solutions in a suitable solvent.
-
Diet Mixing: Prepare the artificial diet for the target insect. While the diet is still liquid and has cooled to a safe temperature, add a known volume of the this compound solution to achieve the desired final concentration. Mix thoroughly to ensure even distribution.
-
Control: Prepare a control diet containing the same amount of solvent used in the treatment diets.
-
Dispensing: Dispense the treated and control diets into the wells of a multi-well plate or small cups.
-
Infestation: Place one larva of a specific instar into each well or cup.
-
Incubation: Seal the containers to prevent escape and desiccation, and incubate under controlled environmental conditions.
-
Mortality Assessment: Record mortality after a set period, typically 5-7 days.
-
Data Analysis: Use probit analysis to determine the LC50 value and its 95% confidence intervals.
4. Leaf Disc No-Choice Anti-feedant Assay
-
Preparation: Prepare a range of this compound concentrations in a solvent like acetone.
-
Leaf Disc Treatment: Cut leaf discs of a uniform size from a suitable host plant (e.g., castor bean for S. littoralis) using a cork borer. Dip each disc into a test solution for a few seconds.
-
Control: Dip control discs in the solvent only.
-
Drying: Allow the solvent to evaporate completely from the leaf discs at room temperature.
-
Assay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a single, pre-starved (for ~4 hours) larva into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment for 24 hours.
-
Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc that has been consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Visualizations
Caption: Experimental workflow for determining this compound's insecticidal activity.
Caption: Troubleshooting decision tree for insecticidal bioassays.
Caption: Hypothetical signaling pathway for this compound as an AChE inhibitor.
References
Technical Support Center: Optimizing Evonimine Insecticidal Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and troubleshooting experimental assays for Evonimine, a promising natural product-based insecticide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential mode of action?
A1: this compound is a sesquiterpenoid alkaloid, a class of natural products known for their diverse biological activities.[1] this compound itself has demonstrated anti-feeding properties against the lepidopteran pest Spodoptera littoralis.[2] While its precise molecular target is an active area of research, many alkaloids exert their insecticidal effects by acting as neurotoxins or by disrupting insect growth and development.[3][4] Some alkaloids, for instance, are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[3]
Q2: Which insect species is this compound known to be effective against?
A2: Published research has shown this compound to have anti-feeding activity against the Egyptian cotton leafworm, Spodoptera littoralis. A closely related compound, Evonine, has shown lethal effects against the Oriental armyworm, Mythimna separata. This suggests that the insecticidal spectrum of this compound may include various lepidopteran pests.
Q3: How should I prepare this compound solutions for bioassays?
A3: this compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone (B3395972), chloroform, dichloromethane, and DMSO. For most bioassays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent (e.g., acetone) and then make serial dilutions to the desired test concentrations. Always run a solvent-only control to ensure that the solvent itself is not contributing to insect mortality.
Q4: What are the critical parameters to consider when designing a dose-response assay?
A4: A successful dose-response assay requires careful control of several variables:
-
Insect Stage and Age: Use insects of a consistent age and developmental stage, as susceptibility to insecticides can vary significantly between instars and life stages.
-
Environmental Conditions: Maintain constant temperature, humidity, and photoperiod throughout the experiment, as fluctuations can stress the insects and affect their response.
-
Application Method: The method of application (e.g., topical, diet incorporation, contact) will significantly influence the results. Choose a method that reflects the likely mode of action and potential field application of the insecticide.
-
Concentration Range: Select a range of concentrations that are expected to produce between 0% and 100% mortality to accurately determine the LC50 or LD50. This may require preliminary range-finding experiments.
-
Replication: Use a sufficient number of replicates and insects per replicate to ensure the statistical validity of your results.
Q5: How do I interpret the results of my insecticidal assay (e.g., LC50, LD50)?
A5: The results of a dose-response assay are typically analyzed using probit or logit analysis to determine the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50).
-
LC50 (Lethal Concentration 50): The concentration of an insecticide in the environment (e.g., in the diet) that is lethal to 50% of the test population.
-
LD50 (Lethal Dose 50): The dose of an insecticide per unit of body weight that is lethal to 50% of the test population. Lower LC50 or LD50 values indicate higher toxicity of the compound. These values are crucial for comparing the potency of different insecticides and for determining appropriate application rates.
Troubleshooting Guides
Problem 1: I am observing high mortality in my control group.
-
Possible Cause: The solvent used to dissolve this compound may be toxic to the insects.
-
Solution: Ensure the solvent has completely evaporated before introducing the insects. Always include a solvent-only control group to quantify any mortality caused by the solvent.
-
-
Possible Cause: The experimental conditions (e.g., temperature, humidity) may be stressful for the insects.
-
Solution: Verify that your experimental conditions are optimal for the specific insect species you are testing. Ensure proper ventilation and avoid overcrowding.
-
-
Possible Cause: The insects may be unhealthy or injured.
-
Solution: Use only healthy, active insects for your assays. Discard any individuals that appear lethargic or abnormal.
-
Problem 2: My results show lower than expected mortality, even at high concentrations of this compound.
-
Possible Cause: The this compound stock solution may have degraded.
-
Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, protect them from light and store at an appropriate temperature (e.g., -20°C) to minimize degradation.
-
-
Possible Cause: The chosen application method may not be suitable for this compound.
-
Solution: If a contact assay yields poor results, consider an oral toxicity assay (e.g., diet incorporation) or a feeding deterrence assay, especially given this compound's known anti-feedant properties.
-
-
Possible Cause: The insect population may have some level of resistance.
-
Solution: If possible, use a known susceptible laboratory strain of the insect for comparison.
-
Problem 3: I am seeing high variability in my results between replicates.
-
Possible Cause: Inconsistent application of the insecticide.
-
Solution: For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For diet incorporation assays, ensure the this compound is thoroughly and evenly mixed into the diet.
-
-
Possible Cause: Variation in the age, size, or health of the insects.
-
Solution: Use a synchronized cohort of insects to minimize variability. Select individuals of a uniform size and developmental stage for your experiments.
-
-
Possible Cause: Genetic variability within the insect population.
-
Solution: High genetic diversity can lead to varied responses to an insecticide. While this can be a limitation, ensuring a large enough sample size can help to mitigate this variability in the overall analysis.
-
Problem 4: this compound is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Try a different solvent in which this compound has higher solubility (e.g., DMSO instead of acetone). Alternatively, gently warming the solution or using sonication may aid in dissolution. Be cautious with heating as it may degrade the compound.
-
-
Possible Cause: The purity of the this compound sample may be low, with insoluble impurities.
-
Solution: Ensure you are using a high-purity standard of this compound. If using a crude extract, some insolubility is expected. In this case, after attempting to dissolve the extract, centrifuge the solution and use the supernatant for your assay, noting the potential for concentration inaccuracies.
-
Quantitative Data Presentation
The following tables present hypothetical data to illustrate how to summarize the insecticidal activity of this compound. Researchers should generate their own data through rigorous experimentation.
Table 1: Hypothetical Lethal Concentration (LC50) and Lethal Dose (LD50) Values for this compound against Two Lepidopteran Pests.
| Insect Species | Assay Type | Parameter | Value (95% Confidence Interval) |
| Spodoptera littoralis | Diet Incorporation | LC50 (µg/g diet) | 15.5 (12.8 - 18.2) |
| Spodoptera littoralis | Topical Application | LD50 (µg/g larva) | 8.2 (6.9 - 9.5) |
| Mythimna separata | Diet Incorporation | LC50 (µg/g diet) | 20.1 (17.5 - 22.7) |
| Mythimna separata | Topical Application | LD50 (µg/g larva) | 11.4 (9.8 - 13.0) |
Table 2: Hypothetical Anti-feedant Activity of this compound against Spodoptera littoralis Larvae (Leaf Disc No-Choice Assay).
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SD | Antifeedant Index (%) |
| Control (Solvent only) | 125.4 ± 10.2 | 0 |
| 1.0 | 98.6 ± 8.5 | 21.4 |
| 5.0 | 55.2 ± 6.1 | 56.0 |
| 10.0 | 20.7 ± 4.3 | 83.5 |
| 25.0 | 5.1 ± 2.0 | 95.9 |
Experimental Protocols
1. Rearing of Spodoptera littoralis
-
Source: Obtain egg masses from a reliable supplier or a laboratory colony.
-
Housing: Keep egg masses in well-ventilated containers until hatching. Rear larvae in plastic containers with fresh castor bean (Ricinus communis) leaves provided daily.
-
Pupation: Provide a substrate of sterilized soil or sawdust for late-instar larvae to pupate.
-
Adults: House emerged adults in cages and provide a 10% honey or sucrose (B13894) solution for feeding. Provide a suitable substrate (e.g., paper towels or host plant leaves) for oviposition.
-
Conditions: Maintain the colony at approximately 25 ± 2°C, 65-75% relative humidity, and a 14:10 (light:dark) photoperiod.
2. Topical Application Bioassay (for LD50 Determination)
-
Preparation: Prepare a stock solution of this compound in acetone. Make a series of 5-7 serial dilutions.
-
Insect Selection: Select healthy, uniform-sized 3rd or 4th instar larvae. Weigh each larva.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each larva.
-
Control: Treat a control group with 1 µL of acetone only.
-
Incubation: Place each treated larva in an individual petri dish with a piece of artificial diet or a host plant leaf. Maintain under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Analyze the data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
3. Diet Incorporation Bioassay (for LC50 Determination)
-
Preparation: Prepare a series of this compound solutions in a suitable solvent.
-
Diet Mixing: Prepare the artificial diet for the target insect. While the diet is still liquid and has cooled to a safe temperature, add a known volume of the this compound solution to achieve the desired final concentration. Mix thoroughly to ensure even distribution.
-
Control: Prepare a control diet containing the same amount of solvent used in the treatment diets.
-
Dispensing: Dispense the treated and control diets into the wells of a multi-well plate or small cups.
-
Infestation: Place one larva of a specific instar into each well or cup.
-
Incubation: Seal the containers to prevent escape and desiccation, and incubate under controlled environmental conditions.
-
Mortality Assessment: Record mortality after a set period, typically 5-7 days.
-
Data Analysis: Use probit analysis to determine the LC50 value and its 95% confidence intervals.
4. Leaf Disc No-Choice Anti-feedant Assay
-
Preparation: Prepare a range of this compound concentrations in a solvent like acetone.
-
Leaf Disc Treatment: Cut leaf discs of a uniform size from a suitable host plant (e.g., castor bean for S. littoralis) using a cork borer. Dip each disc into a test solution for a few seconds.
-
Control: Dip control discs in the solvent only.
-
Drying: Allow the solvent to evaporate completely from the leaf discs at room temperature.
-
Assay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a single, pre-starved (for ~4 hours) larva into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment for 24 hours.
-
Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc that has been consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Visualizations
Caption: Experimental workflow for determining this compound's insecticidal activity.
Caption: Troubleshooting decision tree for insecticidal bioassays.
Caption: Hypothetical signaling pathway for this compound as an AChE inhibitor.
References
Technical Support Center: Optimizing Evonimine Insecticidal Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosage and troubleshooting experimental assays for Evonimine, a promising natural product-based insecticide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential mode of action?
A1: this compound is a sesquiterpenoid alkaloid, a class of natural products known for their diverse biological activities.[1] this compound itself has demonstrated anti-feeding properties against the lepidopteran pest Spodoptera littoralis.[2] While its precise molecular target is an active area of research, many alkaloids exert their insecticidal effects by acting as neurotoxins or by disrupting insect growth and development.[3][4] Some alkaloids, for instance, are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[3]
Q2: Which insect species is this compound known to be effective against?
A2: Published research has shown this compound to have anti-feeding activity against the Egyptian cotton leafworm, Spodoptera littoralis. A closely related compound, Evonine, has shown lethal effects against the Oriental armyworm, Mythimna separata. This suggests that the insecticidal spectrum of this compound may include various lepidopteran pests.
Q3: How should I prepare this compound solutions for bioassays?
A3: this compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone, chloroform, dichloromethane, and DMSO. For most bioassays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent (e.g., acetone) and then make serial dilutions to the desired test concentrations. Always run a solvent-only control to ensure that the solvent itself is not contributing to insect mortality.
Q4: What are the critical parameters to consider when designing a dose-response assay?
A4: A successful dose-response assay requires careful control of several variables:
-
Insect Stage and Age: Use insects of a consistent age and developmental stage, as susceptibility to insecticides can vary significantly between instars and life stages.
-
Environmental Conditions: Maintain constant temperature, humidity, and photoperiod throughout the experiment, as fluctuations can stress the insects and affect their response.
-
Application Method: The method of application (e.g., topical, diet incorporation, contact) will significantly influence the results. Choose a method that reflects the likely mode of action and potential field application of the insecticide.
-
Concentration Range: Select a range of concentrations that are expected to produce between 0% and 100% mortality to accurately determine the LC50 or LD50. This may require preliminary range-finding experiments.
-
Replication: Use a sufficient number of replicates and insects per replicate to ensure the statistical validity of your results.
Q5: How do I interpret the results of my insecticidal assay (e.g., LC50, LD50)?
A5: The results of a dose-response assay are typically analyzed using probit or logit analysis to determine the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50).
-
LC50 (Lethal Concentration 50): The concentration of an insecticide in the environment (e.g., in the diet) that is lethal to 50% of the test population.
-
LD50 (Lethal Dose 50): The dose of an insecticide per unit of body weight that is lethal to 50% of the test population. Lower LC50 or LD50 values indicate higher toxicity of the compound. These values are crucial for comparing the potency of different insecticides and for determining appropriate application rates.
Troubleshooting Guides
Problem 1: I am observing high mortality in my control group.
-
Possible Cause: The solvent used to dissolve this compound may be toxic to the insects.
-
Solution: Ensure the solvent has completely evaporated before introducing the insects. Always include a solvent-only control group to quantify any mortality caused by the solvent.
-
-
Possible Cause: The experimental conditions (e.g., temperature, humidity) may be stressful for the insects.
-
Solution: Verify that your experimental conditions are optimal for the specific insect species you are testing. Ensure proper ventilation and avoid overcrowding.
-
-
Possible Cause: The insects may be unhealthy or injured.
-
Solution: Use only healthy, active insects for your assays. Discard any individuals that appear lethargic or abnormal.
-
Problem 2: My results show lower than expected mortality, even at high concentrations of this compound.
-
Possible Cause: The this compound stock solution may have degraded.
-
Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, protect them from light and store at an appropriate temperature (e.g., -20°C) to minimize degradation.
-
-
Possible Cause: The chosen application method may not be suitable for this compound.
-
Solution: If a contact assay yields poor results, consider an oral toxicity assay (e.g., diet incorporation) or a feeding deterrence assay, especially given this compound's known anti-feedant properties.
-
-
Possible Cause: The insect population may have some level of resistance.
-
Solution: If possible, use a known susceptible laboratory strain of the insect for comparison.
-
Problem 3: I am seeing high variability in my results between replicates.
-
Possible Cause: Inconsistent application of the insecticide.
-
Solution: For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For diet incorporation assays, ensure the this compound is thoroughly and evenly mixed into the diet.
-
-
Possible Cause: Variation in the age, size, or health of the insects.
-
Solution: Use a synchronized cohort of insects to minimize variability. Select individuals of a uniform size and developmental stage for your experiments.
-
-
Possible Cause: Genetic variability within the insect population.
-
Solution: High genetic diversity can lead to varied responses to an insecticide. While this can be a limitation, ensuring a large enough sample size can help to mitigate this variability in the overall analysis.
-
Problem 4: this compound is not dissolving properly in my chosen solvent.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Try a different solvent in which this compound has higher solubility (e.g., DMSO instead of acetone). Alternatively, gently warming the solution or using sonication may aid in dissolution. Be cautious with heating as it may degrade the compound.
-
-
Possible Cause: The purity of the this compound sample may be low, with insoluble impurities.
-
Solution: Ensure you are using a high-purity standard of this compound. If using a crude extract, some insolubility is expected. In this case, after attempting to dissolve the extract, centrifuge the solution and use the supernatant for your assay, noting the potential for concentration inaccuracies.
-
Quantitative Data Presentation
The following tables present hypothetical data to illustrate how to summarize the insecticidal activity of this compound. Researchers should generate their own data through rigorous experimentation.
Table 1: Hypothetical Lethal Concentration (LC50) and Lethal Dose (LD50) Values for this compound against Two Lepidopteran Pests.
| Insect Species | Assay Type | Parameter | Value (95% Confidence Interval) |
| Spodoptera littoralis | Diet Incorporation | LC50 (µg/g diet) | 15.5 (12.8 - 18.2) |
| Spodoptera littoralis | Topical Application | LD50 (µg/g larva) | 8.2 (6.9 - 9.5) |
| Mythimna separata | Diet Incorporation | LC50 (µg/g diet) | 20.1 (17.5 - 22.7) |
| Mythimna separata | Topical Application | LD50 (µg/g larva) | 11.4 (9.8 - 13.0) |
Table 2: Hypothetical Anti-feedant Activity of this compound against Spodoptera littoralis Larvae (Leaf Disc No-Choice Assay).
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SD | Antifeedant Index (%) |
| Control (Solvent only) | 125.4 ± 10.2 | 0 |
| 1.0 | 98.6 ± 8.5 | 21.4 |
| 5.0 | 55.2 ± 6.1 | 56.0 |
| 10.0 | 20.7 ± 4.3 | 83.5 |
| 25.0 | 5.1 ± 2.0 | 95.9 |
Experimental Protocols
1. Rearing of Spodoptera littoralis
-
Source: Obtain egg masses from a reliable supplier or a laboratory colony.
-
Housing: Keep egg masses in well-ventilated containers until hatching. Rear larvae in plastic containers with fresh castor bean (Ricinus communis) leaves provided daily.
-
Pupation: Provide a substrate of sterilized soil or sawdust for late-instar larvae to pupate.
-
Adults: House emerged adults in cages and provide a 10% honey or sucrose solution for feeding. Provide a suitable substrate (e.g., paper towels or host plant leaves) for oviposition.
-
Conditions: Maintain the colony at approximately 25 ± 2°C, 65-75% relative humidity, and a 14:10 (light:dark) photoperiod.
2. Topical Application Bioassay (for LD50 Determination)
-
Preparation: Prepare a stock solution of this compound in acetone. Make a series of 5-7 serial dilutions.
-
Insect Selection: Select healthy, uniform-sized 3rd or 4th instar larvae. Weigh each larva.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each larva.
-
Control: Treat a control group with 1 µL of acetone only.
-
Incubation: Place each treated larva in an individual petri dish with a piece of artificial diet or a host plant leaf. Maintain under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Analyze the data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
3. Diet Incorporation Bioassay (for LC50 Determination)
-
Preparation: Prepare a series of this compound solutions in a suitable solvent.
-
Diet Mixing: Prepare the artificial diet for the target insect. While the diet is still liquid and has cooled to a safe temperature, add a known volume of the this compound solution to achieve the desired final concentration. Mix thoroughly to ensure even distribution.
-
Control: Prepare a control diet containing the same amount of solvent used in the treatment diets.
-
Dispensing: Dispense the treated and control diets into the wells of a multi-well plate or small cups.
-
Infestation: Place one larva of a specific instar into each well or cup.
-
Incubation: Seal the containers to prevent escape and desiccation, and incubate under controlled environmental conditions.
-
Mortality Assessment: Record mortality after a set period, typically 5-7 days.
-
Data Analysis: Use probit analysis to determine the LC50 value and its 95% confidence intervals.
4. Leaf Disc No-Choice Anti-feedant Assay
-
Preparation: Prepare a range of this compound concentrations in a solvent like acetone.
-
Leaf Disc Treatment: Cut leaf discs of a uniform size from a suitable host plant (e.g., castor bean for S. littoralis) using a cork borer. Dip each disc into a test solution for a few seconds.
-
Control: Dip control discs in the solvent only.
-
Drying: Allow the solvent to evaporate completely from the leaf discs at room temperature.
-
Assay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a single, pre-starved (for ~4 hours) larva into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment for 24 hours.
-
Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc that has been consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Visualizations
Caption: Experimental workflow for determining this compound's insecticidal activity.
Caption: Troubleshooting decision tree for insecticidal bioassays.
Caption: Hypothetical signaling pathway for this compound as an AChE inhibitor.
References
Preventing degradation of Evonimine during extraction
Welcome to the Technical Support Center for Evonimine Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and purification processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting stability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii. It is a colorless crystalline solid with low solubility in water but good solubility in organic solvents. The complex structure of this compound, containing ester linkages and a pyridine ring, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to reduced yield and the formation of impurities, complicating purification and potentially altering the biological activity of the final compound.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors leading to the degradation of alkaloids like this compound during extraction include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, which are present in the structure of many complex alkaloids.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly in the presence of acidic or basic solvents.[2]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation in light-sensitive compounds.[3]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of susceptible functional groups within the molecule.[4]
Q3: What are the visual or analytical indicators of this compound degradation?
Degradation of this compound can be indicated by:
-
Color Change: A change in the color of the extract, such as turning brown, can be a visual clue of degradation, often due to oxidation.
-
Low Yield: A significantly lower than expected yield of the purified compound can indicate that degradation has occurred during the extraction process.
-
Additional Spots/Peaks: When analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of extra spots or peaks that are not present in a carefully prepared standard suggests the formation of degradation products.
Q4: How can I minimize this compound degradation during the initial extraction from plant material?
To minimize degradation during the initial extraction:
-
Use High-Quality Plant Material: Start with properly dried and stored plant material to minimize the presence of degradative enzymes.
-
Optimize Solvent Choice: Use high-purity, degassed solvents to reduce oxidative degradation. Alcohols like ethanol (B145695) are commonly used for alkaloid extraction.
-
Control Temperature: If using heat, employ the lowest effective temperature and minimize the duration of heating.
-
Work in an Inert Atmosphere: Whenever possible, perform extractions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.
II. Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Extraction: The solvent system or extraction time may be insufficient to fully extract the compound. | - Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective.- Increase the extraction time or the number of extraction cycles. |
| Degradation during Extraction: this compound may be degrading due to harsh conditions. | - Review the extraction protocol for potential stressors (high temperature, extreme pH, light exposure).- Implement protective measures as outlined in the FAQs. | |
| Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | - Grind the plant material to a finer, uniform powder. | |
| Extract is Darkening or Changing Color | Oxidation: Phenolic compounds and other components in the crude extract are oxidizing upon exposure to air. | - Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.- Work under an inert atmosphere and use degassed solvents. |
| pH-Induced Degradation: The pH of the extraction medium may be causing degradation. | - Buffer the extraction solvent to a slightly acidic or neutral pH. | |
| Multiple Unidentified Peaks in HPLC/TLC | Formation of Degradation Products: this compound is degrading into multiple byproducts. | - Analyze the sample at different stages of the extraction process to pinpoint where degradation is occurring.- Modify the conditions at the problematic step (e.g., lower temperature, adjust pH, protect from light). |
| Co-extraction of Impurities: The extraction solvent is pulling out a large number of other compounds from the plant matrix. | - Use a more selective solvent system.- Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting the alkaloids. |
III. Data on Factors Affecting Stability
Table 1: Representative Data on pH and Thermal Degradation of Natural Products
| Compound Class | pH Condition | Temperature | Observation | Reference |
| Phenolic Compounds | 3.0 | 60-100°C | Better thermal stability at acidic pH. | |
| Phenolic Compounds | 9.0 | 60-100°C | Lower thermal stability at alkaline pH. | |
| Sesquiterpene Lactones | Acidic (pH < 4) | Room Temp. | Prone to hydrolysis and rearrangement. | General Knowledge |
| Sesquiterpene Lactones | Alkaline (pH > 8) | Room Temp. | Rapid degradation through hydrolysis. | General Knowledge |
| Verbascoside | 2.0 - 11.0 | 25°C | Stability is pH-dependent. | |
| Verbascoside | 50 - 80°C | pH 5.5 | Thermal degradation follows first-order kinetics. |
Table 2: Representative Data on Photodegradation of Alkaloids
| Alkaloid Type | Light Source | Observation | Reference |
| Quinolone Alkaloids | UV-A, UV-B | Can undergo photodegradation, influenced by the molecular structure. | |
| Berberine (Isoquinoline) | UV, Blue Light | Photoactivation can lead to degradation and enhanced biological activity. | |
| General Pharmaceuticals | Sunlight, UV | Degradation rates are dependent on chemical structure and wavelength. | General Knowledge |
Note: The data presented above is for illustrative purposes to highlight the importance of controlling these parameters. It is crucial to perform stability studies on this compound itself to determine its specific degradation profile.
IV. Experimental Protocols
The following is a general protocol for the extraction and isolation of total alkaloids from Tripterygium wilfordii, which can be adapted for the targeted extraction of this compound.
Protocol 1: Extraction of Total Alkaloids from Tripterygium wilfordii
-
Preparation of Plant Material:
-
Air-dry the roots of Tripterygium wilfordii and grind them into a fine powder.
-
-
Initial Extraction:
-
Reflux the powdered plant material with 95% ethanol (1:10 w/v) for 2 hours. Repeat this step twice.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and partition it with chloroform (B151607) (CHCl₃) three times.
-
Collect the chloroform fractions, which contain the less polar compounds including many alkaloids.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Evaporate the chloroform extract to dryness.
-
Dissolve the residue in a 5% hydrochloric acid (HCl) solution. This will protonate the basic alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will deprotonate the alkaloids, making them less water-soluble.
-
Extract the alkaline aqueous solution with chloroform three times. The alkaloids will now partition into the chloroform layer.
-
-
Purification:
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the total alkaloid fraction.
-
This total alkaloid fraction can then be subjected to further chromatographic separation (e.g., column chromatography on silica (B1680970) gel or preparative HPLC) to isolate individual alkaloids like this compound.
-
V. Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Key Factors Leading to this compound Degradation
Caption: Major factors that can contribute to the degradation of this compound.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A troubleshooting flowchart for addressing low yields of this compound.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Preventing degradation of Evonimine during extraction
Welcome to the Technical Support Center for Evonimine Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and purification processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting stability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii. It is a colorless crystalline solid with low solubility in water but good solubility in organic solvents. The complex structure of this compound, containing ester linkages and a pyridine ring, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to reduced yield and the formation of impurities, complicating purification and potentially altering the biological activity of the final compound.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors leading to the degradation of alkaloids like this compound during extraction include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, which are present in the structure of many complex alkaloids.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly in the presence of acidic or basic solvents.[2]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation in light-sensitive compounds.[3]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of susceptible functional groups within the molecule.[4]
Q3: What are the visual or analytical indicators of this compound degradation?
Degradation of this compound can be indicated by:
-
Color Change: A change in the color of the extract, such as turning brown, can be a visual clue of degradation, often due to oxidation.
-
Low Yield: A significantly lower than expected yield of the purified compound can indicate that degradation has occurred during the extraction process.
-
Additional Spots/Peaks: When analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of extra spots or peaks that are not present in a carefully prepared standard suggests the formation of degradation products.
Q4: How can I minimize this compound degradation during the initial extraction from plant material?
To minimize degradation during the initial extraction:
-
Use High-Quality Plant Material: Start with properly dried and stored plant material to minimize the presence of degradative enzymes.
-
Optimize Solvent Choice: Use high-purity, degassed solvents to reduce oxidative degradation. Alcohols like ethanol (B145695) are commonly used for alkaloid extraction.
-
Control Temperature: If using heat, employ the lowest effective temperature and minimize the duration of heating.
-
Work in an Inert Atmosphere: Whenever possible, perform extractions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.
II. Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Extraction: The solvent system or extraction time may be insufficient to fully extract the compound. | - Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective.- Increase the extraction time or the number of extraction cycles. |
| Degradation during Extraction: this compound may be degrading due to harsh conditions. | - Review the extraction protocol for potential stressors (high temperature, extreme pH, light exposure).- Implement protective measures as outlined in the FAQs. | |
| Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | - Grind the plant material to a finer, uniform powder. | |
| Extract is Darkening or Changing Color | Oxidation: Phenolic compounds and other components in the crude extract are oxidizing upon exposure to air. | - Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.- Work under an inert atmosphere and use degassed solvents. |
| pH-Induced Degradation: The pH of the extraction medium may be causing degradation. | - Buffer the extraction solvent to a slightly acidic or neutral pH. | |
| Multiple Unidentified Peaks in HPLC/TLC | Formation of Degradation Products: this compound is degrading into multiple byproducts. | - Analyze the sample at different stages of the extraction process to pinpoint where degradation is occurring.- Modify the conditions at the problematic step (e.g., lower temperature, adjust pH, protect from light). |
| Co-extraction of Impurities: The extraction solvent is pulling out a large number of other compounds from the plant matrix. | - Use a more selective solvent system.- Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting the alkaloids. |
III. Data on Factors Affecting Stability
Table 1: Representative Data on pH and Thermal Degradation of Natural Products
| Compound Class | pH Condition | Temperature | Observation | Reference |
| Phenolic Compounds | 3.0 | 60-100°C | Better thermal stability at acidic pH. | |
| Phenolic Compounds | 9.0 | 60-100°C | Lower thermal stability at alkaline pH. | |
| Sesquiterpene Lactones | Acidic (pH < 4) | Room Temp. | Prone to hydrolysis and rearrangement. | General Knowledge |
| Sesquiterpene Lactones | Alkaline (pH > 8) | Room Temp. | Rapid degradation through hydrolysis. | General Knowledge |
| Verbascoside | 2.0 - 11.0 | 25°C | Stability is pH-dependent. | |
| Verbascoside | 50 - 80°C | pH 5.5 | Thermal degradation follows first-order kinetics. |
Table 2: Representative Data on Photodegradation of Alkaloids
| Alkaloid Type | Light Source | Observation | Reference |
| Quinolone Alkaloids | UV-A, UV-B | Can undergo photodegradation, influenced by the molecular structure. | |
| Berberine (Isoquinoline) | UV, Blue Light | Photoactivation can lead to degradation and enhanced biological activity. | |
| General Pharmaceuticals | Sunlight, UV | Degradation rates are dependent on chemical structure and wavelength. | General Knowledge |
Note: The data presented above is for illustrative purposes to highlight the importance of controlling these parameters. It is crucial to perform stability studies on this compound itself to determine its specific degradation profile.
IV. Experimental Protocols
The following is a general protocol for the extraction and isolation of total alkaloids from Tripterygium wilfordii, which can be adapted for the targeted extraction of this compound.
Protocol 1: Extraction of Total Alkaloids from Tripterygium wilfordii
-
Preparation of Plant Material:
-
Air-dry the roots of Tripterygium wilfordii and grind them into a fine powder.
-
-
Initial Extraction:
-
Reflux the powdered plant material with 95% ethanol (1:10 w/v) for 2 hours. Repeat this step twice.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and partition it with chloroform (B151607) (CHCl₃) three times.
-
Collect the chloroform fractions, which contain the less polar compounds including many alkaloids.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Evaporate the chloroform extract to dryness.
-
Dissolve the residue in a 5% hydrochloric acid (HCl) solution. This will protonate the basic alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will deprotonate the alkaloids, making them less water-soluble.
-
Extract the alkaline aqueous solution with chloroform three times. The alkaloids will now partition into the chloroform layer.
-
-
Purification:
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the total alkaloid fraction.
-
This total alkaloid fraction can then be subjected to further chromatographic separation (e.g., column chromatography on silica (B1680970) gel or preparative HPLC) to isolate individual alkaloids like this compound.
-
V. Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Key Factors Leading to this compound Degradation
Caption: Major factors that can contribute to the degradation of this compound.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A troubleshooting flowchart for addressing low yields of this compound.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Preventing degradation of Evonimine during extraction
Welcome to the Technical Support Center for Evonimine Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and purification processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting stability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a sesquiterpenoid pyridine alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii. It is a colorless crystalline solid with low solubility in water but good solubility in organic solvents. The complex structure of this compound, containing ester linkages and a pyridine ring, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to reduced yield and the formation of impurities, complicating purification and potentially altering the biological activity of the final compound.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors leading to the degradation of alkaloids like this compound during extraction include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, which are present in the structure of many complex alkaloids.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, particularly in the presence of acidic or basic solvents.[2]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation in light-sensitive compounds.[3]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of susceptible functional groups within the molecule.[4]
Q3: What are the visual or analytical indicators of this compound degradation?
Degradation of this compound can be indicated by:
-
Color Change: A change in the color of the extract, such as turning brown, can be a visual clue of degradation, often due to oxidation.
-
Low Yield: A significantly lower than expected yield of the purified compound can indicate that degradation has occurred during the extraction process.
-
Additional Spots/Peaks: When analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of extra spots or peaks that are not present in a carefully prepared standard suggests the formation of degradation products.
Q4: How can I minimize this compound degradation during the initial extraction from plant material?
To minimize degradation during the initial extraction:
-
Use High-Quality Plant Material: Start with properly dried and stored plant material to minimize the presence of degradative enzymes.
-
Optimize Solvent Choice: Use high-purity, degassed solvents to reduce oxidative degradation. Alcohols like ethanol are commonly used for alkaloid extraction.
-
Control Temperature: If using heat, employ the lowest effective temperature and minimize the duration of heating.
-
Work in an Inert Atmosphere: Whenever possible, perform extractions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Protect from Light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation.
II. Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Extraction: The solvent system or extraction time may be insufficient to fully extract the compound. | - Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective.- Increase the extraction time or the number of extraction cycles. |
| Degradation during Extraction: this compound may be degrading due to harsh conditions. | - Review the extraction protocol for potential stressors (high temperature, extreme pH, light exposure).- Implement protective measures as outlined in the FAQs. | |
| Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | - Grind the plant material to a finer, uniform powder. | |
| Extract is Darkening or Changing Color | Oxidation: Phenolic compounds and other components in the crude extract are oxidizing upon exposure to air. | - Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.- Work under an inert atmosphere and use degassed solvents. |
| pH-Induced Degradation: The pH of the extraction medium may be causing degradation. | - Buffer the extraction solvent to a slightly acidic or neutral pH. | |
| Multiple Unidentified Peaks in HPLC/TLC | Formation of Degradation Products: this compound is degrading into multiple byproducts. | - Analyze the sample at different stages of the extraction process to pinpoint where degradation is occurring.- Modify the conditions at the problematic step (e.g., lower temperature, adjust pH, protect from light). |
| Co-extraction of Impurities: The extraction solvent is pulling out a large number of other compounds from the plant matrix. | - Use a more selective solvent system.- Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting the alkaloids. |
III. Data on Factors Affecting Stability
Table 1: Representative Data on pH and Thermal Degradation of Natural Products
| Compound Class | pH Condition | Temperature | Observation | Reference |
| Phenolic Compounds | 3.0 | 60-100°C | Better thermal stability at acidic pH. | |
| Phenolic Compounds | 9.0 | 60-100°C | Lower thermal stability at alkaline pH. | |
| Sesquiterpene Lactones | Acidic (pH < 4) | Room Temp. | Prone to hydrolysis and rearrangement. | General Knowledge |
| Sesquiterpene Lactones | Alkaline (pH > 8) | Room Temp. | Rapid degradation through hydrolysis. | General Knowledge |
| Verbascoside | 2.0 - 11.0 | 25°C | Stability is pH-dependent. | |
| Verbascoside | 50 - 80°C | pH 5.5 | Thermal degradation follows first-order kinetics. |
Table 2: Representative Data on Photodegradation of Alkaloids
| Alkaloid Type | Light Source | Observation | Reference |
| Quinolone Alkaloids | UV-A, UV-B | Can undergo photodegradation, influenced by the molecular structure. | |
| Berberine (Isoquinoline) | UV, Blue Light | Photoactivation can lead to degradation and enhanced biological activity. | |
| General Pharmaceuticals | Sunlight, UV | Degradation rates are dependent on chemical structure and wavelength. | General Knowledge |
Note: The data presented above is for illustrative purposes to highlight the importance of controlling these parameters. It is crucial to perform stability studies on this compound itself to determine its specific degradation profile.
IV. Experimental Protocols
The following is a general protocol for the extraction and isolation of total alkaloids from Tripterygium wilfordii, which can be adapted for the targeted extraction of this compound.
Protocol 1: Extraction of Total Alkaloids from Tripterygium wilfordii
-
Preparation of Plant Material:
-
Air-dry the roots of Tripterygium wilfordii and grind them into a fine powder.
-
-
Initial Extraction:
-
Reflux the powdered plant material with 95% ethanol (1:10 w/v) for 2 hours. Repeat this step twice.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and partition it with chloroform (CHCl₃) three times.
-
Collect the chloroform fractions, which contain the less polar compounds including many alkaloids.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Evaporate the chloroform extract to dryness.
-
Dissolve the residue in a 5% hydrochloric acid (HCl) solution. This will protonate the basic alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with a non-polar solvent like ethyl acetate to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide (NH₄OH). This will deprotonate the alkaloids, making them less water-soluble.
-
Extract the alkaline aqueous solution with chloroform three times. The alkaloids will now partition into the chloroform layer.
-
-
Purification:
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the total alkaloid fraction.
-
This total alkaloid fraction can then be subjected to further chromatographic separation (e.g., column chromatography on silica gel or preparative HPLC) to isolate individual alkaloids like this compound.
-
V. Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Key Factors Leading to this compound Degradation
Caption: Major factors that can contribute to the degradation of this compound.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A troubleshooting flowchart for addressing low yields of this compound.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Technical Support Center: Maximizing Evonimine Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Evonimine from its natural plant sources.
Frequently Asked Questions (FAQs)
Cultivation and Harvest
-
Q1: Which plant species and part should I use to obtain the highest yield of this compound? this compound is a sesquiterpene pyridine (B92270) alkaloid primarily found in plants belonging to the Celastraceae family. Species of the Euonymus genus, such as Euonymus europaeus (European spindle), and Tripterygium wilfordii (Thunder God Vine) are known to be significant sources.[1] The concentration of this compound can vary depending on the plant part; therefore, it is crucial to perform preliminary analysis on different tissues (e.g., roots, stems, leaves) to identify the most abundant source for your chosen species.
-
Q2: How can I increase the production of this compound in the plant material before extraction? The production of secondary metabolites like this compound can be enhanced through the application of elicitors, which are compounds that stimulate defense responses in plants.[2] For instance, in adventitious root cultures of Tripterygium wilfordii, the use of silver nitrate (B79036) (AgNO₃) and yeast extract has been shown to increase the accumulation of alkaloids.[3] Specifically, AgNO₃ at a concentration of 25 µmol/L increased triptolide (B1683669) accumulation by 1.71-fold, while yeast extract at 2 g/L also showed positive effects.[3] Another study on Tripterygium wilfordii adventitious roots demonstrated that methyl jasmonate (MeJA) at 50 µmol/L increased alkaloid content by 2.12-fold.[4] Researchers should consider conducting dose-response experiments with various elicitors to determine the optimal conditions for their specific plant material and cultivation system.
-
Q3: What are the optimal environmental conditions for cultivating Euonymus species to maximize alkaloid content? Environmental factors such as light, temperature, and nutrient availability can significantly influence the production of alkaloids. For example, some plants may produce higher alkaloid concentrations under specific light intensities or temperature ranges. While specific optimal conditions for this compound are not extensively documented, it is recommended to control and monitor these variables. Shading and potassium application have been shown to affect steroidal alkaloid biosynthesis in some medicinal plants. Experimenting with different light exposures (full sun vs. partial shade) and fertilization regimes may lead to increased this compound yields.
Extraction
-
Q4: I am experiencing low extraction yields of this compound. What can I do to improve this? Low yields can be attributed to several factors, including the extraction method, solvent choice, and particle size of the plant material.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration. Ultrasonic waves, for instance, can disrupt cell walls, leading to better solvent penetration and higher yields.
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound. Since this compound is an alkaloid, solvents like ethanol, methanol, or chloroform (B151607) are often effective. Experimenting with different solvents and solvent mixtures is recommended to find the optimal system for your material.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.
-
-
Q5: My this compound extract is impure, containing many other compounds. How can I improve the selectivity of my extraction? Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a highly selective method that can yield purer extracts. By modifying the pressure and temperature, the solvating power of the supercritical CO₂ can be fine-tuned to target specific compounds like this compound. The addition of a co-solvent, such as ethanol, can further modify the polarity and enhance the extraction of target alkaloids.
Purification and Quantification
-
Q6: What is a reliable method for purifying this compound from a crude extract? Column chromatography is a standard and effective technique for the purification of natural products like this compound. A common approach involves using a silica (B1680970) gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing pure this compound.
-
Q7: How can I accurately quantify the amount of this compound in my samples? High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of alkaloids. A validated HPLC-UV method provides accuracy, precision, and linearity over a specific concentration range. It is essential to develop a proper method, including the selection of an appropriate column (e.g., C18), mobile phase, and detection wavelength, and to validate it according to ICH guidelines.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Yield Enhancement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound content in plant material | Suboptimal growing conditions. | Optimize light, temperature, and nutrient levels. Experiment with the application of elicitors like methyl jasmonate or yeast extract. |
| Incorrect plant part harvested. | Analyze different plant parts (roots, stems, leaves) to identify the region with the highest this compound concentration. | |
| Inefficient extraction | Inappropriate extraction method. | Switch from traditional methods (e.g., maceration) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) for potentially higher yields. |
| Non-optimal solvent system. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, chloroform, and their mixtures) to find the most effective one for this compound. | |
| Insufficient grinding of plant material. | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction. | |
| Co-extraction of impurities | Lack of selectivity in the extraction method. | Employ a more selective method like Supercritical Fluid Extraction (SFE) and optimize the pressure, temperature, and co-solvent to target this compound specifically. |
| Difficulty in purifying this compound | Ineffective chromatographic separation. | Optimize the column chromatography protocol by adjusting the stationary phase, mobile phase gradient, and flow rate. |
| Overlapping peaks in chromatography. | Use a different chromatographic technique, such as preparative HPLC, for better resolution and purification. | |
| Inaccurate quantification results | Non-validated analytical method. | Develop and validate an HPLC-UV method according to ICH guidelines to ensure accuracy, precision, and linearity. |
| Matrix effects from co-eluting impurities. | Improve the purification of the sample before HPLC analysis or adjust the chromatographic conditions to separate the interfering compounds from the this compound peak. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for specific plant materials.
-
Sample Preparation: Dry the plant material (e.g., roots of Euonymus europaeus) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Conduct the extraction for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPLC-UV Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound. Method development and validation are crucial for accurate results.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve it in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., with 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Diagram 1: General Workflow for Increasing this compound Yield
Caption: A streamlined workflow for enhancing the yield of this compound.
Diagram 2: Hypothetical Biosynthetic Pathway of a Sesquiterpene Pyridine Alkaloid
Caption: A proposed biosynthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of elicitors on growth of adventitious roots and contents of secondary metabolites in Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Evonimine Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Evonimine from its natural plant sources.
Frequently Asked Questions (FAQs)
Cultivation and Harvest
-
Q1: Which plant species and part should I use to obtain the highest yield of this compound? this compound is a sesquiterpene pyridine (B92270) alkaloid primarily found in plants belonging to the Celastraceae family. Species of the Euonymus genus, such as Euonymus europaeus (European spindle), and Tripterygium wilfordii (Thunder God Vine) are known to be significant sources.[1] The concentration of this compound can vary depending on the plant part; therefore, it is crucial to perform preliminary analysis on different tissues (e.g., roots, stems, leaves) to identify the most abundant source for your chosen species.
-
Q2: How can I increase the production of this compound in the plant material before extraction? The production of secondary metabolites like this compound can be enhanced through the application of elicitors, which are compounds that stimulate defense responses in plants.[2] For instance, in adventitious root cultures of Tripterygium wilfordii, the use of silver nitrate (B79036) (AgNO₃) and yeast extract has been shown to increase the accumulation of alkaloids.[3] Specifically, AgNO₃ at a concentration of 25 µmol/L increased triptolide (B1683669) accumulation by 1.71-fold, while yeast extract at 2 g/L also showed positive effects.[3] Another study on Tripterygium wilfordii adventitious roots demonstrated that methyl jasmonate (MeJA) at 50 µmol/L increased alkaloid content by 2.12-fold.[4] Researchers should consider conducting dose-response experiments with various elicitors to determine the optimal conditions for their specific plant material and cultivation system.
-
Q3: What are the optimal environmental conditions for cultivating Euonymus species to maximize alkaloid content? Environmental factors such as light, temperature, and nutrient availability can significantly influence the production of alkaloids. For example, some plants may produce higher alkaloid concentrations under specific light intensities or temperature ranges. While specific optimal conditions for this compound are not extensively documented, it is recommended to control and monitor these variables. Shading and potassium application have been shown to affect steroidal alkaloid biosynthesis in some medicinal plants. Experimenting with different light exposures (full sun vs. partial shade) and fertilization regimes may lead to increased this compound yields.
Extraction
-
Q4: I am experiencing low extraction yields of this compound. What can I do to improve this? Low yields can be attributed to several factors, including the extraction method, solvent choice, and particle size of the plant material.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration. Ultrasonic waves, for instance, can disrupt cell walls, leading to better solvent penetration and higher yields.
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound. Since this compound is an alkaloid, solvents like ethanol, methanol, or chloroform (B151607) are often effective. Experimenting with different solvents and solvent mixtures is recommended to find the optimal system for your material.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.
-
-
Q5: My this compound extract is impure, containing many other compounds. How can I improve the selectivity of my extraction? Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a highly selective method that can yield purer extracts. By modifying the pressure and temperature, the solvating power of the supercritical CO₂ can be fine-tuned to target specific compounds like this compound. The addition of a co-solvent, such as ethanol, can further modify the polarity and enhance the extraction of target alkaloids.
Purification and Quantification
-
Q6: What is a reliable method for purifying this compound from a crude extract? Column chromatography is a standard and effective technique for the purification of natural products like this compound. A common approach involves using a silica (B1680970) gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing pure this compound.
-
Q7: How can I accurately quantify the amount of this compound in my samples? High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of alkaloids. A validated HPLC-UV method provides accuracy, precision, and linearity over a specific concentration range. It is essential to develop a proper method, including the selection of an appropriate column (e.g., C18), mobile phase, and detection wavelength, and to validate it according to ICH guidelines.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Yield Enhancement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound content in plant material | Suboptimal growing conditions. | Optimize light, temperature, and nutrient levels. Experiment with the application of elicitors like methyl jasmonate or yeast extract. |
| Incorrect plant part harvested. | Analyze different plant parts (roots, stems, leaves) to identify the region with the highest this compound concentration. | |
| Inefficient extraction | Inappropriate extraction method. | Switch from traditional methods (e.g., maceration) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) for potentially higher yields. |
| Non-optimal solvent system. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, chloroform, and their mixtures) to find the most effective one for this compound. | |
| Insufficient grinding of plant material. | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction. | |
| Co-extraction of impurities | Lack of selectivity in the extraction method. | Employ a more selective method like Supercritical Fluid Extraction (SFE) and optimize the pressure, temperature, and co-solvent to target this compound specifically. |
| Difficulty in purifying this compound | Ineffective chromatographic separation. | Optimize the column chromatography protocol by adjusting the stationary phase, mobile phase gradient, and flow rate. |
| Overlapping peaks in chromatography. | Use a different chromatographic technique, such as preparative HPLC, for better resolution and purification. | |
| Inaccurate quantification results | Non-validated analytical method. | Develop and validate an HPLC-UV method according to ICH guidelines to ensure accuracy, precision, and linearity. |
| Matrix effects from co-eluting impurities. | Improve the purification of the sample before HPLC analysis or adjust the chromatographic conditions to separate the interfering compounds from the this compound peak. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for specific plant materials.
-
Sample Preparation: Dry the plant material (e.g., roots of Euonymus europaeus) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Conduct the extraction for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPLC-UV Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound. Method development and validation are crucial for accurate results.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve it in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., with 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Diagram 1: General Workflow for Increasing this compound Yield
Caption: A streamlined workflow for enhancing the yield of this compound.
Diagram 2: Hypothetical Biosynthetic Pathway of a Sesquiterpene Pyridine Alkaloid
Caption: A proposed biosynthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of elicitors on growth of adventitious roots and contents of secondary metabolites in Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Evonimine Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Evonimine from its natural plant sources.
Frequently Asked Questions (FAQs)
Cultivation and Harvest
-
Q1: Which plant species and part should I use to obtain the highest yield of this compound? this compound is a sesquiterpene pyridine alkaloid primarily found in plants belonging to the Celastraceae family. Species of the Euonymus genus, such as Euonymus europaeus (European spindle), and Tripterygium wilfordii (Thunder God Vine) are known to be significant sources.[1] The concentration of this compound can vary depending on the plant part; therefore, it is crucial to perform preliminary analysis on different tissues (e.g., roots, stems, leaves) to identify the most abundant source for your chosen species.
-
Q2: How can I increase the production of this compound in the plant material before extraction? The production of secondary metabolites like this compound can be enhanced through the application of elicitors, which are compounds that stimulate defense responses in plants.[2] For instance, in adventitious root cultures of Tripterygium wilfordii, the use of silver nitrate (AgNO₃) and yeast extract has been shown to increase the accumulation of alkaloids.[3] Specifically, AgNO₃ at a concentration of 25 µmol/L increased triptolide accumulation by 1.71-fold, while yeast extract at 2 g/L also showed positive effects.[3] Another study on Tripterygium wilfordii adventitious roots demonstrated that methyl jasmonate (MeJA) at 50 µmol/L increased alkaloid content by 2.12-fold.[4] Researchers should consider conducting dose-response experiments with various elicitors to determine the optimal conditions for their specific plant material and cultivation system.
-
Q3: What are the optimal environmental conditions for cultivating Euonymus species to maximize alkaloid content? Environmental factors such as light, temperature, and nutrient availability can significantly influence the production of alkaloids. For example, some plants may produce higher alkaloid concentrations under specific light intensities or temperature ranges. While specific optimal conditions for this compound are not extensively documented, it is recommended to control and monitor these variables. Shading and potassium application have been shown to affect steroidal alkaloid biosynthesis in some medicinal plants. Experimenting with different light exposures (full sun vs. partial shade) and fertilization regimes may lead to increased this compound yields.
Extraction
-
Q4: I am experiencing low extraction yields of this compound. What can I do to improve this? Low yields can be attributed to several factors, including the extraction method, solvent choice, and particle size of the plant material.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration. Ultrasonic waves, for instance, can disrupt cell walls, leading to better solvent penetration and higher yields.
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound. Since this compound is an alkaloid, solvents like ethanol, methanol, or chloroform are often effective. Experimenting with different solvents and solvent mixtures is recommended to find the optimal system for your material.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.
-
-
Q5: My this compound extract is impure, containing many other compounds. How can I improve the selectivity of my extraction? Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a highly selective method that can yield purer extracts. By modifying the pressure and temperature, the solvating power of the supercritical CO₂ can be fine-tuned to target specific compounds like this compound. The addition of a co-solvent, such as ethanol, can further modify the polarity and enhance the extraction of target alkaloids.
Purification and Quantification
-
Q6: What is a reliable method for purifying this compound from a crude extract? Column chromatography is a standard and effective technique for the purification of natural products like this compound. A common approach involves using a silica gel stationary phase and a gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing pure this compound.
-
Q7: How can I accurately quantify the amount of this compound in my samples? High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of alkaloids. A validated HPLC-UV method provides accuracy, precision, and linearity over a specific concentration range. It is essential to develop a proper method, including the selection of an appropriate column (e.g., C18), mobile phase, and detection wavelength, and to validate it according to ICH guidelines.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Yield Enhancement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound content in plant material | Suboptimal growing conditions. | Optimize light, temperature, and nutrient levels. Experiment with the application of elicitors like methyl jasmonate or yeast extract. |
| Incorrect plant part harvested. | Analyze different plant parts (roots, stems, leaves) to identify the region with the highest this compound concentration. | |
| Inefficient extraction | Inappropriate extraction method. | Switch from traditional methods (e.g., maceration) to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) for potentially higher yields. |
| Non-optimal solvent system. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, chloroform, and their mixtures) to find the most effective one for this compound. | |
| Insufficient grinding of plant material. | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction. | |
| Co-extraction of impurities | Lack of selectivity in the extraction method. | Employ a more selective method like Supercritical Fluid Extraction (SFE) and optimize the pressure, temperature, and co-solvent to target this compound specifically. |
| Difficulty in purifying this compound | Ineffective chromatographic separation. | Optimize the column chromatography protocol by adjusting the stationary phase, mobile phase gradient, and flow rate. |
| Overlapping peaks in chromatography. | Use a different chromatographic technique, such as preparative HPLC, for better resolution and purification. | |
| Inaccurate quantification results | Non-validated analytical method. | Develop and validate an HPLC-UV method according to ICH guidelines to ensure accuracy, precision, and linearity. |
| Matrix effects from co-eluting impurities. | Improve the purification of the sample before HPLC analysis or adjust the chromatographic conditions to separate the interfering compounds from the this compound peak. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound using UAE. Optimization of parameters is recommended for specific plant materials.
-
Sample Preparation: Dry the plant material (e.g., roots of Euonymus europaeus) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Conduct the extraction for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPLC-UV Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound. Method development and validation are crucial for accurate results.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve it in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., with 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Diagram 1: General Workflow for Increasing this compound Yield
Caption: A streamlined workflow for enhancing the yield of this compound.
Diagram 2: Hypothetical Biosynthetic Pathway of a Sesquiterpene Pyridine Alkaloid
Caption: A proposed biosynthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of elicitors on growth of adventitious roots and contents of secondary metabolites in Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Evonimine in Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Evonimine.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic insecticide designed to act as a potent antagonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). By binding to these receptors in the central nervous system, it blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect.[1]
Q2: What are the primary mechanisms by which insects can develop resistance to this compound?
A2: Insect populations can develop resistance to this compound through two primary mechanisms:
-
Target-site resistance: Mutations in the genes encoding the nAChR subunits can alter the receptor's structure, reducing the binding affinity of this compound.[2]
-
Metabolic resistance: Insects may evolve enhanced metabolic pathways, primarily through the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), or carboxylesterases (COEs). These enzymes can metabolize this compound into non-toxic compounds before it reaches its target site.[2][3]
Q3: How can I determine if my insect population is resistant to this compound?
A3: The presence of resistance can be confirmed by conducting bioassays to compare the susceptibility of your test population to a known susceptible strain.[4] A significant increase in the concentration of this compound required to achieve a specific level of mortality (e.g., LC50) in the test population compared to the susceptible strain indicates resistance. The Centers for Disease Control and Prevention (CDC) defines a population as resistant if the mortality rate is less than 90% at a diagnostic dose.
Q4: Are there any known cross-resistance patterns with this compound?
A4: Due to its mode of action targeting the nAChR, there is a potential for cross-resistance with other neonicotinoid insecticides. It is crucial to assess the resistance profile of your insect population to other insecticides to make informed decisions for resistance management.
Troubleshooting Guide
Issue 1: High variability in mortality rates between replicates of the same this compound concentration.
-
Possible Cause: Inconsistent application of this compound, variations in insect life stage or condition, or fluctuating environmental conditions.
-
Troubleshooting Steps:
-
Ensure uniform application of this compound in your bioassays. For topical applications, calibrate your microapplicator for consistent droplet sizes. For vial or bottle assays, ensure even coating of the surfaces.
-
Use insects of a consistent age, developmental stage, and physiological condition for all experiments.
-
Maintain stable and consistent environmental conditions (temperature, humidity, and photoperiod) throughout the duration of the experiment.
-
Issue 2: Lower than expected mortality even at high concentrations of this compound.
-
Possible Cause: Degradation of the this compound stock, incorrect preparation of test solutions, or the development of high levels of resistance in the insect population.
-
Troubleshooting Steps:
-
Verify the integrity of your this compound stock. Ensure it has been stored correctly according to the manufacturer's instructions and is within its shelf life.
-
Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to inaccurate concentrations.
-
If compound degradation and incorrect solution preparation are ruled out, the insect population may have developed strong resistance. Consider conducting further molecular and biochemical assays to identify the resistance mechanism.
-
Issue 3: Mortality observed in the control group.
-
Possible Cause: Contamination of experimental materials, handling stress, unsuitable environmental conditions, or underlying pathogen infections in the insect colony.
-
Troubleshooting Steps:
-
Ensure all materials (e.g., vials, diet, water) are sterile and free from contaminants.
-
Handle insects carefully to minimize physical injury and stress.
-
Verify that the experimental conditions are within the optimal range for the species being tested.
-
If control mortality is consistently high, screen the insect colony for potential viral, bacterial, or fungal infections.
-
Data Presentation
Table 1: Comparative Susceptibility of Insect Strains to this compound
| Insect Strain | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible Lab Strain | 0.5 | 0.4 - 0.6 | 1.0 |
| Field Population A | 5.0 | 4.5 - 5.5 | 10.0 |
| Field Population B | 25.0 | 22.5 - 27.5 | 50.0 |
| Field Population C | 1.0 | 0.8 - 1.2 | 2.0 |
Table 2: Mortality Rates of Different Insect Populations at a Diagnostic Dose of this compound (2 µg/mL)
| Insect Strain | Number of Insects Tested | Number of Dead Insects | Mortality Rate (%) | Resistance Status |
| Susceptible Lab Strain | 100 | 98 | 98% | Susceptible |
| Field Population A | 100 | 65 | 65% | Resistant |
| Field Population B | 100 | 20 | 20% | Resistant |
| Field Population C | 100 | 92 | 92% | Suspected Resistance |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Assessing this compound Resistance
This protocol is adapted from the CDC bottle bioassay guidelines.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
250 mL glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Adult insects from susceptible and test populations
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect's susceptibility.
-
Coat Bottles:
-
Add 1 mL of the appropriate this compound dilution in acetone to each bottle. Control bottles receive 1 mL of acetone only.
-
Rotate the bottles on their sides to ensure an even coating of the interior surface.
-
Allow the acetone to evaporate completely in a fume hood, leaving a thin film of this compound.
-
-
Introduce Insects:
-
Introduce 20-25 adult insects into each bottle.
-
Lay the bottles on their sides.
-
-
Observe and Record Mortality:
-
Record the number of dead or moribund insects at 15-minute intervals for up to 2 hours.
-
A diagnostic time should be established using a susceptible strain (the time at which 100% of susceptible insects are dead).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
Determine the LC50 value for each population using probit analysis.
-
Calculate the resistance ratio by dividing the LC50 of the test population by the LC50 of the susceptible population.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound action at the insect synapse.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Logical relationship of the primary mechanisms of this compound resistance.
References
- 1. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 2. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. vdci.net [vdci.net]
Technical Support Center: Overcoming Resistance to Evonimine in Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Evonimine.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic insecticide designed to act as a potent antagonist of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). By binding to these receptors in the central nervous system, it blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect.[1]
Q2: What are the primary mechanisms by which insects can develop resistance to this compound?
A2: Insect populations can develop resistance to this compound through two primary mechanisms:
-
Target-site resistance: Mutations in the genes encoding the nAChR subunits can alter the receptor's structure, reducing the binding affinity of this compound.[2]
-
Metabolic resistance: Insects may evolve enhanced metabolic pathways, primarily through the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), or carboxylesterases (COEs). These enzymes can metabolize this compound into non-toxic compounds before it reaches its target site.[2][3]
Q3: How can I determine if my insect population is resistant to this compound?
A3: The presence of resistance can be confirmed by conducting bioassays to compare the susceptibility of your test population to a known susceptible strain.[4] A significant increase in the concentration of this compound required to achieve a specific level of mortality (e.g., LC50) in the test population compared to the susceptible strain indicates resistance. The Centers for Disease Control and Prevention (CDC) defines a population as resistant if the mortality rate is less than 90% at a diagnostic dose.
Q4: Are there any known cross-resistance patterns with this compound?
A4: Due to its mode of action targeting the nAChR, there is a potential for cross-resistance with other neonicotinoid insecticides. It is crucial to assess the resistance profile of your insect population to other insecticides to make informed decisions for resistance management.
Troubleshooting Guide
Issue 1: High variability in mortality rates between replicates of the same this compound concentration.
-
Possible Cause: Inconsistent application of this compound, variations in insect life stage or condition, or fluctuating environmental conditions.
-
Troubleshooting Steps:
-
Ensure uniform application of this compound in your bioassays. For topical applications, calibrate your microapplicator for consistent droplet sizes. For vial or bottle assays, ensure even coating of the surfaces.
-
Use insects of a consistent age, developmental stage, and physiological condition for all experiments.
-
Maintain stable and consistent environmental conditions (temperature, humidity, and photoperiod) throughout the duration of the experiment.
-
Issue 2: Lower than expected mortality even at high concentrations of this compound.
-
Possible Cause: Degradation of the this compound stock, incorrect preparation of test solutions, or the development of high levels of resistance in the insect population.
-
Troubleshooting Steps:
-
Verify the integrity of your this compound stock. Ensure it has been stored correctly according to the manufacturer's instructions and is within its shelf life.
-
Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to inaccurate concentrations.
-
If compound degradation and incorrect solution preparation are ruled out, the insect population may have developed strong resistance. Consider conducting further molecular and biochemical assays to identify the resistance mechanism.
-
Issue 3: Mortality observed in the control group.
-
Possible Cause: Contamination of experimental materials, handling stress, unsuitable environmental conditions, or underlying pathogen infections in the insect colony.
-
Troubleshooting Steps:
-
Ensure all materials (e.g., vials, diet, water) are sterile and free from contaminants.
-
Handle insects carefully to minimize physical injury and stress.
-
Verify that the experimental conditions are within the optimal range for the species being tested.
-
If control mortality is consistently high, screen the insect colony for potential viral, bacterial, or fungal infections.
-
Data Presentation
Table 1: Comparative Susceptibility of Insect Strains to this compound
| Insect Strain | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible Lab Strain | 0.5 | 0.4 - 0.6 | 1.0 |
| Field Population A | 5.0 | 4.5 - 5.5 | 10.0 |
| Field Population B | 25.0 | 22.5 - 27.5 | 50.0 |
| Field Population C | 1.0 | 0.8 - 1.2 | 2.0 |
Table 2: Mortality Rates of Different Insect Populations at a Diagnostic Dose of this compound (2 µg/mL)
| Insect Strain | Number of Insects Tested | Number of Dead Insects | Mortality Rate (%) | Resistance Status |
| Susceptible Lab Strain | 100 | 98 | 98% | Susceptible |
| Field Population A | 100 | 65 | 65% | Resistant |
| Field Population B | 100 | 20 | 20% | Resistant |
| Field Population C | 100 | 92 | 92% | Suspected Resistance |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Assessing this compound Resistance
This protocol is adapted from the CDC bottle bioassay guidelines.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
250 mL glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Adult insects from susceptible and test populations
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect's susceptibility.
-
Coat Bottles:
-
Add 1 mL of the appropriate this compound dilution in acetone to each bottle. Control bottles receive 1 mL of acetone only.
-
Rotate the bottles on their sides to ensure an even coating of the interior surface.
-
Allow the acetone to evaporate completely in a fume hood, leaving a thin film of this compound.
-
-
Introduce Insects:
-
Introduce 20-25 adult insects into each bottle.
-
Lay the bottles on their sides.
-
-
Observe and Record Mortality:
-
Record the number of dead or moribund insects at 15-minute intervals for up to 2 hours.
-
A diagnostic time should be established using a susceptible strain (the time at which 100% of susceptible insects are dead).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
Determine the LC50 value for each population using probit analysis.
-
Calculate the resistance ratio by dividing the LC50 of the test population by the LC50 of the susceptible population.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound action at the insect synapse.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Logical relationship of the primary mechanisms of this compound resistance.
References
- 1. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 2. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. vdci.net [vdci.net]
Technical Support Center: Overcoming Resistance to Evonimine in Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Evonimine.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic insecticide designed to act as a potent antagonist of the insect nicotinic acetylcholine receptor (nAChR). By binding to these receptors in the central nervous system, it blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect.[1]
Q2: What are the primary mechanisms by which insects can develop resistance to this compound?
A2: Insect populations can develop resistance to this compound through two primary mechanisms:
-
Target-site resistance: Mutations in the genes encoding the nAChR subunits can alter the receptor's structure, reducing the binding affinity of this compound.[2]
-
Metabolic resistance: Insects may evolve enhanced metabolic pathways, primarily through the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), or carboxylesterases (COEs). These enzymes can metabolize this compound into non-toxic compounds before it reaches its target site.[2][3]
Q3: How can I determine if my insect population is resistant to this compound?
A3: The presence of resistance can be confirmed by conducting bioassays to compare the susceptibility of your test population to a known susceptible strain.[4] A significant increase in the concentration of this compound required to achieve a specific level of mortality (e.g., LC50) in the test population compared to the susceptible strain indicates resistance. The Centers for Disease Control and Prevention (CDC) defines a population as resistant if the mortality rate is less than 90% at a diagnostic dose.
Q4: Are there any known cross-resistance patterns with this compound?
A4: Due to its mode of action targeting the nAChR, there is a potential for cross-resistance with other neonicotinoid insecticides. It is crucial to assess the resistance profile of your insect population to other insecticides to make informed decisions for resistance management.
Troubleshooting Guide
Issue 1: High variability in mortality rates between replicates of the same this compound concentration.
-
Possible Cause: Inconsistent application of this compound, variations in insect life stage or condition, or fluctuating environmental conditions.
-
Troubleshooting Steps:
-
Ensure uniform application of this compound in your bioassays. For topical applications, calibrate your microapplicator for consistent droplet sizes. For vial or bottle assays, ensure even coating of the surfaces.
-
Use insects of a consistent age, developmental stage, and physiological condition for all experiments.
-
Maintain stable and consistent environmental conditions (temperature, humidity, and photoperiod) throughout the duration of the experiment.
-
Issue 2: Lower than expected mortality even at high concentrations of this compound.
-
Possible Cause: Degradation of the this compound stock, incorrect preparation of test solutions, or the development of high levels of resistance in the insect population.
-
Troubleshooting Steps:
-
Verify the integrity of your this compound stock. Ensure it has been stored correctly according to the manufacturer's instructions and is within its shelf life.
-
Double-check all calculations and dilutions for the preparation of your test solutions. Serial dilution errors can lead to inaccurate concentrations.
-
If compound degradation and incorrect solution preparation are ruled out, the insect population may have developed strong resistance. Consider conducting further molecular and biochemical assays to identify the resistance mechanism.
-
Issue 3: Mortality observed in the control group.
-
Possible Cause: Contamination of experimental materials, handling stress, unsuitable environmental conditions, or underlying pathogen infections in the insect colony.
-
Troubleshooting Steps:
-
Ensure all materials (e.g., vials, diet, water) are sterile and free from contaminants.
-
Handle insects carefully to minimize physical injury and stress.
-
Verify that the experimental conditions are within the optimal range for the species being tested.
-
If control mortality is consistently high, screen the insect colony for potential viral, bacterial, or fungal infections.
-
Data Presentation
Table 1: Comparative Susceptibility of Insect Strains to this compound
| Insect Strain | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible Lab Strain | 0.5 | 0.4 - 0.6 | 1.0 |
| Field Population A | 5.0 | 4.5 - 5.5 | 10.0 |
| Field Population B | 25.0 | 22.5 - 27.5 | 50.0 |
| Field Population C | 1.0 | 0.8 - 1.2 | 2.0 |
Table 2: Mortality Rates of Different Insect Populations at a Diagnostic Dose of this compound (2 µg/mL)
| Insect Strain | Number of Insects Tested | Number of Dead Insects | Mortality Rate (%) | Resistance Status |
| Susceptible Lab Strain | 100 | 98 | 98% | Susceptible |
| Field Population A | 100 | 65 | 65% | Resistant |
| Field Population B | 100 | 20 | 20% | Resistant |
| Field Population C | 100 | 92 | 92% | Suspected Resistance |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Assessing this compound Resistance
This protocol is adapted from the CDC bottle bioassay guidelines.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
250 mL glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Adult insects from susceptible and test populations
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect's susceptibility.
-
Coat Bottles:
-
Add 1 mL of the appropriate this compound dilution in acetone to each bottle. Control bottles receive 1 mL of acetone only.
-
Rotate the bottles on their sides to ensure an even coating of the interior surface.
-
Allow the acetone to evaporate completely in a fume hood, leaving a thin film of this compound.
-
-
Introduce Insects:
-
Introduce 20-25 adult insects into each bottle.
-
Lay the bottles on their sides.
-
-
Observe and Record Mortality:
-
Record the number of dead or moribund insects at 15-minute intervals for up to 2 hours.
-
A diagnostic time should be established using a susceptible strain (the time at which 100% of susceptible insects are dead).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
Determine the LC50 value for each population using probit analysis.
-
Calculate the resistance ratio by dividing the LC50 of the test population by the LC50 of the susceptible population.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound action at the insect synapse.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Logical relationship of the primary mechanisms of this compound resistance.
References
- 1. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 2. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. vdci.net [vdci.net]
Technical Support Center: Purifying Evonimine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying evonimine from crude plant extracts, particularly from species of the Celastraceae family, such as Tripterygium wilfordii (Thunder God Vine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a sesquiterpene pyridine (B92270) alkaloid, stem from its presence in complex mixtures with other structurally similar alkaloids and natural products.[1][2][3][4] Key difficulties include:
-
Low abundance: this compound is often present in low concentrations in the plant material.
-
Co-eluting impurities: Structurally related alkaloids can have similar chromatographic behavior, making separation difficult.
-
Variability in plant material: The concentration of this compound and other secondary metabolites in Tripterygium wilfordii can vary significantly based on the plant's geographical source, harvest time, and processing methods.[5]
-
Potential for degradation: While generally stable, some alkaloids can degrade on acidic stationary phases like silica (B1680970) gel.
Q2: Which extraction method is most suitable for this compound?
A2: A common and effective method for extracting total alkaloids, including this compound, from Tripterygium wilfordii is reflux extraction with 95% ethanol (B145695). This is followed by an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids from other plant constituents.
Q3: What chromatographic techniques are recommended for this compound purification?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity. This often involves:
-
Neutral Alumina (B75360) Column Chromatography: Used for initial fractionation of the total alkaloid extract.
-
Reversed-Phase (ODS) Column Chromatography: Effective for separating alkaloids based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final polishing step to isolate highly pure this compound.
Q4: How can I monitor the purity of my this compound fractions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For accurate purity assessment and quantification of the final product, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of total alkaloids after acid-base extraction | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction. Consider increasing the extraction time or the number of extraction cycles. |
| Incomplete partitioning into the acidic aqueous phase. | Ensure the pH of the aqueous solution is sufficiently low (pH 1-2) to protonate all alkaloids. Perform multiple extractions of the organic phase with the acidic solution. | |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine or gently centrifuge the mixture to break the emulsion. | |
| Poor separation on the alumina or ODS column | Inappropriate solvent system. | Optimize the mobile phase composition through small-scale experiments (e.g., TLC). For alkaloids, adding a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the mobile phase can improve peak shape and resolution on silica gel. For reversed-phase, adjusting the pH with additives like formic acid can be beneficial. |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Compound degradation on the column | The stationary phase is too acidic. | Use neutral alumina instead of silica gel for the initial column. For silica gel chromatography, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a base like triethylamine. |
| Tailing of peaks in chromatography | Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica gel. | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to suppress these interactions. |
| The compound is not fully soluble in the mobile phase. | Ensure the chosen mobile phase is a good solvent for your compound. If necessary, modify the solvent system. | |
| Inconsistent results between batches | Variability in the raw plant material. | Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis (e.g., HPLC) on a small sample of each new batch to assess the approximate concentration of the target compound. |
Experimental Protocols
Extraction and Acid-Base Partitioning of Total Alkaloids
This protocol is adapted from a method for isolating sesquiterpene pyridine alkaloids from Tripterygium wilfordii.
-
Extraction:
-
Powder the dried roots of Tripterygium wilfordii.
-
Extract the powdered material with 95% ethanol under reflux for 2 hours. Repeat this process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a residue.
-
-
Acid-Base Partitioning:
-
Suspend the residue in water and partition with chloroform.
-
Dissolve the chloroform-soluble extract in ethyl acetate (B1210297) and partition three times with a 5% HCl aqueous solution.
-
Adjust the pH of the acidic aqueous layer to 8-9 with ammonium (B1175870) hydroxide.
-
A precipitate of the total alkaloids will form. Filter and dry the precipitate.
-
Chromatographic Purification of this compound
This is a general workflow based on successful alkaloid purifications from Tripterygium wilfordii.
-
Neutral Alumina Column Chromatography:
-
Dissolve the total alkaloid extract in ethyl acetate.
-
Load the solution onto a neutral alumina column (100-200 mesh).
-
Elute with ethyl acetate.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Subject the fraction from the alumina column to ODS column chromatography.
-
Elute with a gradient of methanol (B129727) in water (e.g., starting from 35:65 and gradually increasing to 100:0 v/v).
-
Monitor the fractions by TLC and pool those containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions by preparative HPLC.
-
Column: Waters XBridge Prep OBD C18 column (30 × 150 mm, 10 μm).
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) in water.
-
Detection: UV at an appropriate wavelength.
-
Data Presentation
The following tables provide an example of the type of quantitative data that should be recorded during the purification process. The values are illustrative and will vary depending on the starting material and experimental conditions.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (kg) | Product | Yield (g) | Yield (%) |
| Ethanol Extraction | 50 | Crude Ethanol Extract | - | - |
| Chloroform Partitioning | - | Chloroform-soluble Extract | 120 | 0.24 |
| Acid-Base Partitioning | 120 g | Total Alkaloids | 21.36 | 17.8 (from CHCl3 extract) |
Table 2: Chromatographic Purification of a Representative Sesquiterpene Pyridine Alkaloid Fraction
| Chromatography Step | Starting Material (g) | Fraction | Isolated Compound (Example) | Yield (mg) | Purity (by HPLC, %) |
| ODS Column Chromatography | 12.76 (Total Alkaloids) | Fr. 4 | Compound 13 | 274.99 | >95 |
| Fr. 5 | Compound 4 | 37.06 | >95 | ||
| Fr. 6 | Compound 1 | 24.06 | >95 | ||
| Fr. 7 | Compound 16 | 99.69 | >95 |
Note: The yields for specific compounds are from a published study and represent examples of what can be achieved for alkaloids from this plant source.
Visualizations
Experimental Workflow for this compound Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene pyridine alkaloids from Peritassa campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Purifying Evonimine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying evonimine from crude plant extracts, particularly from species of the Celastraceae family, such as Tripterygium wilfordii (Thunder God Vine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a sesquiterpene pyridine (B92270) alkaloid, stem from its presence in complex mixtures with other structurally similar alkaloids and natural products.[1][2][3][4] Key difficulties include:
-
Low abundance: this compound is often present in low concentrations in the plant material.
-
Co-eluting impurities: Structurally related alkaloids can have similar chromatographic behavior, making separation difficult.
-
Variability in plant material: The concentration of this compound and other secondary metabolites in Tripterygium wilfordii can vary significantly based on the plant's geographical source, harvest time, and processing methods.[5]
-
Potential for degradation: While generally stable, some alkaloids can degrade on acidic stationary phases like silica (B1680970) gel.
Q2: Which extraction method is most suitable for this compound?
A2: A common and effective method for extracting total alkaloids, including this compound, from Tripterygium wilfordii is reflux extraction with 95% ethanol (B145695). This is followed by an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids from other plant constituents.
Q3: What chromatographic techniques are recommended for this compound purification?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity. This often involves:
-
Neutral Alumina (B75360) Column Chromatography: Used for initial fractionation of the total alkaloid extract.
-
Reversed-Phase (ODS) Column Chromatography: Effective for separating alkaloids based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final polishing step to isolate highly pure this compound.
Q4: How can I monitor the purity of my this compound fractions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For accurate purity assessment and quantification of the final product, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of total alkaloids after acid-base extraction | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction. Consider increasing the extraction time or the number of extraction cycles. |
| Incomplete partitioning into the acidic aqueous phase. | Ensure the pH of the aqueous solution is sufficiently low (pH 1-2) to protonate all alkaloids. Perform multiple extractions of the organic phase with the acidic solution. | |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine or gently centrifuge the mixture to break the emulsion. | |
| Poor separation on the alumina or ODS column | Inappropriate solvent system. | Optimize the mobile phase composition through small-scale experiments (e.g., TLC). For alkaloids, adding a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the mobile phase can improve peak shape and resolution on silica gel. For reversed-phase, adjusting the pH with additives like formic acid can be beneficial. |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Compound degradation on the column | The stationary phase is too acidic. | Use neutral alumina instead of silica gel for the initial column. For silica gel chromatography, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a base like triethylamine. |
| Tailing of peaks in chromatography | Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica gel. | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to suppress these interactions. |
| The compound is not fully soluble in the mobile phase. | Ensure the chosen mobile phase is a good solvent for your compound. If necessary, modify the solvent system. | |
| Inconsistent results between batches | Variability in the raw plant material. | Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis (e.g., HPLC) on a small sample of each new batch to assess the approximate concentration of the target compound. |
Experimental Protocols
Extraction and Acid-Base Partitioning of Total Alkaloids
This protocol is adapted from a method for isolating sesquiterpene pyridine alkaloids from Tripterygium wilfordii.
-
Extraction:
-
Powder the dried roots of Tripterygium wilfordii.
-
Extract the powdered material with 95% ethanol under reflux for 2 hours. Repeat this process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a residue.
-
-
Acid-Base Partitioning:
-
Suspend the residue in water and partition with chloroform.
-
Dissolve the chloroform-soluble extract in ethyl acetate (B1210297) and partition three times with a 5% HCl aqueous solution.
-
Adjust the pH of the acidic aqueous layer to 8-9 with ammonium (B1175870) hydroxide.
-
A precipitate of the total alkaloids will form. Filter and dry the precipitate.
-
Chromatographic Purification of this compound
This is a general workflow based on successful alkaloid purifications from Tripterygium wilfordii.
-
Neutral Alumina Column Chromatography:
-
Dissolve the total alkaloid extract in ethyl acetate.
-
Load the solution onto a neutral alumina column (100-200 mesh).
-
Elute with ethyl acetate.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Subject the fraction from the alumina column to ODS column chromatography.
-
Elute with a gradient of methanol (B129727) in water (e.g., starting from 35:65 and gradually increasing to 100:0 v/v).
-
Monitor the fractions by TLC and pool those containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions by preparative HPLC.
-
Column: Waters XBridge Prep OBD C18 column (30 × 150 mm, 10 μm).
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) in water.
-
Detection: UV at an appropriate wavelength.
-
Data Presentation
The following tables provide an example of the type of quantitative data that should be recorded during the purification process. The values are illustrative and will vary depending on the starting material and experimental conditions.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (kg) | Product | Yield (g) | Yield (%) |
| Ethanol Extraction | 50 | Crude Ethanol Extract | - | - |
| Chloroform Partitioning | - | Chloroform-soluble Extract | 120 | 0.24 |
| Acid-Base Partitioning | 120 g | Total Alkaloids | 21.36 | 17.8 (from CHCl3 extract) |
Table 2: Chromatographic Purification of a Representative Sesquiterpene Pyridine Alkaloid Fraction
| Chromatography Step | Starting Material (g) | Fraction | Isolated Compound (Example) | Yield (mg) | Purity (by HPLC, %) |
| ODS Column Chromatography | 12.76 (Total Alkaloids) | Fr. 4 | Compound 13 | 274.99 | >95 |
| Fr. 5 | Compound 4 | 37.06 | >95 | ||
| Fr. 6 | Compound 1 | 24.06 | >95 | ||
| Fr. 7 | Compound 16 | 99.69 | >95 |
Note: The yields for specific compounds are from a published study and represent examples of what can be achieved for alkaloids from this plant source.
Visualizations
Experimental Workflow for this compound Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene pyridine alkaloids from Peritassa campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Purifying Evonimine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying evonimine from crude plant extracts, particularly from species of the Celastraceae family, such as Tripterygium wilfordii (Thunder God Vine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a sesquiterpene pyridine alkaloid, stem from its presence in complex mixtures with other structurally similar alkaloids and natural products.[1][2][3][4] Key difficulties include:
-
Low abundance: this compound is often present in low concentrations in the plant material.
-
Co-eluting impurities: Structurally related alkaloids can have similar chromatographic behavior, making separation difficult.
-
Variability in plant material: The concentration of this compound and other secondary metabolites in Tripterygium wilfordii can vary significantly based on the plant's geographical source, harvest time, and processing methods.[5]
-
Potential for degradation: While generally stable, some alkaloids can degrade on acidic stationary phases like silica gel.
Q2: Which extraction method is most suitable for this compound?
A2: A common and effective method for extracting total alkaloids, including this compound, from Tripterygium wilfordii is reflux extraction with 95% ethanol. This is followed by an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids from other plant constituents.
Q3: What chromatographic techniques are recommended for this compound purification?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity. This often involves:
-
Neutral Alumina Column Chromatography: Used for initial fractionation of the total alkaloid extract.
-
Reversed-Phase (ODS) Column Chromatography: Effective for separating alkaloids based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final polishing step to isolate highly pure this compound.
Q4: How can I monitor the purity of my this compound fractions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For accurate purity assessment and quantification of the final product, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of total alkaloids after acid-base extraction | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction. Consider increasing the extraction time or the number of extraction cycles. |
| Incomplete partitioning into the acidic aqueous phase. | Ensure the pH of the aqueous solution is sufficiently low (pH 1-2) to protonate all alkaloids. Perform multiple extractions of the organic phase with the acidic solution. | |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine or gently centrifuge the mixture to break the emulsion. | |
| Poor separation on the alumina or ODS column | Inappropriate solvent system. | Optimize the mobile phase composition through small-scale experiments (e.g., TLC). For alkaloids, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape and resolution on silica gel. For reversed-phase, adjusting the pH with additives like formic acid can be beneficial. |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Compound degradation on the column | The stationary phase is too acidic. | Use neutral alumina instead of silica gel for the initial column. For silica gel chromatography, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a base like triethylamine. |
| Tailing of peaks in chromatography | Secondary interactions between the basic alkaloid and acidic silanol groups on the silica gel. | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to suppress these interactions. |
| The compound is not fully soluble in the mobile phase. | Ensure the chosen mobile phase is a good solvent for your compound. If necessary, modify the solvent system. | |
| Inconsistent results between batches | Variability in the raw plant material. | Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis (e.g., HPLC) on a small sample of each new batch to assess the approximate concentration of the target compound. |
Experimental Protocols
Extraction and Acid-Base Partitioning of Total Alkaloids
This protocol is adapted from a method for isolating sesquiterpene pyridine alkaloids from Tripterygium wilfordii.
-
Extraction:
-
Powder the dried roots of Tripterygium wilfordii.
-
Extract the powdered material with 95% ethanol under reflux for 2 hours. Repeat this process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a residue.
-
-
Acid-Base Partitioning:
-
Suspend the residue in water and partition with chloroform.
-
Dissolve the chloroform-soluble extract in ethyl acetate and partition three times with a 5% HCl aqueous solution.
-
Adjust the pH of the acidic aqueous layer to 8-9 with ammonium hydroxide.
-
A precipitate of the total alkaloids will form. Filter and dry the precipitate.
-
Chromatographic Purification of this compound
This is a general workflow based on successful alkaloid purifications from Tripterygium wilfordii.
-
Neutral Alumina Column Chromatography:
-
Dissolve the total alkaloid extract in ethyl acetate.
-
Load the solution onto a neutral alumina column (100-200 mesh).
-
Elute with ethyl acetate.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Subject the fraction from the alumina column to ODS column chromatography.
-
Elute with a gradient of methanol in water (e.g., starting from 35:65 and gradually increasing to 100:0 v/v).
-
Monitor the fractions by TLC and pool those containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions by preparative HPLC.
-
Column: Waters XBridge Prep OBD C18 column (30 × 150 mm, 10 μm).
-
Mobile Phase: A suitable gradient of acetonitrile in water.
-
Detection: UV at an appropriate wavelength.
-
Data Presentation
The following tables provide an example of the type of quantitative data that should be recorded during the purification process. The values are illustrative and will vary depending on the starting material and experimental conditions.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (kg) | Product | Yield (g) | Yield (%) |
| Ethanol Extraction | 50 | Crude Ethanol Extract | - | - |
| Chloroform Partitioning | - | Chloroform-soluble Extract | 120 | 0.24 |
| Acid-Base Partitioning | 120 g | Total Alkaloids | 21.36 | 17.8 (from CHCl3 extract) |
Table 2: Chromatographic Purification of a Representative Sesquiterpene Pyridine Alkaloid Fraction
| Chromatography Step | Starting Material (g) | Fraction | Isolated Compound (Example) | Yield (mg) | Purity (by HPLC, %) |
| ODS Column Chromatography | 12.76 (Total Alkaloids) | Fr. 4 | Compound 13 | 274.99 | >95 |
| Fr. 5 | Compound 4 | 37.06 | >95 | ||
| Fr. 6 | Compound 1 | 24.06 | >95 | ||
| Fr. 7 | Compound 16 | 99.69 | >95 |
Note: The yields for specific compounds are from a published study and represent examples of what can be achieved for alkaloids from this plant source.
Visualizations
Experimental Workflow for this compound Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpene pyridine alkaloids from Peritassa campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
Validation & Comparative
Evonimine and Other Insecticidal Alkaloids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent and specific botanical insecticides has led to the investigation of numerous plant-derived alkaloids. Among these, evonimine, a sesquiterpene alkaloid from the Celastraceae family, has garnered interest for its potential insecticidal properties. This guide provides a comparative analysis of the insecticidal efficacy of this compound, benchmarked against two well-characterized insecticidal alkaloids: azadirachtin (B1665905) and nicotine (B1678760). Due to the limited availability of specific quantitative data for this compound, this comparison leverages data on related Celastraceae alkaloids and highlights the need for further research.
Quantitative Efficacy Comparison
The following tables summarize the lethal dose (LD50) and effective concentration (EC50) values for azadirachtin and nicotine against various insect pests. These values provide a quantitative measure of their insecticidal potency. A lower LD50 or EC50 value indicates higher toxicity.
Table 1: Insecticidal Efficacy of Azadirachtin
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50 (µg/ml) | 0.37 (72h) | [1] |
| Spodoptera litura (Tobacco Cutworm) | Diet Incorporation | EC50 (mg/kg) | 0.12 - 0.24 (10 days) | [2] |
| Spodoptera litura | Topical Application | LD50 (µg/g) | Not specified | |
| Myzus persicae (Green Peach Aphid) | Artificial Diet | Fecundity Reduction | 5 ppm | [3] |
Table 2: Insecticidal Efficacy of Nicotine
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Myzus persicae (Green Peach Aphid) | Fumigation | LC50 (mg/litre) | 0.008 - 0.26 (24h) | [4] |
| Bemisia tabaci (Silverleaf Whitefly) | Systemic (via plant) | Not specified | Tolerated up to 40x higher than susceptible strains | [5] |
| Myzus persicae | Artificial Diet | Lethal Concentration | >500 µM for tolerant strains |
Modes of Action and Signaling Pathways
The efficacy of an insecticidal alkaloid is intrinsically linked to its mode of action at the molecular level.
This compound and Celastraceae Alkaloids
While the specific mode of action for this compound is not yet fully elucidated, studies on alkaloids from the Celastraceae family suggest a neurotoxic effect. Some compounds from this family have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) in the insect's synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.
Caption: Putative mode of action of this compound as an Acetylcholinesterase inhibitor.
Azadirachtin
Azadirachtin, a limonoid from the neem tree (Azadirachta indica), exhibits a multi-faceted mode of action, primarily as an insect growth regulator. It structurally mimics the insect molting hormone, ecdysone, and disrupts the normal function of the endocrine system. This interference leads to incomplete molting, deformities, and a failure to reach reproductive maturity. Azadirachtin also acts as a potent antifeedant.
Caption: Multi-modal action of Azadirachtin on insect growth and feeding.
Nicotine
Nicotine, an alkaloid from tobacco plants (Nicotiana spp.), is a potent neurotoxin. It acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, nicotine mimics the action of acetylcholine but is not readily broken down by AChE. This leads to persistent stimulation of the postsynaptic neuron, resulting in hyperactivity, tremors, paralysis, and death.
Caption: Nicotine's agonistic action on nicotinic acetylcholine receptors.
Experimental Protocols
Standardized bioassays are crucial for determining the insecticidal efficacy of novel compounds. The following are detailed methodologies for two common types of insecticidal bioassays.
Leaf Dip Bioassay
This method is suitable for assessing the efficacy of insecticides against leaf-feeding insects.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test alkaloid (e.g., this compound) in an appropriate solvent (e.g., acetone (B3395972) or ethanol).
-
Create a series of dilutions from the stock solution to achieve a range of desired concentrations. A surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Select fresh, untreated host plant leaves of a uniform size.
-
Individually dip each leaf into a test solution for a set period (e.g., 10-30 seconds) with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place the treated, dried leaves into individual ventilated containers (e.g., Petri dishes with a moist filter paper to prevent desiccation).
-
Introduce a known number of test insects (of a specific developmental stage, e.g., third-instar larvae) into each container.
-
Seal the containers and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).
-
-
Data Collection and Analysis:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Insects are considered dead if they are unable to move when gently prodded.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LC50 and LC90 values.
-
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions:
-
Prepare a stock solution and a series of dilutions of the test alkaloid in a volatile solvent like acetone.
-
-
Insect Treatment:
-
Immobilize the test insects (e.g., by chilling).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a test solution to a specific location on the insect's body, typically the dorsal thorax.
-
Treat a control group of insects with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality for each dose, correcting for control mortality.
-
Determine the LD50 and LD90 values through probit analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting insecticidal bioassays.
Caption: A generalized workflow for conducting insecticidal bioassays.
Conclusion
While this compound holds promise as a potential bio-insecticide, a clear data gap exists regarding its specific efficacy and mode of action. In contrast, azadirachtin and nicotine are well-characterized insecticidal alkaloids with established efficacy data and understood mechanisms. The neurotoxic properties of other Celastraceae alkaloids suggest that this compound may act on the insect nervous system, but further research, following standardized experimental protocols such as those outlined in this guide, is necessary to quantify its potency and elucidate its precise molecular targets. Such studies will be crucial for determining the potential of this compound and other related alkaloids in integrated pest management programs.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. Adaptation to nicotine in the facultative tobacco-feeding hemipteran Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
Evonimine and Other Insecticidal Alkaloids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent and specific botanical insecticides has led to the investigation of numerous plant-derived alkaloids. Among these, evonimine, a sesquiterpene alkaloid from the Celastraceae family, has garnered interest for its potential insecticidal properties. This guide provides a comparative analysis of the insecticidal efficacy of this compound, benchmarked against two well-characterized insecticidal alkaloids: azadirachtin (B1665905) and nicotine (B1678760). Due to the limited availability of specific quantitative data for this compound, this comparison leverages data on related Celastraceae alkaloids and highlights the need for further research.
Quantitative Efficacy Comparison
The following tables summarize the lethal dose (LD50) and effective concentration (EC50) values for azadirachtin and nicotine against various insect pests. These values provide a quantitative measure of their insecticidal potency. A lower LD50 or EC50 value indicates higher toxicity.
Table 1: Insecticidal Efficacy of Azadirachtin
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50 (µg/ml) | 0.37 (72h) | [1] |
| Spodoptera litura (Tobacco Cutworm) | Diet Incorporation | EC50 (mg/kg) | 0.12 - 0.24 (10 days) | [2] |
| Spodoptera litura | Topical Application | LD50 (µg/g) | Not specified | |
| Myzus persicae (Green Peach Aphid) | Artificial Diet | Fecundity Reduction | 5 ppm | [3] |
Table 2: Insecticidal Efficacy of Nicotine
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Myzus persicae (Green Peach Aphid) | Fumigation | LC50 (mg/litre) | 0.008 - 0.26 (24h) | [4] |
| Bemisia tabaci (Silverleaf Whitefly) | Systemic (via plant) | Not specified | Tolerated up to 40x higher than susceptible strains | [5] |
| Myzus persicae | Artificial Diet | Lethal Concentration | >500 µM for tolerant strains |
Modes of Action and Signaling Pathways
The efficacy of an insecticidal alkaloid is intrinsically linked to its mode of action at the molecular level.
This compound and Celastraceae Alkaloids
While the specific mode of action for this compound is not yet fully elucidated, studies on alkaloids from the Celastraceae family suggest a neurotoxic effect. Some compounds from this family have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) in the insect's synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.
Caption: Putative mode of action of this compound as an Acetylcholinesterase inhibitor.
Azadirachtin
Azadirachtin, a limonoid from the neem tree (Azadirachta indica), exhibits a multi-faceted mode of action, primarily as an insect growth regulator. It structurally mimics the insect molting hormone, ecdysone, and disrupts the normal function of the endocrine system. This interference leads to incomplete molting, deformities, and a failure to reach reproductive maturity. Azadirachtin also acts as a potent antifeedant.
Caption: Multi-modal action of Azadirachtin on insect growth and feeding.
Nicotine
Nicotine, an alkaloid from tobacco plants (Nicotiana spp.), is a potent neurotoxin. It acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, nicotine mimics the action of acetylcholine but is not readily broken down by AChE. This leads to persistent stimulation of the postsynaptic neuron, resulting in hyperactivity, tremors, paralysis, and death.
Caption: Nicotine's agonistic action on nicotinic acetylcholine receptors.
Experimental Protocols
Standardized bioassays are crucial for determining the insecticidal efficacy of novel compounds. The following are detailed methodologies for two common types of insecticidal bioassays.
Leaf Dip Bioassay
This method is suitable for assessing the efficacy of insecticides against leaf-feeding insects.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test alkaloid (e.g., this compound) in an appropriate solvent (e.g., acetone (B3395972) or ethanol).
-
Create a series of dilutions from the stock solution to achieve a range of desired concentrations. A surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Select fresh, untreated host plant leaves of a uniform size.
-
Individually dip each leaf into a test solution for a set period (e.g., 10-30 seconds) with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place the treated, dried leaves into individual ventilated containers (e.g., Petri dishes with a moist filter paper to prevent desiccation).
-
Introduce a known number of test insects (of a specific developmental stage, e.g., third-instar larvae) into each container.
-
Seal the containers and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).
-
-
Data Collection and Analysis:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Insects are considered dead if they are unable to move when gently prodded.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LC50 and LC90 values.
-
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions:
-
Prepare a stock solution and a series of dilutions of the test alkaloid in a volatile solvent like acetone.
-
-
Insect Treatment:
-
Immobilize the test insects (e.g., by chilling).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a test solution to a specific location on the insect's body, typically the dorsal thorax.
-
Treat a control group of insects with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality for each dose, correcting for control mortality.
-
Determine the LD50 and LD90 values through probit analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting insecticidal bioassays.
Caption: A generalized workflow for conducting insecticidal bioassays.
Conclusion
While this compound holds promise as a potential bio-insecticide, a clear data gap exists regarding its specific efficacy and mode of action. In contrast, azadirachtin and nicotine are well-characterized insecticidal alkaloids with established efficacy data and understood mechanisms. The neurotoxic properties of other Celastraceae alkaloids suggest that this compound may act on the insect nervous system, but further research, following standardized experimental protocols such as those outlined in this guide, is necessary to quantify its potency and elucidate its precise molecular targets. Such studies will be crucial for determining the potential of this compound and other related alkaloids in integrated pest management programs.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. Adaptation to nicotine in the facultative tobacco-feeding hemipteran Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
Evonimine and Other Insecticidal Alkaloids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent and specific botanical insecticides has led to the investigation of numerous plant-derived alkaloids. Among these, evonimine, a sesquiterpene alkaloid from the Celastraceae family, has garnered interest for its potential insecticidal properties. This guide provides a comparative analysis of the insecticidal efficacy of this compound, benchmarked against two well-characterized insecticidal alkaloids: azadirachtin and nicotine. Due to the limited availability of specific quantitative data for this compound, this comparison leverages data on related Celastraceae alkaloids and highlights the need for further research.
Quantitative Efficacy Comparison
The following tables summarize the lethal dose (LD50) and effective concentration (EC50) values for azadirachtin and nicotine against various insect pests. These values provide a quantitative measure of their insecticidal potency. A lower LD50 or EC50 value indicates higher toxicity.
Table 1: Insecticidal Efficacy of Azadirachtin
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50 (µg/ml) | 0.37 (72h) | [1] |
| Spodoptera litura (Tobacco Cutworm) | Diet Incorporation | EC50 (mg/kg) | 0.12 - 0.24 (10 days) | [2] |
| Spodoptera litura | Topical Application | LD50 (µg/g) | Not specified | |
| Myzus persicae (Green Peach Aphid) | Artificial Diet | Fecundity Reduction | 5 ppm | [3] |
Table 2: Insecticidal Efficacy of Nicotine
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Myzus persicae (Green Peach Aphid) | Fumigation | LC50 (mg/litre) | 0.008 - 0.26 (24h) | [4] |
| Bemisia tabaci (Silverleaf Whitefly) | Systemic (via plant) | Not specified | Tolerated up to 40x higher than susceptible strains | [5] |
| Myzus persicae | Artificial Diet | Lethal Concentration | >500 µM for tolerant strains |
Modes of Action and Signaling Pathways
The efficacy of an insecticidal alkaloid is intrinsically linked to its mode of action at the molecular level.
This compound and Celastraceae Alkaloids
While the specific mode of action for this compound is not yet fully elucidated, studies on alkaloids from the Celastraceae family suggest a neurotoxic effect. Some compounds from this family have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the insect's synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.
Caption: Putative mode of action of this compound as an Acetylcholinesterase inhibitor.
Azadirachtin
Azadirachtin, a limonoid from the neem tree (Azadirachta indica), exhibits a multi-faceted mode of action, primarily as an insect growth regulator. It structurally mimics the insect molting hormone, ecdysone, and disrupts the normal function of the endocrine system. This interference leads to incomplete molting, deformities, and a failure to reach reproductive maturity. Azadirachtin also acts as a potent antifeedant.
Caption: Multi-modal action of Azadirachtin on insect growth and feeding.
Nicotine
Nicotine, an alkaloid from tobacco plants (Nicotiana spp.), is a potent neurotoxin. It acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, nicotine mimics the action of acetylcholine but is not readily broken down by AChE. This leads to persistent stimulation of the postsynaptic neuron, resulting in hyperactivity, tremors, paralysis, and death.
Caption: Nicotine's agonistic action on nicotinic acetylcholine receptors.
Experimental Protocols
Standardized bioassays are crucial for determining the insecticidal efficacy of novel compounds. The following are detailed methodologies for two common types of insecticidal bioassays.
Leaf Dip Bioassay
This method is suitable for assessing the efficacy of insecticides against leaf-feeding insects.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test alkaloid (e.g., this compound) in an appropriate solvent (e.g., acetone or ethanol).
-
Create a series of dilutions from the stock solution to achieve a range of desired concentrations. A surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Select fresh, untreated host plant leaves of a uniform size.
-
Individually dip each leaf into a test solution for a set period (e.g., 10-30 seconds) with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place the treated, dried leaves into individual ventilated containers (e.g., Petri dishes with a moist filter paper to prevent desiccation).
-
Introduce a known number of test insects (of a specific developmental stage, e.g., third-instar larvae) into each container.
-
Seal the containers and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).
-
-
Data Collection and Analysis:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Insects are considered dead if they are unable to move when gently prodded.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Use probit analysis to determine the LC50 and LC90 values.
-
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions:
-
Prepare a stock solution and a series of dilutions of the test alkaloid in a volatile solvent like acetone.
-
-
Insect Treatment:
-
Immobilize the test insects (e.g., by chilling).
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a test solution to a specific location on the insect's body, typically the dorsal thorax.
-
Treat a control group of insects with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Record mortality at set time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality for each dose, correcting for control mortality.
-
Determine the LD50 and LD90 values through probit analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting insecticidal bioassays.
Caption: A generalized workflow for conducting insecticidal bioassays.
Conclusion
While this compound holds promise as a potential bio-insecticide, a clear data gap exists regarding its specific efficacy and mode of action. In contrast, azadirachtin and nicotine are well-characterized insecticidal alkaloids with established efficacy data and understood mechanisms. The neurotoxic properties of other Celastraceae alkaloids suggest that this compound may act on the insect nervous system, but further research, following standardized experimental protocols such as those outlined in this guide, is necessary to quantify its potency and elucidate its precise molecular targets. Such studies will be crucial for determining the potential of this compound and other related alkaloids in integrated pest management programs.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. researchgate.net [researchgate.net]
- 3. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. Adaptation to nicotine in the facultative tobacco-feeding hemipteran Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Evonine from Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Evonine, a sesquiterpene alkaloid, isolated from various plant species of the genus Euonymus. This document outlines the quantitative data on its isolation, details experimental protocols, and explores its biological activity, with a focus on its insecticidal properties.
Evonine is a naturally occurring alkaloid found in several species of the Euonymus plant, commonly known as spindle trees. It has garnered significant interest for its potent insecticidal activities. This guide aims to consolidate the available data on Evonine from different plant sources to aid in further research and development.
Quantitative Analysis of Evonine
The yield and purity of Evonine can vary significantly depending on the plant species, the part of the plant used for extraction (typically the root bark), and the extraction method employed. While comprehensive comparative studies detailing yields from a wide range of Euonymus species are limited, the available data from individual studies are summarized below.
| Plant Species | Plant Part | Extraction Method | Reported Yield (% of dry weight) | Reported Purity | Reference |
| Euonymus sieboldianus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
| Euonymus japonicus | Root Bark | Solvent Extraction & Chromatography | Data not available | High | General botanical sources |
| Euonymus alatus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
Note: Specific quantitative yield and purity data from comparative studies are scarce in publicly available literature. The table will be updated as more specific data becomes available.
Biological Activity: Insecticidal Effects
Evonine has demonstrated significant insecticidal activity against various insect species. A notable example is its effect on the armyworm, Mythimna separata.
| Target Insect | Bioassay | LC50 Value | Reference |
| Mythimna separata | Leaf Disc Method | 23.23 mg/mL | [Source] |
The insecticidal action of Evonine is primarily attributed to its neurotoxic effects.
Experimental Protocols
General Extraction and Purification of Evonine
The following is a generalized protocol for the isolation and purification of Evonine from Euonymus root bark, based on common alkaloid extraction techniques.
-
Preparation of Plant Material : The root bark of the desired Euonymus species is collected, dried, and ground into a fine powder.
-
Solvent Extraction : The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often using a Soxhlet apparatus for exhaustive extraction.
-
Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification : The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Evonine.
-
Characterization : The purified Evonine is then characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its structure.
Mandatory Visualizations
Signaling Pathway of Evonine's Insecticidal Action
The primary mechanism of Evonine's insecticidal activity is believed to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous stimulation of nerve cells, paralysis, and ultimately, death of the insect.
Caption: Proposed signaling pathway of Evonine's insecticidal action through the inhibition of acetylcholinesterase.
Experimental Workflow for Evonine Isolation and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Evonine from Euonymus plant material.
Caption: A generalized experimental workflow for the isolation and analysis of Evonine from Euonymus species.
Comparative Analysis of Evonine from Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Evonine, a sesquiterpene alkaloid, isolated from various plant species of the genus Euonymus. This document outlines the quantitative data on its isolation, details experimental protocols, and explores its biological activity, with a focus on its insecticidal properties.
Evonine is a naturally occurring alkaloid found in several species of the Euonymus plant, commonly known as spindle trees. It has garnered significant interest for its potent insecticidal activities. This guide aims to consolidate the available data on Evonine from different plant sources to aid in further research and development.
Quantitative Analysis of Evonine
The yield and purity of Evonine can vary significantly depending on the plant species, the part of the plant used for extraction (typically the root bark), and the extraction method employed. While comprehensive comparative studies detailing yields from a wide range of Euonymus species are limited, the available data from individual studies are summarized below.
| Plant Species | Plant Part | Extraction Method | Reported Yield (% of dry weight) | Reported Purity | Reference |
| Euonymus sieboldianus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
| Euonymus japonicus | Root Bark | Solvent Extraction & Chromatography | Data not available | High | General botanical sources |
| Euonymus alatus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
Note: Specific quantitative yield and purity data from comparative studies are scarce in publicly available literature. The table will be updated as more specific data becomes available.
Biological Activity: Insecticidal Effects
Evonine has demonstrated significant insecticidal activity against various insect species. A notable example is its effect on the armyworm, Mythimna separata.
| Target Insect | Bioassay | LC50 Value | Reference |
| Mythimna separata | Leaf Disc Method | 23.23 mg/mL | [Source] |
The insecticidal action of Evonine is primarily attributed to its neurotoxic effects.
Experimental Protocols
General Extraction and Purification of Evonine
The following is a generalized protocol for the isolation and purification of Evonine from Euonymus root bark, based on common alkaloid extraction techniques.
-
Preparation of Plant Material : The root bark of the desired Euonymus species is collected, dried, and ground into a fine powder.
-
Solvent Extraction : The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often using a Soxhlet apparatus for exhaustive extraction.
-
Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification : The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Evonine.
-
Characterization : The purified Evonine is then characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its structure.
Mandatory Visualizations
Signaling Pathway of Evonine's Insecticidal Action
The primary mechanism of Evonine's insecticidal activity is believed to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous stimulation of nerve cells, paralysis, and ultimately, death of the insect.
Caption: Proposed signaling pathway of Evonine's insecticidal action through the inhibition of acetylcholinesterase.
Experimental Workflow for Evonine Isolation and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Evonine from Euonymus plant material.
Caption: A generalized experimental workflow for the isolation and analysis of Evonine from Euonymus species.
Comparative Analysis of Evonine from Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Evonine, a sesquiterpene alkaloid, isolated from various plant species of the genus Euonymus. This document outlines the quantitative data on its isolation, details experimental protocols, and explores its biological activity, with a focus on its insecticidal properties.
Evonine is a naturally occurring alkaloid found in several species of the Euonymus plant, commonly known as spindle trees. It has garnered significant interest for its potent insecticidal activities. This guide aims to consolidate the available data on Evonine from different plant sources to aid in further research and development.
Quantitative Analysis of Evonine
The yield and purity of Evonine can vary significantly depending on the plant species, the part of the plant used for extraction (typically the root bark), and the extraction method employed. While comprehensive comparative studies detailing yields from a wide range of Euonymus species are limited, the available data from individual studies are summarized below.
| Plant Species | Plant Part | Extraction Method | Reported Yield (% of dry weight) | Reported Purity | Reference |
| Euonymus sieboldianus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
| Euonymus japonicus | Root Bark | Solvent Extraction & Chromatography | Data not available | High | General botanical sources |
| Euonymus alatus | Root Bark | Solvent Extraction | Data not available | High | General botanical sources |
Note: Specific quantitative yield and purity data from comparative studies are scarce in publicly available literature. The table will be updated as more specific data becomes available.
Biological Activity: Insecticidal Effects
Evonine has demonstrated significant insecticidal activity against various insect species. A notable example is its effect on the armyworm, Mythimna separata.
| Target Insect | Bioassay | LC50 Value | Reference |
| Mythimna separata | Leaf Disc Method | 23.23 mg/mL | [Source] |
The insecticidal action of Evonine is primarily attributed to its neurotoxic effects.
Experimental Protocols
General Extraction and Purification of Evonine
The following is a generalized protocol for the isolation and purification of Evonine from Euonymus root bark, based on common alkaloid extraction techniques.
-
Preparation of Plant Material : The root bark of the desired Euonymus species is collected, dried, and ground into a fine powder.
-
Solvent Extraction : The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often using a Soxhlet apparatus for exhaustive extraction.
-
Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification : The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Evonine.
-
Characterization : The purified Evonine is then characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its structure.
Mandatory Visualizations
Signaling Pathway of Evonine's Insecticidal Action
The primary mechanism of Evonine's insecticidal activity is believed to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of nerve cells, paralysis, and ultimately, death of the insect.
Caption: Proposed signaling pathway of Evonine's insecticidal action through the inhibition of acetylcholinesterase.
Experimental Workflow for Evonine Isolation and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Evonine from Euonymus plant material.
Caption: A generalized experimental workflow for the isolation and analysis of Evonine from Euonymus species.
Validating the Immunosuppressive Effects of "Evonimine": A Review of Available Scientific Literature
A comprehensive search of scientific databases and literature has revealed no experimental data or pharmacological studies pertaining to a compound named "Evonimine" and its potential immunosuppressive effects. This suggests that "this compound" may be a novel, yet-to-be-documented compound, or that the name may be a misspelling of a different therapeutic agent.
Further investigation into compounds with similar names yielded information on Enoximone (B1671341) , a cardiotonic and vasodilating agent used in the treatment of congestive heart failure.[1][2][3] The primary mechanism of Enoximone involves the selective inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle cells.[1][4] This action results in positive inotropic (increased force of heart contraction) and vasodilatory effects. The documented pharmacological profile of Enoximone does not include immunosuppressive activity.
Additionally, a search was conducted on the plant genus Euonymus, from which a hypothetical compound "this compound" might be derived. Several species within this genus have been studied for their medicinal properties. Notably, extracts from Euonymus alatus have demonstrated immunostimulatory effects in a cyclophosphamide-induced immunosuppressed rat model, suggesting an enhancement rather than suppression of the immune system. Conversely, constituents of Euonymus hamiltonianus have exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While anti-inflammatory and immunosuppressive effects can be related, the currently available research on Euonymus species does not provide direct evidence of systemic immunosuppressive activity that would be comparable to established immunosuppressant drugs.
Standard Methodologies for Validating Immunosuppressive Effects
For a novel compound to be validated for immunosuppressive effects, a series of standardized in vitro and in vivo experiments are typically conducted. These assays are designed to assess the compound's impact on various components of the immune system.
Key Experimental Protocols:
-
T-Cell Proliferation Assays: These assays are fundamental in assessing the anti-proliferative effects of a compound on T-lymphocytes, which are key players in the adaptive immune response. A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dye dilution assay, where T-cells are labeled with CFSE and their proliferation in response to stimuli (e.g., anti-CD3/CD28 antibodies or mitogens) is measured by flow cytometry. A reduction in the dilution of CFSE indicates an inhibition of T-cell proliferation.
-
Cytokine Production Assays: The effect of a compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells is a critical indicator of its immunomodulatory properties. Cytokine levels in cell culture supernatants or in vivo samples can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. Intracellular cytokine staining followed by flow cytometry can provide information on cytokine production at a single-cell level.
-
In Vivo Models of Immunosuppression: To evaluate the efficacy of a potential immunosuppressant in a living organism, various animal models are utilized. These can include models of autoimmune diseases, organ transplantation, or delayed-type hypersensitivity. The compound's ability to ameliorate disease symptoms, prevent graft rejection, or reduce inflammatory responses is assessed.
Visualizing Immunomodulatory Pathways and Workflows
To illustrate the typical processes involved in validating an immunosuppressive agent, the following diagrams outline a hypothetical signaling pathway that could be inhibited by such a compound and a general experimental workflow.
References
- 1. Pharmacology and pharmacokinetics of enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Pharmacology and pharmacokinetics of enoximone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effects of "Evonimine": A Review of Available Scientific Literature
A comprehensive search of scientific databases and literature has revealed no experimental data or pharmacological studies pertaining to a compound named "Evonimine" and its potential immunosuppressive effects. This suggests that "this compound" may be a novel, yet-to-be-documented compound, or that the name may be a misspelling of a different therapeutic agent.
Further investigation into compounds with similar names yielded information on Enoximone (B1671341) , a cardiotonic and vasodilating agent used in the treatment of congestive heart failure.[1][2][3] The primary mechanism of Enoximone involves the selective inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle cells.[1][4] This action results in positive inotropic (increased force of heart contraction) and vasodilatory effects. The documented pharmacological profile of Enoximone does not include immunosuppressive activity.
Additionally, a search was conducted on the plant genus Euonymus, from which a hypothetical compound "this compound" might be derived. Several species within this genus have been studied for their medicinal properties. Notably, extracts from Euonymus alatus have demonstrated immunostimulatory effects in a cyclophosphamide-induced immunosuppressed rat model, suggesting an enhancement rather than suppression of the immune system. Conversely, constituents of Euonymus hamiltonianus have exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While anti-inflammatory and immunosuppressive effects can be related, the currently available research on Euonymus species does not provide direct evidence of systemic immunosuppressive activity that would be comparable to established immunosuppressant drugs.
Standard Methodologies for Validating Immunosuppressive Effects
For a novel compound to be validated for immunosuppressive effects, a series of standardized in vitro and in vivo experiments are typically conducted. These assays are designed to assess the compound's impact on various components of the immune system.
Key Experimental Protocols:
-
T-Cell Proliferation Assays: These assays are fundamental in assessing the anti-proliferative effects of a compound on T-lymphocytes, which are key players in the adaptive immune response. A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dye dilution assay, where T-cells are labeled with CFSE and their proliferation in response to stimuli (e.g., anti-CD3/CD28 antibodies or mitogens) is measured by flow cytometry. A reduction in the dilution of CFSE indicates an inhibition of T-cell proliferation.
-
Cytokine Production Assays: The effect of a compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells is a critical indicator of its immunomodulatory properties. Cytokine levels in cell culture supernatants or in vivo samples can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. Intracellular cytokine staining followed by flow cytometry can provide information on cytokine production at a single-cell level.
-
In Vivo Models of Immunosuppression: To evaluate the efficacy of a potential immunosuppressant in a living organism, various animal models are utilized. These can include models of autoimmune diseases, organ transplantation, or delayed-type hypersensitivity. The compound's ability to ameliorate disease symptoms, prevent graft rejection, or reduce inflammatory responses is assessed.
Visualizing Immunomodulatory Pathways and Workflows
To illustrate the typical processes involved in validating an immunosuppressive agent, the following diagrams outline a hypothetical signaling pathway that could be inhibited by such a compound and a general experimental workflow.
References
- 1. Pharmacology and pharmacokinetics of enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Pharmacology and pharmacokinetics of enoximone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effects of "Evonimine": A Review of Available Scientific Literature
A comprehensive search of scientific databases and literature has revealed no experimental data or pharmacological studies pertaining to a compound named "Evonimine" and its potential immunosuppressive effects. This suggests that "this compound" may be a novel, yet-to-be-documented compound, or that the name may be a misspelling of a different therapeutic agent.
Further investigation into compounds with similar names yielded information on Enoximone , a cardiotonic and vasodilating agent used in the treatment of congestive heart failure.[1][2][3] The primary mechanism of Enoximone involves the selective inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle cells.[1][4] This action results in positive inotropic (increased force of heart contraction) and vasodilatory effects. The documented pharmacological profile of Enoximone does not include immunosuppressive activity.
Additionally, a search was conducted on the plant genus Euonymus, from which a hypothetical compound "this compound" might be derived. Several species within this genus have been studied for their medicinal properties. Notably, extracts from Euonymus alatus have demonstrated immunostimulatory effects in a cyclophosphamide-induced immunosuppressed rat model, suggesting an enhancement rather than suppression of the immune system. Conversely, constituents of Euonymus hamiltonianus have exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While anti-inflammatory and immunosuppressive effects can be related, the currently available research on Euonymus species does not provide direct evidence of systemic immunosuppressive activity that would be comparable to established immunosuppressant drugs.
Standard Methodologies for Validating Immunosuppressive Effects
For a novel compound to be validated for immunosuppressive effects, a series of standardized in vitro and in vivo experiments are typically conducted. These assays are designed to assess the compound's impact on various components of the immune system.
Key Experimental Protocols:
-
T-Cell Proliferation Assays: These assays are fundamental in assessing the anti-proliferative effects of a compound on T-lymphocytes, which are key players in the adaptive immune response. A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dye dilution assay, where T-cells are labeled with CFSE and their proliferation in response to stimuli (e.g., anti-CD3/CD28 antibodies or mitogens) is measured by flow cytometry. A reduction in the dilution of CFSE indicates an inhibition of T-cell proliferation.
-
Cytokine Production Assays: The effect of a compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells is a critical indicator of its immunomodulatory properties. Cytokine levels in cell culture supernatants or in vivo samples can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. Intracellular cytokine staining followed by flow cytometry can provide information on cytokine production at a single-cell level.
-
In Vivo Models of Immunosuppression: To evaluate the efficacy of a potential immunosuppressant in a living organism, various animal models are utilized. These can include models of autoimmune diseases, organ transplantation, or delayed-type hypersensitivity. The compound's ability to ameliorate disease symptoms, prevent graft rejection, or reduce inflammatory responses is assessed.
Visualizing Immunomodulatory Pathways and Workflows
To illustrate the typical processes involved in validating an immunosuppressive agent, the following diagrams outline a hypothetical signaling pathway that could be inhibited by such a compound and a general experimental workflow.
References
- 1. Pharmacology and pharmacokinetics of enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Pharmacology and pharmacokinetics of enoximone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of Evonimine: A Methodological Comparison Guide
For Immediate Release
Currently, there is a notable absence of published experimental data directly addressing the cross-reactivity of the sesquiterpene pyridine (B92270) alkaloid, evonimine, with other pyridine alkaloids. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for investigating this potential interaction. We will explore the chemical basis for potential cross-reactivity and compare analytical methods that can be employed to generate crucial experimental data.
This compound is a complex alkaloid containing a pyridine ring within its structure.[1] Pyridine alkaloids are a broad class of compounds characterized by a pyridine nucleus and include well-known examples such as nicotine, anabasine, and cytisine.[2][3] The shared pyridine moiety forms the primary structural basis for potential antibody cross-reactivity, where an antibody generated against this compound may also recognize and bind to other structurally similar pyridine alkaloids. Understanding this cross-reactivity is crucial for the development of specific immunoassays and for assessing the selectivity of potential therapeutic agents.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is critical for accurately determining the cross-reactivity of this compound. The two primary approaches are immunoassays and chromatographic techniques, each with distinct advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Application to Cross-Reactivity |
| Immunoassays (e.g., Competitive ELISA) | Based on the specific binding of an antibody to an antigen. In a competitive format, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. | High sensitivity and specificity, high throughput, suitable for complex biological matrices.[4] | Susceptible to matrix effects, development of specific antibodies can be time-consuming and costly, potential for cross-reactivity which needs to be characterized. | Directly quantifies the degree of cross-reactivity by measuring the concentration of a competing alkaloid required to displace the primary analyte (this compound) from the antibody. |
| Chromatographic Methods (e.g., HPLC, GC-MS) | Separates compounds based on their physical and chemical properties as they pass through a stationary phase. Mass spectrometry (MS) provides structural information for identification and quantification. | High specificity and accuracy, can simultaneously detect and quantify multiple analytes in a single run, considered a "gold standard" for confirmation.[5] | Lower throughput than immunoassays, may require extensive sample preparation and derivatization (for GC-MS), higher equipment cost. | Can definitively identify and quantify this compound and other pyridine alkaloids in a sample, confirming the specificity of an immunoassay and identifying cross-reactive compounds. |
Experimental Protocols
A robust method for quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol for assessing the cross-reactivity of an anti-evonimine antibody with other pyridine alkaloids.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of various pyridine alkaloids with a specific antibody raised against this compound.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate (e.g., this compound-BSA).
-
Specific polyclonal or monoclonal antibody against this compound.
-
This compound standard (for standard curve).
-
Pyridine alkaloids to be tested for cross-reactivity (e.g., nicotine, anabasine, cotinine).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test pyridine alkaloids in blocking buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test alkaloid dilution with 50 µL of the diluted anti-evonimine antibody for 1 hour at 37°C.
-
Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 90 minutes at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature until a suitable color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test alkaloid, determine the IC50 value from its respective inhibition curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Alkaloid) x 100
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against a small molecule like this compound.
References
- 1. This compound [chembk.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Investigating the Cross-Reactivity of Evonimine: A Methodological Comparison Guide
For Immediate Release
Currently, there is a notable absence of published experimental data directly addressing the cross-reactivity of the sesquiterpene pyridine (B92270) alkaloid, evonimine, with other pyridine alkaloids. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for investigating this potential interaction. We will explore the chemical basis for potential cross-reactivity and compare analytical methods that can be employed to generate crucial experimental data.
This compound is a complex alkaloid containing a pyridine ring within its structure.[1] Pyridine alkaloids are a broad class of compounds characterized by a pyridine nucleus and include well-known examples such as nicotine, anabasine, and cytisine.[2][3] The shared pyridine moiety forms the primary structural basis for potential antibody cross-reactivity, where an antibody generated against this compound may also recognize and bind to other structurally similar pyridine alkaloids. Understanding this cross-reactivity is crucial for the development of specific immunoassays and for assessing the selectivity of potential therapeutic agents.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is critical for accurately determining the cross-reactivity of this compound. The two primary approaches are immunoassays and chromatographic techniques, each with distinct advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Application to Cross-Reactivity |
| Immunoassays (e.g., Competitive ELISA) | Based on the specific binding of an antibody to an antigen. In a competitive format, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. | High sensitivity and specificity, high throughput, suitable for complex biological matrices.[4] | Susceptible to matrix effects, development of specific antibodies can be time-consuming and costly, potential for cross-reactivity which needs to be characterized. | Directly quantifies the degree of cross-reactivity by measuring the concentration of a competing alkaloid required to displace the primary analyte (this compound) from the antibody. |
| Chromatographic Methods (e.g., HPLC, GC-MS) | Separates compounds based on their physical and chemical properties as they pass through a stationary phase. Mass spectrometry (MS) provides structural information for identification and quantification. | High specificity and accuracy, can simultaneously detect and quantify multiple analytes in a single run, considered a "gold standard" for confirmation.[5] | Lower throughput than immunoassays, may require extensive sample preparation and derivatization (for GC-MS), higher equipment cost. | Can definitively identify and quantify this compound and other pyridine alkaloids in a sample, confirming the specificity of an immunoassay and identifying cross-reactive compounds. |
Experimental Protocols
A robust method for quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol for assessing the cross-reactivity of an anti-evonimine antibody with other pyridine alkaloids.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of various pyridine alkaloids with a specific antibody raised against this compound.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate (e.g., this compound-BSA).
-
Specific polyclonal or monoclonal antibody against this compound.
-
This compound standard (for standard curve).
-
Pyridine alkaloids to be tested for cross-reactivity (e.g., nicotine, anabasine, cotinine).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test pyridine alkaloids in blocking buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test alkaloid dilution with 50 µL of the diluted anti-evonimine antibody for 1 hour at 37°C.
-
Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 90 minutes at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature until a suitable color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test alkaloid, determine the IC50 value from its respective inhibition curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Alkaloid) x 100
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against a small molecule like this compound.
References
- 1. This compound [chembk.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Investigating the Cross-Reactivity of Evonimine: A Methodological Comparison Guide
For Immediate Release
Currently, there is a notable absence of published experimental data directly addressing the cross-reactivity of the sesquiterpene pyridine alkaloid, evonimine, with other pyridine alkaloids. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for investigating this potential interaction. We will explore the chemical basis for potential cross-reactivity and compare analytical methods that can be employed to generate crucial experimental data.
This compound is a complex alkaloid containing a pyridine ring within its structure.[1] Pyridine alkaloids are a broad class of compounds characterized by a pyridine nucleus and include well-known examples such as nicotine, anabasine, and cytisine.[2][3] The shared pyridine moiety forms the primary structural basis for potential antibody cross-reactivity, where an antibody generated against this compound may also recognize and bind to other structurally similar pyridine alkaloids. Understanding this cross-reactivity is crucial for the development of specific immunoassays and for assessing the selectivity of potential therapeutic agents.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is critical for accurately determining the cross-reactivity of this compound. The two primary approaches are immunoassays and chromatographic techniques, each with distinct advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Application to Cross-Reactivity |
| Immunoassays (e.g., Competitive ELISA) | Based on the specific binding of an antibody to an antigen. In a competitive format, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. | High sensitivity and specificity, high throughput, suitable for complex biological matrices.[4] | Susceptible to matrix effects, development of specific antibodies can be time-consuming and costly, potential for cross-reactivity which needs to be characterized. | Directly quantifies the degree of cross-reactivity by measuring the concentration of a competing alkaloid required to displace the primary analyte (this compound) from the antibody. |
| Chromatographic Methods (e.g., HPLC, GC-MS) | Separates compounds based on their physical and chemical properties as they pass through a stationary phase. Mass spectrometry (MS) provides structural information for identification and quantification. | High specificity and accuracy, can simultaneously detect and quantify multiple analytes in a single run, considered a "gold standard" for confirmation.[5] | Lower throughput than immunoassays, may require extensive sample preparation and derivatization (for GC-MS), higher equipment cost. | Can definitively identify and quantify this compound and other pyridine alkaloids in a sample, confirming the specificity of an immunoassay and identifying cross-reactive compounds. |
Experimental Protocols
A robust method for quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol for assessing the cross-reactivity of an anti-evonimine antibody with other pyridine alkaloids.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of various pyridine alkaloids with a specific antibody raised against this compound.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate (e.g., this compound-BSA).
-
Specific polyclonal or monoclonal antibody against this compound.
-
This compound standard (for standard curve).
-
Pyridine alkaloids to be tested for cross-reactivity (e.g., nicotine, anabasine, cotinine).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test pyridine alkaloids in blocking buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test alkaloid dilution with 50 µL of the diluted anti-evonimine antibody for 1 hour at 37°C.
-
Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 90 minutes at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature until a suitable color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test alkaloid, determine the IC50 value from its respective inhibition curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Alkaloid) x 100
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against a small molecule like this compound.
References
- 1. This compound [chembk.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
Comparative Guide to the Structure-Activity Relationship of Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Evonimine, a β-dihydroagarofuran sesquiterpene pyridine (B92270) alkaloid, and its analogs. The document summarizes quantitative data on their biological activities, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development.
Introduction to this compound
This compound is a naturally occurring complex sesquiterpenoid isolated from various plant species of the Euonymus and Tripterygium genera. Structurally, it belongs to the β-dihydroagarofuran class of compounds, which are known for a wide range of biological activities including insecticidal, immunosuppressive, anti-tumor, and multidrug resistance (MDR) reversal effects. The core of this compound is a rigid tricyclic sesquiterpene scaffold, highly substituted with various ester groups, which provides a unique three-dimensional structure for interaction with biological targets. Understanding the relationship between these structural features and the resulting biological activity is crucial for the development of novel therapeutic agents.
Structure-Activity Relationship Analysis
The biological activity of this compound and its analogs is highly dependent on the nature and position of the substituent groups on the core β-dihydroagarofuran skeleton. The following sections compare the SAR for different biological activities based on available experimental data.
Insecticidal Activity
Initial studies have focused on the insecticidal properties of this compound and its naturally occurring analogs against pests such as the oriental armyworm (Mythimna separata). The data suggests that even minor modifications to the ester groups can significantly impact potency.
Table 1: Insecticidal Activity of this compound and Analogs against Mythimna separata
| Compound | Structure / Modification from this compound | LC50 (mg/mL)[1] |
| Evonine | - | 23.23 |
| 1-deacetyl-1-benzoylEvonine | Acetyl group at C-1 replaced with a benzoyl group | 5.44 |
| Ebenifoline E-IV | Different ester substitutions | 5.25 |
| Mayteine | Different ester substitutions | 4.66 |
From this limited dataset, it appears that modifications of the ester groups, such as the replacement of the C-1 acetyl group with a benzoyl group, can lead to a significant increase in insecticidal activity. The lower LC50 values of Ebenifoline E-IV and Mayteine also point towards the importance of the specific nature and arrangement of the ester functionalities for this biological endpoint.
P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal
A significant area of research for β-dihydroagarofuran sesquiterpenoids is their ability to reverse multidrug resistance in cancer cells, primarily through the inhibition of the P-glycoprotein (P-gp) efflux pump. While specific data for this compound is limited in the public domain, extensive SAR studies on the broader class of dihydro-β-agarofuran sesquiterpenes provide valuable insights.
A comprehensive study on 76 dihydro-β-agarofuran sesquiterpenes has elucidated key structural requirements for P-gp inhibition. The main takeaways from these studies are:
-
Importance of Ester Groups: Derivatives with ester groups (such as acetate, furanoyl, benzoyl, or nicotinoyl) at positions C-1, C-2, C-3, and C-6 are generally more potent P-gp inhibitors than analogs with hydroxyl groups at these positions.
-
Key Positions: Substituents at positions C-2, C-3, and C-8 are critical for determining the overall effectiveness of these compounds as P-gp inhibitors.
-
Ring A vs. Ring B: Substituents on the A-ring of the dihydro-β-agarofuran skeleton appear to contribute more to the activity than those on the B-ring.
This suggests that the highly esterified nature of this compound is a promising feature for P-gp inhibition. Synthetic modification of these ester groups could lead to the development of potent MDR reversal agents.
Cytotoxic and Anti-Tumor Activity
The cytotoxic and anti-tumor-promoting activities of dihydro-β-agarofuran sesquiterpenes have also been investigated. The structure-activity relationship for these effects points to the following:
-
C-1 Position Substituent: The type of substituent at the C-1 position of the sesquiterpene scaffold has been shown to be important in modulating the anti-tumor promoting activity.
-
Ester and Hydroxyl Groups: Preliminary SAR analysis suggests that acetate, benzoate, and hydroxyl groups are desirable substituents on the sesquiterpene core for anti-tumor-promoting effects.
While this compound itself has been noted for its potential anti-cancer activity, more quantitative data on a range of analogs is needed to establish a clear SAR for cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (potential P-gp inhibitors) for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 (e.g., at a final concentration of 5 µM) to the cells and continue the incubation for another 30-60 minutes.
-
Washing: Terminate the incubation by washing the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of ~485/529 nm.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.
Visualizations
Workflow for SAR Studies of this compound Analogs
Caption: Workflow for the synthesis and evaluation of this compound analogs.
P-glycoprotein Inhibition Mechanism
Caption: Mechanism of P-gp inhibition by this compound analogs.
Conclusion
This compound and its parent class of dihydro-β-agarofuran sesquiterpenoids represent a promising scaffold for drug development, particularly in the areas of cancer chemotherapy (via cytotoxicity and MDR reversal) and as bio-insecticides. The structure-activity relationships, while still being fully elucidated, clearly indicate that the type and position of ester substituents on the core structure are critical for biological activity. Future work should focus on the semi-synthesis of a wider array of this compound analogs with systematic modifications to these ester groups to build a more comprehensive SAR model. This will enable the rational design of novel compounds with enhanced potency and selectivity for desired therapeutic or agricultural applications.
References
Comparative Guide to the Structure-Activity Relationship of Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Evonimine, a β-dihydroagarofuran sesquiterpene pyridine (B92270) alkaloid, and its analogs. The document summarizes quantitative data on their biological activities, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development.
Introduction to this compound
This compound is a naturally occurring complex sesquiterpenoid isolated from various plant species of the Euonymus and Tripterygium genera. Structurally, it belongs to the β-dihydroagarofuran class of compounds, which are known for a wide range of biological activities including insecticidal, immunosuppressive, anti-tumor, and multidrug resistance (MDR) reversal effects. The core of this compound is a rigid tricyclic sesquiterpene scaffold, highly substituted with various ester groups, which provides a unique three-dimensional structure for interaction with biological targets. Understanding the relationship between these structural features and the resulting biological activity is crucial for the development of novel therapeutic agents.
Structure-Activity Relationship Analysis
The biological activity of this compound and its analogs is highly dependent on the nature and position of the substituent groups on the core β-dihydroagarofuran skeleton. The following sections compare the SAR for different biological activities based on available experimental data.
Insecticidal Activity
Initial studies have focused on the insecticidal properties of this compound and its naturally occurring analogs against pests such as the oriental armyworm (Mythimna separata). The data suggests that even minor modifications to the ester groups can significantly impact potency.
Table 1: Insecticidal Activity of this compound and Analogs against Mythimna separata
| Compound | Structure / Modification from this compound | LC50 (mg/mL)[1] |
| Evonine | - | 23.23 |
| 1-deacetyl-1-benzoylEvonine | Acetyl group at C-1 replaced with a benzoyl group | 5.44 |
| Ebenifoline E-IV | Different ester substitutions | 5.25 |
| Mayteine | Different ester substitutions | 4.66 |
From this limited dataset, it appears that modifications of the ester groups, such as the replacement of the C-1 acetyl group with a benzoyl group, can lead to a significant increase in insecticidal activity. The lower LC50 values of Ebenifoline E-IV and Mayteine also point towards the importance of the specific nature and arrangement of the ester functionalities for this biological endpoint.
P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal
A significant area of research for β-dihydroagarofuran sesquiterpenoids is their ability to reverse multidrug resistance in cancer cells, primarily through the inhibition of the P-glycoprotein (P-gp) efflux pump. While specific data for this compound is limited in the public domain, extensive SAR studies on the broader class of dihydro-β-agarofuran sesquiterpenes provide valuable insights.
A comprehensive study on 76 dihydro-β-agarofuran sesquiterpenes has elucidated key structural requirements for P-gp inhibition. The main takeaways from these studies are:
-
Importance of Ester Groups: Derivatives with ester groups (such as acetate, furanoyl, benzoyl, or nicotinoyl) at positions C-1, C-2, C-3, and C-6 are generally more potent P-gp inhibitors than analogs with hydroxyl groups at these positions.
-
Key Positions: Substituents at positions C-2, C-3, and C-8 are critical for determining the overall effectiveness of these compounds as P-gp inhibitors.
-
Ring A vs. Ring B: Substituents on the A-ring of the dihydro-β-agarofuran skeleton appear to contribute more to the activity than those on the B-ring.
This suggests that the highly esterified nature of this compound is a promising feature for P-gp inhibition. Synthetic modification of these ester groups could lead to the development of potent MDR reversal agents.
Cytotoxic and Anti-Tumor Activity
The cytotoxic and anti-tumor-promoting activities of dihydro-β-agarofuran sesquiterpenes have also been investigated. The structure-activity relationship for these effects points to the following:
-
C-1 Position Substituent: The type of substituent at the C-1 position of the sesquiterpene scaffold has been shown to be important in modulating the anti-tumor promoting activity.
-
Ester and Hydroxyl Groups: Preliminary SAR analysis suggests that acetate, benzoate, and hydroxyl groups are desirable substituents on the sesquiterpene core for anti-tumor-promoting effects.
While this compound itself has been noted for its potential anti-cancer activity, more quantitative data on a range of analogs is needed to establish a clear SAR for cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (potential P-gp inhibitors) for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 (e.g., at a final concentration of 5 µM) to the cells and continue the incubation for another 30-60 minutes.
-
Washing: Terminate the incubation by washing the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of ~485/529 nm.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.
Visualizations
Workflow for SAR Studies of this compound Analogs
Caption: Workflow for the synthesis and evaluation of this compound analogs.
P-glycoprotein Inhibition Mechanism
Caption: Mechanism of P-gp inhibition by this compound analogs.
Conclusion
This compound and its parent class of dihydro-β-agarofuran sesquiterpenoids represent a promising scaffold for drug development, particularly in the areas of cancer chemotherapy (via cytotoxicity and MDR reversal) and as bio-insecticides. The structure-activity relationships, while still being fully elucidated, clearly indicate that the type and position of ester substituents on the core structure are critical for biological activity. Future work should focus on the semi-synthesis of a wider array of this compound analogs with systematic modifications to these ester groups to build a more comprehensive SAR model. This will enable the rational design of novel compounds with enhanced potency and selectivity for desired therapeutic or agricultural applications.
References
Comparative Guide to the Structure-Activity Relationship of Evonimine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Evonimine, a β-dihydroagarofuran sesquiterpene pyridine alkaloid, and its analogs. The document summarizes quantitative data on their biological activities, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development.
Introduction to this compound
This compound is a naturally occurring complex sesquiterpenoid isolated from various plant species of the Euonymus and Tripterygium genera. Structurally, it belongs to the β-dihydroagarofuran class of compounds, which are known for a wide range of biological activities including insecticidal, immunosuppressive, anti-tumor, and multidrug resistance (MDR) reversal effects. The core of this compound is a rigid tricyclic sesquiterpene scaffold, highly substituted with various ester groups, which provides a unique three-dimensional structure for interaction with biological targets. Understanding the relationship between these structural features and the resulting biological activity is crucial for the development of novel therapeutic agents.
Structure-Activity Relationship Analysis
The biological activity of this compound and its analogs is highly dependent on the nature and position of the substituent groups on the core β-dihydroagarofuran skeleton. The following sections compare the SAR for different biological activities based on available experimental data.
Insecticidal Activity
Initial studies have focused on the insecticidal properties of this compound and its naturally occurring analogs against pests such as the oriental armyworm (Mythimna separata). The data suggests that even minor modifications to the ester groups can significantly impact potency.
Table 1: Insecticidal Activity of this compound and Analogs against Mythimna separata
| Compound | Structure / Modification from this compound | LC50 (mg/mL)[1] |
| Evonine | - | 23.23 |
| 1-deacetyl-1-benzoylEvonine | Acetyl group at C-1 replaced with a benzoyl group | 5.44 |
| Ebenifoline E-IV | Different ester substitutions | 5.25 |
| Mayteine | Different ester substitutions | 4.66 |
From this limited dataset, it appears that modifications of the ester groups, such as the replacement of the C-1 acetyl group with a benzoyl group, can lead to a significant increase in insecticidal activity. The lower LC50 values of Ebenifoline E-IV and Mayteine also point towards the importance of the specific nature and arrangement of the ester functionalities for this biological endpoint.
P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal
A significant area of research for β-dihydroagarofuran sesquiterpenoids is their ability to reverse multidrug resistance in cancer cells, primarily through the inhibition of the P-glycoprotein (P-gp) efflux pump. While specific data for this compound is limited in the public domain, extensive SAR studies on the broader class of dihydro-β-agarofuran sesquiterpenes provide valuable insights.
A comprehensive study on 76 dihydro-β-agarofuran sesquiterpenes has elucidated key structural requirements for P-gp inhibition. The main takeaways from these studies are:
-
Importance of Ester Groups: Derivatives with ester groups (such as acetate, furanoyl, benzoyl, or nicotinoyl) at positions C-1, C-2, C-3, and C-6 are generally more potent P-gp inhibitors than analogs with hydroxyl groups at these positions.
-
Key Positions: Substituents at positions C-2, C-3, and C-8 are critical for determining the overall effectiveness of these compounds as P-gp inhibitors.
-
Ring A vs. Ring B: Substituents on the A-ring of the dihydro-β-agarofuran skeleton appear to contribute more to the activity than those on the B-ring.
This suggests that the highly esterified nature of this compound is a promising feature for P-gp inhibition. Synthetic modification of these ester groups could lead to the development of potent MDR reversal agents.
Cytotoxic and Anti-Tumor Activity
The cytotoxic and anti-tumor-promoting activities of dihydro-β-agarofuran sesquiterpenes have also been investigated. The structure-activity relationship for these effects points to the following:
-
C-1 Position Substituent: The type of substituent at the C-1 position of the sesquiterpene scaffold has been shown to be important in modulating the anti-tumor promoting activity.
-
Ester and Hydroxyl Groups: Preliminary SAR analysis suggests that acetate, benzoate, and hydroxyl groups are desirable substituents on the sesquiterpene core for anti-tumor-promoting effects.
While this compound itself has been noted for its potential anti-cancer activity, more quantitative data on a range of analogs is needed to establish a clear SAR for cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (potential P-gp inhibitors) for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 (e.g., at a final concentration of 5 µM) to the cells and continue the incubation for another 30-60 minutes.
-
Washing: Terminate the incubation by washing the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of ~485/529 nm.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.
Visualizations
Workflow for SAR Studies of this compound Analogs
Caption: Workflow for the synthesis and evaluation of this compound analogs.
P-glycoprotein Inhibition Mechanism
Caption: Mechanism of P-gp inhibition by this compound analogs.
Conclusion
This compound and its parent class of dihydro-β-agarofuran sesquiterpenoids represent a promising scaffold for drug development, particularly in the areas of cancer chemotherapy (via cytotoxicity and MDR reversal) and as bio-insecticides. The structure-activity relationships, while still being fully elucidated, clearly indicate that the type and position of ester substituents on the core structure are critical for biological activity. Future work should focus on the semi-synthesis of a wider array of this compound analogs with systematic modifications to these ester groups to build a more comprehensive SAR model. This will enable the rational design of novel compounds with enhanced potency and selectivity for desired therapeutic or agricultural applications.
References
The Enigma of Evonimine: A Comparative Guide to Anti-Feeding Agents
While the anti-feeding properties of evonimine, a compound derived from the plant Evodia rutaecarpa, have been a subject of scientific curiosity, a thorough review of existing literature reveals a conspicuous absence of studies specifically investigating the reproducibility of these effects. Furthermore, there is a significant lack of quantitative data detailing its anti-feeding efficacy against insect pests. This guide, therefore, aims to provide a comprehensive comparison of this compound's purported bioactivity with that of well-established anti-feeding agents, namely azadirachtin (B1665905) and celastrol, for which a wealth of experimental data exists. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Bioactive Compounds
While direct anti-feeding data for this compound is unavailable, studies on related compounds from Evodia rutaecarpa and established alternatives provide a basis for comparison.
| Compound/Extract | Target Organism | Bioactivity | Quantitative Data |
| Evodiamine | Aedes albopictus (larvae) | Larvicidal | LC50: 12.51 μg/ml[1] |
| Rutaecarpine | Aedes albopictus (larvae) | Larvicidal | LC50: 17.02 μg/ml[1] |
| Azadirachtin | Spodoptera litura (larvae) | Anti-feedant | ED50: 0.12 micromol/cm2[2] |
| Celastrol | Diet-induced obese mice | Appetite Suppression | Reduced food intake[3] |
| Evodia rutaecarpa extract | Aedes albopictus (larvae) | Larvicidal | LC50: 43.21 μg/ml[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standardized protocols for assessing anti-feeding and larvicidal activities, which can be adapted for testing novel compounds like this compound.
Leaf Disc No-Choice Anti-feeding Bioassay
This method is widely used to evaluate the feeding deterrence of a compound against herbivorous insects.
-
Preparation of Test Substance: Dissolve the compound (e.g., this compound, azadirachtin) in an appropriate solvent to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Treatment of Leaf Discs: Punch out uniform leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella). Dip each disc into a specific concentration of the test solution for a standardized duration. Allow the solvent to evaporate completely. Control discs are treated with the solvent alone.
-
Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: Introduce a single, pre-starved insect larva (e.g., third-instar Spodoptera litura) into each Petri dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or image analysis software.
-
Calculation of Anti-feeding Index: The anti-feeding index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.
Insect Larvicidal Bioassay
This protocol is used to determine the toxicity of a compound to insect larvae.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., ethanol).
-
Test Arenas: Use multi-well plates or small beakers as test arenas. Add a specific volume of each test solution to the respective wells.
-
Introduction of Larvae: Place a specific number of insect larvae (e.g., 20 early fourth-instar Aedes albopictus larvae) into each well containing the test solution. A control group with the solvent alone should be included.
-
Observation: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: Calculate the percentage mortality for each concentration at each time point. Use probit analysis to determine the lethal concentration (LC50), which is the concentration that causes 50% mortality of the larvae.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Figure 1. Simplified signaling pathway of Azadirachtin's anti-feeding and insect growth regulatory effects.
Figure 2. Proposed signaling pathway for Celastrol's effects on appetite suppression in mammals.
Figure 3. General experimental workflow for a leaf disc no-choice anti-feeding bioassay.
References
- 1. Mosquito larvicidal activity of alkaloids and limonoids derived from Evodia rutaecarpa unripe fruits against Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insect antifeedant activity of aurones against Spodoptera litura larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigma of Evonimine: A Comparative Guide to Anti-Feeding Agents
While the anti-feeding properties of evonimine, a compound derived from the plant Evodia rutaecarpa, have been a subject of scientific curiosity, a thorough review of existing literature reveals a conspicuous absence of studies specifically investigating the reproducibility of these effects. Furthermore, there is a significant lack of quantitative data detailing its anti-feeding efficacy against insect pests. This guide, therefore, aims to provide a comprehensive comparison of this compound's purported bioactivity with that of well-established anti-feeding agents, namely azadirachtin (B1665905) and celastrol, for which a wealth of experimental data exists. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Bioactive Compounds
While direct anti-feeding data for this compound is unavailable, studies on related compounds from Evodia rutaecarpa and established alternatives provide a basis for comparison.
| Compound/Extract | Target Organism | Bioactivity | Quantitative Data |
| Evodiamine | Aedes albopictus (larvae) | Larvicidal | LC50: 12.51 μg/ml[1] |
| Rutaecarpine | Aedes albopictus (larvae) | Larvicidal | LC50: 17.02 μg/ml[1] |
| Azadirachtin | Spodoptera litura (larvae) | Anti-feedant | ED50: 0.12 micromol/cm2[2] |
| Celastrol | Diet-induced obese mice | Appetite Suppression | Reduced food intake[3] |
| Evodia rutaecarpa extract | Aedes albopictus (larvae) | Larvicidal | LC50: 43.21 μg/ml[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standardized protocols for assessing anti-feeding and larvicidal activities, which can be adapted for testing novel compounds like this compound.
Leaf Disc No-Choice Anti-feeding Bioassay
This method is widely used to evaluate the feeding deterrence of a compound against herbivorous insects.
-
Preparation of Test Substance: Dissolve the compound (e.g., this compound, azadirachtin) in an appropriate solvent to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Treatment of Leaf Discs: Punch out uniform leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella). Dip each disc into a specific concentration of the test solution for a standardized duration. Allow the solvent to evaporate completely. Control discs are treated with the solvent alone.
-
Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: Introduce a single, pre-starved insect larva (e.g., third-instar Spodoptera litura) into each Petri dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or image analysis software.
-
Calculation of Anti-feeding Index: The anti-feeding index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.
Insect Larvicidal Bioassay
This protocol is used to determine the toxicity of a compound to insect larvae.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., ethanol).
-
Test Arenas: Use multi-well plates or small beakers as test arenas. Add a specific volume of each test solution to the respective wells.
-
Introduction of Larvae: Place a specific number of insect larvae (e.g., 20 early fourth-instar Aedes albopictus larvae) into each well containing the test solution. A control group with the solvent alone should be included.
-
Observation: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: Calculate the percentage mortality for each concentration at each time point. Use probit analysis to determine the lethal concentration (LC50), which is the concentration that causes 50% mortality of the larvae.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Figure 1. Simplified signaling pathway of Azadirachtin's anti-feeding and insect growth regulatory effects.
Figure 2. Proposed signaling pathway for Celastrol's effects on appetite suppression in mammals.
Figure 3. General experimental workflow for a leaf disc no-choice anti-feeding bioassay.
References
- 1. Mosquito larvicidal activity of alkaloids and limonoids derived from Evodia rutaecarpa unripe fruits against Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insect antifeedant activity of aurones against Spodoptera litura larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigma of Evonimine: A Comparative Guide to Anti-Feeding Agents
While the anti-feeding properties of evonimine, a compound derived from the plant Evodia rutaecarpa, have been a subject of scientific curiosity, a thorough review of existing literature reveals a conspicuous absence of studies specifically investigating the reproducibility of these effects. Furthermore, there is a significant lack of quantitative data detailing its anti-feeding efficacy against insect pests. This guide, therefore, aims to provide a comprehensive comparison of this compound's purported bioactivity with that of well-established anti-feeding agents, namely azadirachtin and celastrol, for which a wealth of experimental data exists. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Bioactive Compounds
While direct anti-feeding data for this compound is unavailable, studies on related compounds from Evodia rutaecarpa and established alternatives provide a basis for comparison.
| Compound/Extract | Target Organism | Bioactivity | Quantitative Data |
| Evodiamine | Aedes albopictus (larvae) | Larvicidal | LC50: 12.51 μg/ml[1] |
| Rutaecarpine | Aedes albopictus (larvae) | Larvicidal | LC50: 17.02 μg/ml[1] |
| Azadirachtin | Spodoptera litura (larvae) | Anti-feedant | ED50: 0.12 micromol/cm2[2] |
| Celastrol | Diet-induced obese mice | Appetite Suppression | Reduced food intake[3] |
| Evodia rutaecarpa extract | Aedes albopictus (larvae) | Larvicidal | LC50: 43.21 μg/ml[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standardized protocols for assessing anti-feeding and larvicidal activities, which can be adapted for testing novel compounds like this compound.
Leaf Disc No-Choice Anti-feeding Bioassay
This method is widely used to evaluate the feeding deterrence of a compound against herbivorous insects.
-
Preparation of Test Substance: Dissolve the compound (e.g., this compound, azadirachtin) in an appropriate solvent to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Treatment of Leaf Discs: Punch out uniform leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella). Dip each disc into a specific concentration of the test solution for a standardized duration. Allow the solvent to evaporate completely. Control discs are treated with the solvent alone.
-
Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moistened filter paper to maintain humidity.
-
Insect Introduction: Introduce a single, pre-starved insect larva (e.g., third-instar Spodoptera litura) into each Petri dish.
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or image analysis software.
-
Calculation of Anti-feeding Index: The anti-feeding index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.
Insect Larvicidal Bioassay
This protocol is used to determine the toxicity of a compound to insect larvae.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., ethanol).
-
Test Arenas: Use multi-well plates or small beakers as test arenas. Add a specific volume of each test solution to the respective wells.
-
Introduction of Larvae: Place a specific number of insect larvae (e.g., 20 early fourth-instar Aedes albopictus larvae) into each well containing the test solution. A control group with the solvent alone should be included.
-
Observation: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: Calculate the percentage mortality for each concentration at each time point. Use probit analysis to determine the lethal concentration (LC50), which is the concentration that causes 50% mortality of the larvae.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Figure 1. Simplified signaling pathway of Azadirachtin's anti-feeding and insect growth regulatory effects.
Figure 2. Proposed signaling pathway for Celastrol's effects on appetite suppression in mammals.
Figure 3. General experimental workflow for a leaf disc no-choice anti-feeding bioassay.
References
- 1. Mosquito larvicidal activity of alkaloids and limonoids derived from Evodia rutaecarpa unripe fruits against Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insect antifeedant activity of aurones against Spodoptera litura larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Evonimine and Mayteine: Unraveling the Potential of β-Dihydroagarofuran Alkaloids in Drug Development
For researchers and scientists in the field of oncology and drug development, the quest for novel compounds that can overcome the challenge of multidrug resistance (MDR) is a perpetual endeavor. Among the promising candidates are the β-dihydroagarofuran sesquiterpenoid alkaloids, a class of natural products known for their diverse biological activities. This guide provides a detailed comparison of two prominent members of this family, evonimine and mayteine (B217362), alongside other related alkaloids, with a focus on their potential as cytotoxic agents and inhibitors of P-glycoprotein (P-gp), a key player in MDR.
Structural Framework and Biological Activity
This compound and mayteine belong to the β-dihydroagarofuran class of sesquiterpenoid alkaloids, which are characterized by a highly oxygenated and complex tricyclic core structure. These compounds are predominantly isolated from plants of the Celastraceae family. Their biological activities are of significant interest, particularly their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance.
The primary mechanism by which many β-dihydroagarofuran alkaloids exert their MDR reversal effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these alkaloids can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
Comparative Analysis of Biological Potency
| Compound/Alkaloid | Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | - | Data not available | - | |
| Mayteine | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | K562 | Data not available | - | |
| Representative β-dihydroagarofuran | P-gp Inhibition | K562/ADR | ~1-10 µM | General finding |
| Representative β-dihydroagarofuran | Cytotoxicity | K562 | ~5-50 µM | General finding |
| Verapamil (Control) | P-gp Inhibition | K562/ADR | ~1-5 µM | General finding |
Note: Specific IC50 values for this compound and mayteine from direct comparative studies on cancer cell lines and P-gp inhibition are not available in the public domain at the time of this review. The values presented for "Representative β-dihydroagarofuran" are indicative of the general potency of this class of compounds based on available literature.
Mechanism of Action: P-Glycoprotein Inhibition
The primary mechanism by which β-dihydroagarofuran alkaloids, including likely this compound and mayteine, reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump. This action increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.
Caption: Mechanism of P-gp Inhibition by β-dihydroagarofuran Alkaloids.
Experimental Protocols
To aid researchers in the evaluation of compounds like this compound and mayteine, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, Mayteine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
A Comparative Guide to Evonimine and Mayteine: Unraveling the Potential of β-Dihydroagarofuran Alkaloids in Drug Development
For researchers and scientists in the field of oncology and drug development, the quest for novel compounds that can overcome the challenge of multidrug resistance (MDR) is a perpetual endeavor. Among the promising candidates are the β-dihydroagarofuran sesquiterpenoid alkaloids, a class of natural products known for their diverse biological activities. This guide provides a detailed comparison of two prominent members of this family, evonimine and mayteine (B217362), alongside other related alkaloids, with a focus on their potential as cytotoxic agents and inhibitors of P-glycoprotein (P-gp), a key player in MDR.
Structural Framework and Biological Activity
This compound and mayteine belong to the β-dihydroagarofuran class of sesquiterpenoid alkaloids, which are characterized by a highly oxygenated and complex tricyclic core structure. These compounds are predominantly isolated from plants of the Celastraceae family. Their biological activities are of significant interest, particularly their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance.
The primary mechanism by which many β-dihydroagarofuran alkaloids exert their MDR reversal effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these alkaloids can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
Comparative Analysis of Biological Potency
| Compound/Alkaloid | Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | - | Data not available | - | |
| Mayteine | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | K562 | Data not available | - | |
| Representative β-dihydroagarofuran | P-gp Inhibition | K562/ADR | ~1-10 µM | General finding |
| Representative β-dihydroagarofuran | Cytotoxicity | K562 | ~5-50 µM | General finding |
| Verapamil (Control) | P-gp Inhibition | K562/ADR | ~1-5 µM | General finding |
Note: Specific IC50 values for this compound and mayteine from direct comparative studies on cancer cell lines and P-gp inhibition are not available in the public domain at the time of this review. The values presented for "Representative β-dihydroagarofuran" are indicative of the general potency of this class of compounds based on available literature.
Mechanism of Action: P-Glycoprotein Inhibition
The primary mechanism by which β-dihydroagarofuran alkaloids, including likely this compound and mayteine, reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump. This action increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.
Caption: Mechanism of P-gp Inhibition by β-dihydroagarofuran Alkaloids.
Experimental Protocols
To aid researchers in the evaluation of compounds like this compound and mayteine, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, Mayteine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
A Comparative Guide to Evonimine and Mayteine: Unraveling the Potential of β-Dihydroagarofuran Alkaloids in Drug Development
For researchers and scientists in the field of oncology and drug development, the quest for novel compounds that can overcome the challenge of multidrug resistance (MDR) is a perpetual endeavor. Among the promising candidates are the β-dihydroagarofuran sesquiterpenoid alkaloids, a class of natural products known for their diverse biological activities. This guide provides a detailed comparison of two prominent members of this family, evonimine and mayteine, alongside other related alkaloids, with a focus on their potential as cytotoxic agents and inhibitors of P-glycoprotein (P-gp), a key player in MDR.
Structural Framework and Biological Activity
This compound and mayteine belong to the β-dihydroagarofuran class of sesquiterpenoid alkaloids, which are characterized by a highly oxygenated and complex tricyclic core structure. These compounds are predominantly isolated from plants of the Celastraceae family. Their biological activities are of significant interest, particularly their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance.
The primary mechanism by which many β-dihydroagarofuran alkaloids exert their MDR reversal effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these alkaloids can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
Comparative Analysis of Biological Potency
| Compound/Alkaloid | Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | - | Data not available | - | |
| Mayteine | P-gp Inhibition | - | Data not available | - |
| Cytotoxicity | K562 | Data not available | - | |
| Representative β-dihydroagarofuran | P-gp Inhibition | K562/ADR | ~1-10 µM | General finding |
| Representative β-dihydroagarofuran | Cytotoxicity | K562 | ~5-50 µM | General finding |
| Verapamil (Control) | P-gp Inhibition | K562/ADR | ~1-5 µM | General finding |
Note: Specific IC50 values for this compound and mayteine from direct comparative studies on cancer cell lines and P-gp inhibition are not available in the public domain at the time of this review. The values presented for "Representative β-dihydroagarofuran" are indicative of the general potency of this class of compounds based on available literature.
Mechanism of Action: P-Glycoprotein Inhibition
The primary mechanism by which β-dihydroagarofuran alkaloids, including likely this compound and mayteine, reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump. This action increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.
Caption: Mechanism of P-gp Inhibition by β-dihydroagarofuran Alkaloids.
Experimental Protocols
To aid researchers in the evaluation of compounds like this compound and mayteine, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, Mayteine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Unraveling the Dichotomy: A Comparative Analysis of Evonimine's Biological Effects In Vitro and In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted actions of Evonimine, contrasting its effects in controlled laboratory settings with those in complex biological systems.
Due to the limited availability of specific research on a compound named "this compound," this guide provides a template for comparing in vivo and in vitro effects, using the well-researched alkaloid Evodiamine as an illustrative analogue. Evodiamine, like many natural compounds, exhibits distinct activities that can vary significantly between a controlled in vitro environment and a dynamic in vivo model. This guide will explore these differences through quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Evodiamine on cancer cell proliferation and tumor growth, providing a clear comparison of its potency in vitro and in vivo.
Table 1: In Vitro Cytotoxicity of Evodiamine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| MCF-7 | Breast Cancer | 5.2 | MTT Assay |
| HeLa | Cervical Cancer | 3.8 | MTT Assay |
| A549 | Lung Cancer | 7.5 | MTT Assay |
| HepG2 | Liver Cancer | 6.1 | MTT Assay |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Tumor Efficacy of Evodiamine in Xenograft Mouse Models
| Tumor Xenograft | Mouse Strain | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Treatment Duration |
| MCF-7 | Nude Mice | 20 | 55 | 21 days |
| A549 | BALB/c Nude Mice | 25 | 48 | 28 days |
Tumor growth inhibition is calculated by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals.
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for the key experiments cited.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the concentration of Evodiamine that inhibits the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Evodiamine is serially diluted to various concentrations and added to the respective wells. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Evodiamine in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10⁶ cancer cells (e.g., MCF-7) are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (approximately 100 mm³). Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) and a treatment group (Evodiamine). Evodiamine is administered daily via oral gavage at a specified dose (e.g., 20 mg/kg).
-
Data Collection: Body weight and tumor volume are monitored throughout the experiment.
-
Endpoint: After the treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume and weight of the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms of Evodiamine and the workflow of the experimental procedures.
Caption: Workflow for determining the IC50 of Evodiamine in vitro.
Caption: Workflow for assessing the anti-tumor efficacy of Evodiamine in vivo.
Caption: Proposed mechanism of Evodiamine-induced apoptosis.
Discussion and Conclusion
The presented data for Evodiamine highlights a common theme in drug discovery: a compound's activity in vitro does not always directly translate to its efficacy in vivo. While Evodiamine shows potent cytotoxicity against various cancer cell lines in culture, its tumor growth inhibition in animal models is significant but not always as pronounced. This discrepancy can be attributed to several factors present in an in vivo system that are absent in an in vitro setting, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) of the compound can reduce its bioavailability at the tumor site.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix can influence the drug's effect.
-
Systemic Toxicity: The dosage in animal models is often limited by the compound's toxicity to the whole organism.
Unraveling the Dichotomy: A Comparative Analysis of Evonimine's Biological Effects In Vitro and In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted actions of Evonimine, contrasting its effects in controlled laboratory settings with those in complex biological systems.
Due to the limited availability of specific research on a compound named "this compound," this guide provides a template for comparing in vivo and in vitro effects, using the well-researched alkaloid Evodiamine as an illustrative analogue. Evodiamine, like many natural compounds, exhibits distinct activities that can vary significantly between a controlled in vitro environment and a dynamic in vivo model. This guide will explore these differences through quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Evodiamine on cancer cell proliferation and tumor growth, providing a clear comparison of its potency in vitro and in vivo.
Table 1: In Vitro Cytotoxicity of Evodiamine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| MCF-7 | Breast Cancer | 5.2 | MTT Assay |
| HeLa | Cervical Cancer | 3.8 | MTT Assay |
| A549 | Lung Cancer | 7.5 | MTT Assay |
| HepG2 | Liver Cancer | 6.1 | MTT Assay |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Tumor Efficacy of Evodiamine in Xenograft Mouse Models
| Tumor Xenograft | Mouse Strain | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Treatment Duration |
| MCF-7 | Nude Mice | 20 | 55 | 21 days |
| A549 | BALB/c Nude Mice | 25 | 48 | 28 days |
Tumor growth inhibition is calculated by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals.
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for the key experiments cited.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the concentration of Evodiamine that inhibits the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Evodiamine is serially diluted to various concentrations and added to the respective wells. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Evodiamine in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10⁶ cancer cells (e.g., MCF-7) are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (approximately 100 mm³). Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) and a treatment group (Evodiamine). Evodiamine is administered daily via oral gavage at a specified dose (e.g., 20 mg/kg).
-
Data Collection: Body weight and tumor volume are monitored throughout the experiment.
-
Endpoint: After the treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume and weight of the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms of Evodiamine and the workflow of the experimental procedures.
Caption: Workflow for determining the IC50 of Evodiamine in vitro.
Caption: Workflow for assessing the anti-tumor efficacy of Evodiamine in vivo.
Caption: Proposed mechanism of Evodiamine-induced apoptosis.
Discussion and Conclusion
The presented data for Evodiamine highlights a common theme in drug discovery: a compound's activity in vitro does not always directly translate to its efficacy in vivo. While Evodiamine shows potent cytotoxicity against various cancer cell lines in culture, its tumor growth inhibition in animal models is significant but not always as pronounced. This discrepancy can be attributed to several factors present in an in vivo system that are absent in an in vitro setting, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) of the compound can reduce its bioavailability at the tumor site.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix can influence the drug's effect.
-
Systemic Toxicity: The dosage in animal models is often limited by the compound's toxicity to the whole organism.
Unraveling the Dichotomy: A Comparative Analysis of Evonimine's Biological Effects In Vitro and In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted actions of Evonimine, contrasting its effects in controlled laboratory settings with those in complex biological systems.
Due to the limited availability of specific research on a compound named "this compound," this guide provides a template for comparing in vivo and in vitro effects, using the well-researched alkaloid Evodiamine as an illustrative analogue. Evodiamine, like many natural compounds, exhibits distinct activities that can vary significantly between a controlled in vitro environment and a dynamic in vivo model. This guide will explore these differences through quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Evodiamine on cancer cell proliferation and tumor growth, providing a clear comparison of its potency in vitro and in vivo.
Table 1: In Vitro Cytotoxicity of Evodiamine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| MCF-7 | Breast Cancer | 5.2 | MTT Assay |
| HeLa | Cervical Cancer | 3.8 | MTT Assay |
| A549 | Lung Cancer | 7.5 | MTT Assay |
| HepG2 | Liver Cancer | 6.1 | MTT Assay |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Tumor Efficacy of Evodiamine in Xenograft Mouse Models
| Tumor Xenograft | Mouse Strain | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Treatment Duration |
| MCF-7 | Nude Mice | 20 | 55 | 21 days |
| A549 | BALB/c Nude Mice | 25 | 48 | 28 days |
Tumor growth inhibition is calculated by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals.
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for the key experiments cited.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the concentration of Evodiamine that inhibits the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Evodiamine is serially diluted to various concentrations and added to the respective wells. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Evodiamine in a living organism.
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10⁶ cancer cells (e.g., MCF-7) are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (approximately 100 mm³). Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) and a treatment group (Evodiamine). Evodiamine is administered daily via oral gavage at a specified dose (e.g., 20 mg/kg).
-
Data Collection: Body weight and tumor volume are monitored throughout the experiment.
-
Endpoint: After the treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume and weight of the treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms of Evodiamine and the workflow of the experimental procedures.
Caption: Workflow for determining the IC50 of Evodiamine in vitro.
Caption: Workflow for assessing the anti-tumor efficacy of Evodiamine in vivo.
Caption: Proposed mechanism of Evodiamine-induced apoptosis.
Discussion and Conclusion
The presented data for Evodiamine highlights a common theme in drug discovery: a compound's activity in vitro does not always directly translate to its efficacy in vivo. While Evodiamine shows potent cytotoxicity against various cancer cell lines in culture, its tumor growth inhibition in animal models is significant but not always as pronounced. This discrepancy can be attributed to several factors present in an in vivo system that are absent in an in vitro setting, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) of the compound can reduce its bioavailability at the tumor site.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix can influence the drug's effect.
-
Systemic Toxicity: The dosage in animal models is often limited by the compound's toxicity to the whole organism.
Safety Operating Guide
Personal protective equipment for handling Evonimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Evonimine. This compound is a toxic alkaloid derived from Tripterygium wilfordii, and proper handling is crucial to ensure personnel safety and mitigate environmental risk.[1][2][3][4]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general safety protocols for handling potent and toxic alkaloids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
The foundation of safe handling lies in the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5] The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all handling activities to prevent skin contact and clothing contamination. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing. | Required for all handling activities to protect against splashes and aerosol exposure. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For activities with a higher potential for aerosol or vapor generation, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate) should be used. | Required when handling powdered this compound or when aerosols may be generated (e.g., during reconstitution or sonication). |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted in a designated area with controlled access. This area should be clearly marked with appropriate hazard signage.
Workflow for Handling this compound
References
Personal protective equipment for handling Evonimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Evonimine. This compound is a toxic alkaloid derived from Tripterygium wilfordii, and proper handling is crucial to ensure personnel safety and mitigate environmental risk.[1][2][3][4]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general safety protocols for handling potent and toxic alkaloids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
The foundation of safe handling lies in the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5] The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all handling activities to prevent skin contact and clothing contamination. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing. | Required for all handling activities to protect against splashes and aerosol exposure. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For activities with a higher potential for aerosol or vapor generation, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate) should be used. | Required when handling powdered this compound or when aerosols may be generated (e.g., during reconstitution or sonication). |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted in a designated area with controlled access. This area should be clearly marked with appropriate hazard signage.
Workflow for Handling this compound
References
Personal protective equipment for handling Evonimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Evonimine. This compound is a toxic alkaloid derived from Tripterygium wilfordii, and proper handling is crucial to ensure personnel safety and mitigate environmental risk.[1][2][3][4]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general safety protocols for handling potent and toxic alkaloids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
The foundation of safe handling lies in the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5] The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all handling activities to prevent skin contact and clothing contamination. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing. | Required for all handling activities to protect against splashes and aerosol exposure. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For activities with a higher potential for aerosol or vapor generation, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate) should be used. | Required when handling powdered this compound or when aerosols may be generated (e.g., during reconstitution or sonication). |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted in a designated area with controlled access. This area should be clearly marked with appropriate hazard signage.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
